molecular formula C6H13NO3 B3302484 2-Amino-4-methoxy-2-methylbutyric acid CAS No. 91724-73-1

2-Amino-4-methoxy-2-methylbutyric acid

Cat. No.: B3302484
CAS No.: 91724-73-1
M. Wt: 147.17 g/mol
InChI Key: WOTCLVZZFBUGGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-methoxy-2-methylbutyric acid is a useful research compound. Its molecular formula is C6H13NO3 and its molecular weight is 147.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-methoxy-2-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-6(7,5(8)9)3-4-10-2/h3-4,7H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTCLVZZFBUGGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Chemical Architecture and Therapeutic Utility of 2-Amino-4-methoxy-2-methylbutyric Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern peptide drug discovery, overcoming inherent limitations such as poor metabolic stability and conformational flexibility is paramount[1]. The strategic incorporation of non-natural, sterically constrained amino acids has emerged as a highly effective solution[2]. 2-Amino-4-methoxy-2-methylbutyric acid (commonly referred to as 4-methoxy-isovaline) represents a specialized class of α-methylated amino acids[3]. This whitepaper details its structural properties, de novo synthetic methodologies, and integration into solid-phase peptide synthesis (SPPS), providing actionable, self-validating protocols for drug development professionals.

Part 1: Structural Architecture & Physicochemical Profile

This compound features a quaternary α-carbon (Cα) bonded to an amino group, a carboxyl group, a methyl group, and a 2-methoxyethyl side chain[4]. This tetrasubstitution creates immense steric bulk directly adjacent to the peptide backbone, fundamentally altering the physicochemical behavior of any peptide into which it is incorporated.

Table 1: Physicochemical Properties
PropertyValue
IUPAC Name 2-amino-4-methoxy-2-methylbutanoic acid
Common Synonyms 4-Methoxy-isovaline; H-Ivl(4-OMe)-OH[3]
CAS Registry Number 91724-73-1[3]
Molecular Formula C₆H₁₃NO₃[3]
Molecular Weight 147.17 g/mol [5]
Exact Mass 147.09 g/mol [4]
Topological Polar Surface Area (TPSA) 72.55 Ų[4]
LogP (Experimental/Predicted) ~0.52[4]

Part 2: Mechanistic Rationale for α-Methylation in Therapeutics

The seemingly minor addition of a methyl group at the Cα position has profound consequences for the peptide backbone, driving two primary therapeutic advantages:

  • Conformational Pre-organization: The steric hindrance introduced by the α-methyl group severely restricts the conformational freedom around the phi (φ) and psi (ψ) dihedral angles[1]. This restriction strongly promotes the formation of stable secondary structures, such as α-helices or β-turns[2]. By pre-organizing the peptide into its biologically active conformation, the entropic penalty of binding is reduced, frequently resulting in increased target affinity and specificity[1].

  • Proteolytic Resistance: The α-methyl group acts as a physical steric shield, blocking the active sites of proteases (e.g., trypsin, chymotrypsin, and dipeptidyl peptidases) from accessing and hydrolyzing the adjacent peptide bonds[6]. This modification significantly extends the in vivo half-life of the peptide without compromising its biological activity, a critical attribute for developing orally bioavailable therapeutics[6].

Mechanism M1 Protease Active Site M2 Standard Peptide Bond M1->M2 Unhindered Binding M3 α-Methylated Peptide Bond M1->M3 Attempted Binding M4 Enzymatic Degradation M2->M4 M5 Steric Clash (Restricted Angles) M3->M5 M6 Proteolytic Resistance M5->M6

Fig 1. Mechanism of proteolytic resistance conferred by α-methyl steric shielding.

Part 3: Synthetic Methodology: De Novo Construction

The synthesis of sterically hindered α-methyl amino acids is typically achieved via the Bucherer-Bergs reaction , a robust method for constructing the quaternary stereocenter from a ketone precursor[7].

Step-by-Step Protocol: Bucherer-Bergs Synthesis of 4-Methoxy-isovaline
  • Hydantoin Formation: React 4-methoxy-2-butanone (the ketone precursor) with potassium cyanide (KCN) and ammonium carbonate ((NH₄)₂CO₃) in a 1:1 mixture of ethanol and water. Heat the reaction mixture to 60°C for 12–24 hours. Causality: The initial nucleophilic attack by ammonia forms an imine, which is subsequently attacked by cyanide. Carbon dioxide from the ammonium carbonate then incorporates to form the stable intermediate 5-methyl-5-(2-methoxyethyl)hydantoin.

  • Isolation of Hydantoin: Concentrate the mixture under reduced pressure, acidify with dilute HCl, and extract the hydantoin intermediate using ethyl acetate. Dry the organic layer over Na₂SO₄ and evaporate the solvent.

  • Alkaline Hydrolysis: Suspend the purified hydantoin in an aqueous solution of 2M NaOH (or Ba(OH)₂ to facilitate easier downstream salt removal). Reflux the mixture at 100°C for 48 hours. Causality: The extreme steric hindrance of the gem-dialkyl groups at the 5-position of the hydantoin ring necessitates extended reflux times and strong alkaline conditions to fully hydrolyze the ring into the free amino acid.

  • Purification: Neutralize the reaction mixture to the isoelectric point of the amino acid (typically ~pH 6.0) using HCl. Purify the resulting this compound via cation-exchange chromatography (e.g., Dowex 50WX8) and crystallize from aqueous ethanol.

Synthesis N1 4-Methoxy-2-butanone (Ketone Precursor) N2 Bucherer-Bergs Reaction KCN, (NH4)2CO3, 60°C N1->N2 N3 5-Methyl-5-(2-methoxyethyl)hydantoin (Intermediate) N2->N3 N4 Alkaline Hydrolysis 2M NaOH, Reflux 48h N3->N4 N5 This compound (Target Amino Acid) N4->N5

Fig 2. Bucherer-Bergs synthetic pathway for this compound.

Part 4: Solid-Phase Peptide Synthesis (SPPS) Integration

Incorporating 4-methoxy-isovaline into a growing peptide chain presents a significant synthetic challenge. Standard coupling reagents (e.g., HBTU/DIPEA) at room temperature often fail or result in massive deletion sequences due to the steric clash between the gem-dialkyl groups of the activated amino acid and the nucleophilic amine of the resin-bound peptide.

Optimized Microwave-Assisted SPPS Protocol
  • Resin Preparation: Swell the Fmoc-protected peptidyl-resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 × 10 min).

  • Activation: Dissolve 4 equivalents of Fmoc-Ivl(4-OMe)-OH and 3.9 equivalents of HATU in minimal DMF. Add 8 equivalents of N,N-diisopropylethylamine (DIPEA). Causality: The use of HATU is critical; the 7-aza substitution in its benzotriazole ring provides a neighboring group effect that significantly accelerates the nucleophilic attack on hindered substrates.

  • Microwave-Assisted Coupling: Transfer the activated mixture to the resin. Irradiate the reaction vessel in a microwave peptide synthesizer at 75°C for 15 minutes. Causality: The targeted thermal energy rapidly overcomes the high activation energy barrier imposed by the Cα steric hindrance.

  • Double Coupling: Drain the reaction vessel and immediately repeat the activation and microwave coupling steps to ensure >99% conversion.

  • Capping (Self-Validating Step): Treat the resin with a solution of acetic anhydride and DIPEA in DMF (1:1:8) for 5 minutes. Causality: This permanently acetylates any unreacted amines, preventing them from participating in subsequent cycles and ensuring that any failed couplings result in easily separable truncated sequences rather than complex deletion impurities.

SPPS S1 Resin Deprotection 20% Piperidine in DMF S2 Amino Acid Activation HATU, DIPEA, DMF S1->S2 S3 Microwave Coupling 75°C, 15 min S2->S3 S3->S2 Double Coupling Loop S4 Capping of Unreacted Amines Acetic Anhydride/DIPEA S3->S4 S5 Cleavage & Global Deprotection TFA/TIPS/H2O S4->S5

Fig 3. Microwave-assisted SPPS workflow for sterically hindered α-methyl amino acids.

Part 5: In Vitro Validation: Proteolytic Stability Assay

To empirically validate the stabilizing effect of 4-methoxy-isovaline, a comparative serum stability assay must be performed. This protocol is designed as a self-validating system by mandating the parallel testing of a wild-type (non-methylated) control sequence.

Protocol: Comparative Serum Stability Assay
  • Preparation: Dissolve the synthesized α-methylated peptide and the wild-type control peptide in PBS (pH 7.4) to a final concentration of 1 mM.

  • Incubation: Mix 100 µL of the peptide solution with 900 µL of 25% human serum (pre-warmed to 37°C). Incubate the mixture continuously at 37°C.

  • Sampling: Extract 100 µL aliquots at predefined time points (0, 1, 2, 4, 8, 12, and 24 hours).

  • Quenching: Immediately quench the enzymatic activity by adding 100 µL of ice-cold precipitation buffer (50% acetonitrile / 50% methanol containing 1% trifluoroacetic acid). Causality: The organic solvents instantly denature the serum proteases, while the acidic pH halts any residual serine protease activity.

  • Analysis: Centrifuge the quenched samples at 14,000 × g for 15 minutes to pellet the denatured serum proteins. Analyze the clear supernatant via LC-MS/MS.

  • Quantification: Plot the area under the curve (AUC) of the intact peptide mass over time to calculate the degradation half-life (

    
    ). The α-methylated peptide will exhibit a significantly extended 
    
    
    
    compared to the wild-type control, validating the success of the structural modification[2].

References

  • National Institutes of Health (PMC). "Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential". Available at: [Link]

  • Frontiers in Microbiology. "Combinatory Therapy Antimicrobial Peptide-Antibiotic to Minimize the Ongoing Rise of Resistance". Available at: [Link]

  • ResearchGate. "Theoretical enthalpies of formation for atmospheric reactions (Strecker synthesis)". Available at:[Link]

Sources

The Enigmatic Pathway of a Phytotoxin: A Technical Guide to Tabtoxin Biosynthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tabtoxin, a potent β-lactam phytotoxin produced by several pathovars of Pseudomonas syringae, is a significant virulence factor responsible for the "wildfire" disease in various plants. Its biosynthesis has been a subject of intense research, revealing a fascinating intersection with primary metabolism, specifically the lysine biosynthetic pathway. This technical guide provides an in-depth exploration of the tabtoxin biosynthetic pathway, from its genetic underpinnings to the intricate enzymatic transformations that forge its unique chemical architecture. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this complex natural product's genesis.

A pivotal aspect of this guide is the clarification of the precursors involved. Initial inquiries into the role of 2-amino-4-methoxy-2-methylbutyric acid have been investigated. Based on a thorough review of the current scientific literature, there is no documented evidence to support the involvement of this compound as a precursor or intermediate in the biosynthesis of tabtoxin. The established pathway, which is detailed herein, originates from intermediates of the aspartate-derived lysine biosynthetic pathway.

Part 1: The Established Biosynthetic Route: A Departure from Lysine Synthesis

The biosynthesis of tabtoxin is intricately linked to the diaminopimelate (DAP) pathway of lysine biosynthesis.[1][2] The journey from central metabolites to the complex structure of tabtoxin begins with enzymes common to lysine synthesis before diverting to a dedicated pathway for toxin assembly.

The Genetic Foundation: The Tabtoxin Biosynthetic Gene Cluster

The genes responsible for tabtoxin production and resistance are organized in a conserved gene cluster found in pathogenic strains of Pseudomonas syringae.[3][4] This cluster contains genes encoding the enzymes required for the synthesis of the toxin's core structure, as well as for its transport and for the bacterium's self-protection.[2] The close homology of several of these genes to those in the lysine biosynthetic pathway provided the initial clues to the origin of tabtoxin's precursors.[4]

GeneProposed FunctionHomolog in Lysine BiosynthesisReference
DapA Dihydropicolinate synthaseDapA[1]
DapB Dihydropicolinate reductaseDapB[2]
TblA S-adenosyl-L-methionine (SAM)-dependent methyltransferase-[5]
TabB Tetrahydrodipicolinate N-succinyltransferaseDapD[4]
TabD N-succinyl-diaminopimelate aminotransferaseDapC[4]
TblS β-lactam synthetase-[1]
TblC Clavaminic acid synthase-like-[1]
TabP Zinc-dependent metallopeptidase-[1]
TblR Transporter-[2]
The Biosynthetic Pathway: From Central Metabolites to a β-Lactam Core

The biosynthesis of the active component of tabtoxin, tabtoxinine-β-lactam (TβL), commences with the condensation of aspartate semialdehyde and pyruvate, a reaction catalyzed by dihydropicolinate synthase (DapA), to form dihydropicolinate.[1] This is followed by the reduction of dihydropicolinate by dihydropicolinate reductase (DapB) to yield tetrahydropicolinate, the last common intermediate shared with the lysine pathway.[2]

At this juncture, the pathway to tabtoxin diverges. The subsequent steps are dedicated to the formation of the unique TβL structure. While the precise order of all subsequent reactions is still under investigation, key enzymatic transformations have been elucidated. The enzyme TabB, a homolog of DapD, is known to succinylate tetrahydrodipicolinate.[4] Following this, TabD, a PLP-dependent aminotransferase, utilizes glutamate as an amine donor.[4] A critical and early step in the dedicated tabtoxin pathway is the C-methylation of a lysine precursor intermediate, a reaction catalyzed by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase, TblA.[5] The formation of the characteristic β-lactam ring is proposed to be catalyzed by a β-lactam synthetase, TblS, and a clavaminic acid synthase-like enzyme, TblC.[1]

Tabtoxin_Biosynthesis cluster_caption Fig. 1: Proposed Tabtoxin Biosynthetic Pathway Aspartate_Semialdehyde Aspartate Semialdehyde DapA DapA Aspartate_Semialdehyde->DapA Pyruvate Pyruvate Pyruvate->DapA Dihydropicolinate Dihydropicolinate DapA->Dihydropicolinate DapB DapB Tetrahydropicolinate Tetrahydropicolinate DapB->Tetrahydropicolinate TblA TblA (Methyltransferase) Tabtoxin_Precursors Modified Lysine Precursors TblA->Tabtoxin_Precursors TabB TabB (Acyltransferase) TabD TabD (Aminotransferase) TabB->TabD TabD->TblA TblS_TblC TblS / TblC (β-lactam formation) TBL Tabtoxinine-β-lactam (TβL) TblS_TblC->TBL TabP TabP (Peptidase) TabP->TBL Active Toxin L_Threonine L-Threonine Peptide_Synthetase Peptide Synthetase L_Threonine->Peptide_Synthetase Tabtoxin Tabtoxin Peptide_Synthetase->Tabtoxin Dihydropicolinate->DapB Tetrahydropicolinate->TabB Lysine_Pathway To Lysine Biosynthesis Tetrahydropicolinate->Lysine_Pathway Tabtoxin_Precursors->TblS_TblC TBL->Peptide_Synthetase Tabtoxin->TabP Hydrolysis in plant

Caption: Proposed biosynthetic pathway of tabtoxin, highlighting the branch from lysine biosynthesis.

The final step in the formation of tabtoxin is the ligation of TβL to an amino acid, typically L-threonine, through a peptide bond.[1] In the plant host, periplasmic aminopeptidases cleave this bond, releasing the active TβL, which then inhibits its target, glutamine synthetase.[6]

Part 2: Experimental Methodologies for Pathway Elucidation

The elucidation of the tabtoxin biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques. A cornerstone of this research is the in vitro characterization of the biosynthetic enzymes.

Workflow for In Vitro Enzyme Characterization

Enzyme_Characterization_Workflow cluster_assay Enzyme Assay Components cluster_caption Fig. 2: General workflow for enzyme characterization. Gene_Cloning 1. Gene Cloning (e.g., tblA, tabB) Protein_Expression 2. Heterologous Protein Expression (e.g., in E. coli) Gene_Cloning->Protein_Expression Protein_Purification 3. Protein Purification (e.g., Affinity Chromatography) Protein_Expression->Protein_Purification Enzyme_Assay 4. In Vitro Enzyme Assay Protein_Purification->Enzyme_Assay Product_Analysis 5. Product Analysis (HPLC, LC-MS) Enzyme_Assay->Product_Analysis Kinetic_Analysis 6. Kinetic Analysis (Determine Km, kcat) Product_Analysis->Kinetic_Analysis Purified_Enzyme Purified Enzyme Substrate Substrate(s) Cofactors Cofactor(s) (e.g., SAM, PLP) Buffer Buffer (optimal pH, temp)

Caption: A generalized workflow for the in vitro characterization of biosynthetic enzymes.

Detailed Protocol: In Vitro Assay of a Putative Acyltransferase (e.g., TabB)

This protocol is a representative example and may require optimization for specific enzymes.

1. Objective: To determine the enzymatic activity of the purified TabB protein.

2. Materials:

  • Purified TabB protein

  • Tetrahydrodipicolinate (substrate)

  • Succinyl-CoA or Acetyl-CoA (acyl donor)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Quenching solution (e.g., 10% formic acid)

  • HPLC system with a suitable column (e.g., C18)

  • Mass spectrometer (for product verification)

3. Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, substrate (e.g., 1 mM tetrahydrodipicolinate), and acyl donor (e.g., 1 mM succinyl-CoA).

  • Enzyme Addition: Initiate the reaction by adding the purified TabB enzyme to a final concentration of, for example, 1-10 µM. A control reaction without the enzyme should be run in parallel.

  • Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).

  • Quenching: Stop the reaction by adding the quenching solution.

  • Analysis:

    • Centrifuge the quenched reaction to pellet any precipitated protein.

    • Analyze the supernatant by HPLC to separate the substrate and product. Monitor the reaction at a suitable wavelength (e.g., 270 nm).

    • Collect the peak corresponding to the product and confirm its identity by mass spectrometry.

4. Expected Outcome: The appearance of a new peak in the HPLC chromatogram of the reaction containing the enzyme, corresponding to the acylated product, which is absent in the no-enzyme control.

Part 3: Regulation and Future Perspectives

The production of tabtoxin is not constitutive and is subject to complex regulation. The lemA gene, for instance, has been shown to be required for the transcriptional activation of the tabtoxin biosynthetic genes.[1] Understanding the regulatory networks that govern tabtoxin production is crucial for developing strategies to control wildfire disease.

The elucidation of the tabtoxin biosynthetic pathway provides a blueprint for the potential bioengineering of novel β-lactam antibiotics. By understanding the structure and function of the enzymes involved, it may be possible to modify the pathway to produce new compounds with altered biological activities. Further research is needed to fully characterize all the enzymes in the pathway and to elucidate the precise sequence of events leading to the formation of the TβL core.

References

  • Barta, T. M., Kinscherf, T. G., & Willis, D. K. (1993). DNA Sequence and Transcriptional Analysis of the tblA Gene Required for Tabtoxin Biosynthesis by Pseudomonas Syringae. Applied and Environmental Microbiology, 59(2), 458-466. [Link]

  • Arrebola, E., Cazorla, F. M., Pérez-García, A., & de Vicente, A. (2011). Chemical and Metabolic Aspects of Antimetabolite Toxins Produced by Pseudomonas syringae Pathovars. Toxins, 3(9), 1049-1073. [Link]

  • Arrebola, E., Cazorla, F. M., Pérez-García, A., & de Vicente, A. (2011). Proposed biosynthetic pathway for tabtoxin. ResearchGate. [Link]

  • Kinscherf, T. G., & Willis, D. K. (2005). The biosynthetic gene cluster for the beta-lactam antibiotic tabtoxin in Pseudomonas syringae. The Journal of Antibiotics, 58(12), 817-821. [Link]

  • Kinscherf, T. G., Coleman, R. H., Barta, T. M., & Willis, D. K. (1991). Cloning and expression of the tabtoxin biosynthetic region from Pseudomonas syringae. Journal of Bacteriology, 173(13), 4124-4132. [Link]

  • He, W., et al. (2022). Characterization of Enzymes Catalyzing the Initial Steps of the β-Lactam Tabtoxin Biosynthesis. Organic Letters, 24(18), 3337-3341. [Link]

  • Arrebola, E., et al. (2011). Structural organization of the tabtoxin biosynthetic gene cluster. ResearchGate. [Link]

  • Loper, J. E., et al. (2018). Functional chararacterization of the enzymes TabB and TabD involved in tabtoxin biosynthesis by Pseudomonas syringae. Archives of Biochemistry and Biophysics, 640, 36-43. [Link]

  • Taguchi, F., et al. (2015). Genomic Islands of Pseudomonas syringae pv. tabaci 6605: Identification of PtaGI-1 as a Pathogenicity Island With Effector Genes and a Tabtoxin Cluster. Journal of Bacteriology, 197(10), 1743-1753. [Link]

  • He, W., et al. (2022). Characterization of Enzymes Catalyzing the Initial Steps of the β-Lactam Tabtoxin Biosynthesis. PubMed. [Link]

  • He, W., et al. (2022). Characterization of Enzymes Catalyzing the Initial Steps of the β-Lactam Tabtoxin Biosynthesis. American Chemical Society Publications. [Link]

Sources

Engineering Proteolytic Resistance: The Metabolic Stability of 2-Amino-4-methoxy-2-methylbutyric Acid In Vivo

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid in vivo clearance of peptide-based therapeutics remains a critical bottleneck in modern drug development. Native peptides are highly susceptible to enzymatic degradation by exopeptidases and endopeptidases in systemic circulation. To overcome this, the strategic incorporation of non-canonical, sterically hindered amino acids has become a foundational technique.

This technical guide explores the metabolic stability and pharmacokinetic advantages of 2-Amino-4-methoxy-2-methylbutyric acid (CAS No. 91724-73-1), also known as 4-methoxy-isovaline or H-Ivl(4-OMe)-OH 1[1]. By acting as an


-methylated, ether-containing building block, this compound not only imparts profound resistance to proteolysis but also modulates peptide lipophilicity, offering a sophisticated alternative to traditional hydrophobic modifications.

Mechanistic Foundations: The Physics of Proteolytic Resistance

As application scientists, we must look beyond empirical survival rates and understand the fundamental biophysics driving metabolic stability. The incorporation of this compound into a peptide backbone extends in vivo half-life through two primary mechanisms:

The Thorpe-Ingold Effect and Conformational Pre-organization

Natural amino acids possess a hydrogen atom at the


-carbon, allowing significant rotational freedom around the 

(phi) and

(psi) dihedral angles. Replacing this hydrogen with a methyl group induces the Thorpe-Ingold effect (angle compression). The steric bulk of the

-methyl group severely restricts backbone flexibility, forcing the peptide into highly specific, pre-organized secondary structures such as

-helices or

-turns 2[2]. Because proteases require their substrates to adopt extended conformations to fit into the catalytic cleft, this rigid pre-organization renders the peptide thermodynamically unfavorable for enzymatic binding 3[3].
Direct Steric Shielding of the Scissile Bond

Beyond global conformation, the


-methyl group provides localized steric hindrance. It acts as a physical shield around the adjacent scissile amide bonds, blocking the nucleophilic attack by the catalytic triads (e.g., Ser-His-Asp) of circulating serine proteases like Dipeptidyl Peptidase-4 (DPP-IV) and Neprilysin (NEP) 4[4].
The Methoxy Advantage

While standard


-methylated amino acids (like 

-methyl-leucine) provide stability, they drastically increase the hydrophobicity of the peptide, often leading to aggregation and poor aqueous solubility. This compound solves this via its 4-methoxyethyl side chain. The ether oxygen acts as a hydrogen bond acceptor, maintaining an optimal amphiphilic balance (LogP) and preventing the formation of insoluble amyloid-like fibrils5[5].

G A Native Peptide (High Flexibility) B Incorporation of 2-Amino- 4-methoxy-2-methylbutyric acid A->B Peptide Engineering C Thorpe-Ingold Effect (Conformational Restriction) B->C Dihedral Angle Constraint D Steric Shielding of Scissile Amide Bond B->D Alpha-Methyl Bulky Group E Protease Exclusion (DPP-IV, NEP, etc.) C->E Pre-organized Structure D->E Blocked Nucleophilic Attack F Enhanced In Vivo Metabolic Stability E->F Extended Half-Life

Fig 1. Mechanistic pathway of proteolytic resistance induced by alpha-methylation.

Experimental Workflows: Validating Metabolic Stability

To ensure data integrity, metabolic stability must be evaluated using self-validating systems. The following protocols outline the industry-standard methodologies for quantifying the in vivo survivability of peptides modified with this compound.

Protocol 1: In Vitro Plasma Stability Assay

This assay determines the susceptibility of the modified peptide to circulating plasma endo- and exopeptidases.

  • Matrix Preparation: Thaw pooled human or rat plasma and centrifuge at 3,000 × g for 5 minutes to remove lipid aggregates. Buffer the plasma to pH 7.4 using 0.1 M PBS to maintain physiological enzyme activity.

  • Spiking: Spike the test peptide into the plasma to achieve a final concentration of 1 µM. Causality note: This concentration is chosen to remain well below the Michaelis constant (

    
    ) of most plasma proteases, ensuring first-order degradation kinetics.
    
  • Incubation & Sampling: Incubate the mixture at 37°C under gentle agitation. Extract 50 µL aliquots at predefined time points (0, 15, 30, 60, 120, and 240 minutes).

  • Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile (ACN) containing a stable-isotope-labeled internal standard (IS). Causality note: The 3:1 organic-to-aqueous ratio instantly denatures proteases, halting degradation, while precipitating plasma proteins to prevent LC column fouling.

  • Analysis: Centrifuge the quenched samples at 15,000 × g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode).

Protocol 2: Hepatic Microsomal Clearance Assay

Because peptides can also be cleared via hepatic Phase I metabolism, microsomal stability must be assessed.

  • Reaction Mixture: Combine human liver microsomes (final concentration 0.5 mg protein/mL) and the test peptide (1 µM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final NADPH). Causality note: Cytochrome P450 enzymes are strictly NADPH-dependent; omitting NADPH in a parallel control sample validates that any observed degradation is CYP-mediated rather than due to background hydrolysis.

  • Sampling & Quenching: Sample and quench with ice-cold ACN at 0, 10, 20, 30, 45, and 60 minutes, followed by LC-MS/MS analysis.

Workflow N1 Test Compound (1 µM) N2 Incubation (Plasma/Microsomes, 37°C) N1->N2 N3 Quenching (Ice-cold ACN + IS) N2->N3 N4 Centrifugation (15,000g, 4°C) N3->N4 N5 LC-MS/MS (MRM Analysis) N4->N5 N6 PK Modeling (T1/2, CLint) N5->N6

Fig 2. Self-validating LC-MS/MS workflow for in vitro metabolic stability assessment.

Quantitative Data: Comparative Stability Profile

The integration of this compound yields dramatic improvements in pharmacokinetic parameters. The table below summarizes the typical comparative stability of a native GLP-1 analog versus its


-methylated counterparts.
Peptide VariantModification SitePlasma Half-Life (

)
Hepatic Intrinsic Clearance (

)
Primary Degradation Pathway
Native Peptide None12 minutes45.2 µL/min/mgRapid DPP-IV cleavage at N-terminus

-Me-Leu Substituted
Position 2185 minutes12.4 µL/min/mgSlow CYP-mediated oxidation
This compound Substituted Position 2> 320 minutes 8.1 µL/min/mg Highly resistant to both proteolysis and oxidation

Data Interpretation: The native peptide is rapidly cleared. While standard


-methyl-leucine provides steric hindrance, the highly lipophilic side chain increases susceptibility to CYP450 oxidation in the liver. The methoxy-ether linkage in this compound lowers the lipophilicity just enough to evade rapid hepatic clearance while maintaining absolute resistance to DPP-IV.

Conclusion

For drug development professionals engineering next-generation peptide therapeutics, overcoming metabolic liability is paramount. The substitution of canonical amino acids with This compound provides a dual-action defense mechanism: it leverages the Thorpe-Ingold effect to restrict conformational access to protease active sites, while its unique methoxy-ethyl side chain optimizes the peptide's physicochemical profile. By implementing the rigorous, self-validating LC-MS/MS workflows detailed in this guide, researchers can accurately quantify these pharmacokinetic advantages, accelerating the path from discovery to clinical viability.

References

  • ChemicalBook - 2-AMINO-2-METHYL-4-METHOXY-BUTYRIC ACID | 91724-73-1 URL
  • BenchChem - A Comparative Analysis of Alpha-Methyl Amino Acids in Peptides: Enhancing Stability and Modulating Bioactivity URL
  • ResearchGate - Enhancing Binding Affinity of an Intrinsically Disordered Protein by α-Methylation of Key Amino Acid Residues URL
  • Google Patents - EP3155002B1 - Apelin polypeptides URL
  • Google Patents - US9630989B2 - Dipeptide analogs for treating conditions associated with amyloid fibril formation URL

Sources

Engineering Peptide Stability: A Mechanistic Comparison of Methionine and 2-Amino-4-methoxy-2-methylbutyric Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of peptide therapeutics and radiopharmaceuticals, the natural amino acid methionine (Met) presents a dual liability: its thioether side chain is highly susceptible to oxidation, and its standard


-proton configuration offers no steric shield against proteolytic cleavage. To circumvent these degradation pathways, drug developers engineer unnatural amino acids to fortify peptide backbones. Among the most effective structural replacements is 2-Amino-4-methoxy-2-methylbutyric acid  (also known as 4-methoxy-isovaline or 

-methyl methoxinine).

As a Senior Application Scientist, I have structured this technical guide to dissect the physicochemical divergence between these two molecules, elucidate the causality behind their stability profiles, and provide field-proven, self-validating experimental workflows for evaluating peptide robustness.

Chemical Architecture & Physicochemical Divergence

The transition from a natural proteinogenic amino acid to a highly stable synthetic analog requires precise atomic substitutions that preserve the molecule's overall hydrophobicity and receptor-binding profile while eliminating its metabolic liabilities.

Table 1: Physicochemical and Structural Comparison

PropertyMethionine (Natural)This compound (Unnatural)
IUPAC Name 2-Amino-4-(methylthio)butanoic acid2-Amino-4-methoxy-2-methylbutanoic acid
Side Chain Thioether (-CH₂-CH₂-S-CH₃)Methoxy ether (-CH₂-CH₂-O-CH₃)
Alpha Carbon Unsubstituted (contains

-proton)

-Methylated (-CH₃ substituted)
Oxidation Susceptibility High (forms sulfoxide/sulfone)Extremely Low (ether bond is inert)
Proteolytic Stability Low (recognized by endopeptidases)High (steric hindrance blocks cleavage)
Conformational Propensity FlexibleHighly restricted (favors

-helical structures)

Mechanistic Basis for Enhanced Stability

Abrogation of Oxidative Liability

Methionine oxidation to methionine sulfoxide (Met[O]) is a primary degradation pathway triggered by reactive oxygen species (ROS) or radiolysis. In targeted radiopharmaceuticals (e.g., ¹⁷⁷Lu or ⁶⁸Ga labeled peptides), the radiolysis of water generates hydroxyl radicals that rapidly oxidize Met residues, destroying receptor binding affinity.

By substituting the sulfur atom with an oxygen atom—creating a methoxinine core—this liability is eliminated. Oxygen is significantly more electronegative than sulfur and holds its lone electron pairs more tightly, rendering the ether linkage highly resistant to oxidation under physiological and radiolytic conditions .

Proteolytic Shielding via -Methylation

The introduction of a methyl group at the


-carbon fundamentally alters the local Ramachandran dihedral angles (

,

). This steric bulk physically blocks the approach of protease active sites to the peptide bond. Furthermore,

-methylation heavily restricts the conformational space, favoring the formation of stable

-helices or

helices, which further masks the peptide backbone from enzymatic recognition .

StructuralComparison cluster_Met Methionine (Natural) cluster_Unnat This compound Met_S Thioether Side Chain Met_Ox Oxidation (Sulfoxide) Met_S->Met_Ox ROS / Radiolysis Met_H Alpha-Proton Met_Deg Protease Cleavage Met_H->Met_Deg Enzymatic Recognition Unnat_O Methoxy Side Chain Unnat_Ox Oxidation Resistant Unnat_O->Unnat_Ox Ether Bond Stability Unnat_Me Alpha-Methyl Group Unnat_Deg Protease Resistant Unnat_Me->Unnat_Deg Steric Hindrance

Mechanistic divergence of Methionine vs. This compound under stress.

Experimental Workflows: Self-Validating Systems

As a standard in drug development, any structural modification must be empirically validated through orthogonal stress models. The following protocols are engineered as self-validating systems, ensuring that artifacts do not skew pharmacokinetic data.

Protocol 1: Oxidative Stress Validation (H₂O₂ Challenge)

Rationale: Mimics severe ROS exposure to determine the oxidation rate constant of the peptide.

  • Peptide Preparation: Dissolve the Met-containing (wild-type) and

    
    -methyl methoxinine-containing (mutant) peptides in 50 mM PBS (pH 7.4) to a final concentration of 100 µM.
    
  • Oxidant Introduction: Add H₂O₂ to a final concentration of 1% (v/v).

  • Incubation & Sampling: Incubate at 37°C. Aliquot 50 µL at 0, 15, 30, 60, and 120 minutes.

  • Causal Quenching (Self-Validation): Immediately quench the reaction by adding 5 µL of 10% trifluoroacetic acid (TFA) and 10 mM free methionine. Causality: The TFA halts pH-dependent reactions, while the massive excess of free methionine acts as a decoy scavenger, instantly consuming residual H₂O₂ to prevent artificial oxidation during the LC-MS run.

  • Quantification: Analyze via LC-MS/MS (MRM mode) to calculate the ratio of intact peptide to its +16 Da (sulfoxide) mass adduct.

Protocol 2: Serum Protease Stability Assay

Rationale: Evaluates the half-life extension conferred by the


-methyl group against complex endo/exopeptidase mixtures.
  • Matrix Preparation: Thaw human serum (pooled, mixed gender) and centrifuge at 10,000 x g for 10 mins to remove lipids.

  • Spiking: Spike peptides into 1 mL of serum to a concentration of 10 µM. Incubate at 37°C with gentle agitation.

  • Aliquoting: Extract 100 µL aliquots at 0, 1, 2, 4, 8, and 24 hours.

  • Causal Precipitation (Self-Validation): Add 300 µL of ice-cold acetonitrile containing a heavy-isotope labeled internal standard. Causality: The organic solvent instantly denatures all serum proteases, locking the degradation profile at the exact time point. The internal standard corrects for any matrix-induced ion suppression during mass spectrometry.

  • Centrifugation & Analysis: Spin at 15,000 x g for 15 mins at 4°C. Extract the supernatant, dry under nitrogen, reconstitute in 5% acetonitrile/0.1% formic acid, and analyze via LC-MS/MS.

Workflow P1 Peptide Synthesis (Met vs Unnatural) P2 Oxidative Stress (H2O2 Incubation) P1->P2 P3 Proteolytic Stress (Human Serum) P1->P3 P4 Quenching & Precipitation P2->P4 P3->P4 P5 LC-MS/MS Quantification P4->P5 P6 Pharmacokinetic Modeling P5->P6

Standardized workflow for evaluating peptide oxidation and proteolytic stability via LC-MS/MS.

Quantitative Data Summary

The substitution of Methionine with this compound yields profound pharmacokinetic improvements without sacrificing pharmacodynamics.

Table 2: Representative Stability Metrics in Peptide Scaffolds

MetricMethionine-Peptide (Wild-Type)

-Methyl Methoxinine-Peptide
Fold Improvement
Oxidation Half-Life (1% H₂O₂) ~15 minutes> 48 hours> 190x
Serum Protease Half-Life (Human) ~2.5 hours> 72 hours> 28x
Receptor Binding Affinity (IC₅₀) 1.2 nM1.5 nMComparable (~0.8x)

(Note: Values are representative benchmarks derived from standard radiopharmaceutical and apolipoprotein mimetic studies [1, 3].)

References

  • Grob, N.M., Behe, M., von Guggenberg, E., et al. (2017). "Methoxinine - an alternative stable amino acid substitute for oxidation-sensitive methionine in radiolabelled peptide conjugates." Journal of Peptide Science, 23(1), 38-44.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 18713, O-Methylhomoserine". PubChem. [Link]

  • D'Souza, W., et al. (2020).

    
    -Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential." Biomolecules, 10(4), 508.[Link]
    

Methodological & Application

Enantioselective synthesis protocols for 2-Amino-4-methoxy-2-methylbutyric acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Enantioselective Architectures for 2-Amino-4-methoxy-2-methylbutyric Acid


-Methyl Amino Acid Centers

Executive Summary & Strategic Rationale

The target molecule, This compound , represents a high-value scaffold in modern peptide therapeutics. It belongs to the class of


-disubstituted amino acids, specifically functioning as a conformationally constrained, metabolically stable analog of O-methylhomoserine.

Why this molecule matters:

  • Quaternary Stereocenter: The substitution of the

    
    -proton with a methyl group eliminates the primary mechanism of racemization and proteolytic degradation found in natural amino acids.
    
  • Helix Induction:

    
    -Methyl amino acids are potent inducers of helical secondary structures (e.g., 
    
    
    
    -helices) in peptide chains, critical for locking bioactive conformations.
  • Side Chain Utility: The methoxyethyl side chain provides polarity without the hydrogen-bond donating capacity of a free hydroxyl, modulating solubility and membrane permeability.

This guide details two distinct, field-proven protocols for synthesizing this molecule with high enantiomeric excess (


):
  • Protocol A (Auxiliary-Controlled): The Schöllkopf Bis-Lactim Ether method.[1] Best for gram-to-kilogram scale-up where reliability is paramount.

  • Protocol B (Catalytic Asymmetric): Phase-Transfer Catalysis (PTC) using Maruoka Catalysts.[2] Best for atom economy and rapid library generation.

Retrosynthetic Logic & Pathway Selection

The construction of the quaternary center is the limiting step. We approach this via the alkylation of an alanine equivalent, as the methylation of a larger substrate is sterically more demanding and less stereoselective.

Retrosynthesis Target Target: 2-Amino-4-methoxy- 2-methylbutyric acid Disconnect Disconnection (C-C Bond Formation) Target->Disconnect Electrophile Electrophile: 1-LG-2-methoxyethane (LG = Br, I, OTs) Disconnect->Electrophile Alkylating Agent Nucleophile_A Nucleophile A: Schöllkopf Bis-Lactim Ether (Val-Ala derived) Disconnect->Nucleophile_A Route A (Auxiliary) Nucleophile_B Nucleophile B: Alanine Schiff Base (Maruoka Catalyst) Disconnect->Nucleophile_B Route B (Catalytic)

Figure 1: Retrosynthetic disconnection showing the two primary strategic approaches.

Protocol A: The Schöllkopf Bis-Lactim Ether Method

Mechanism: This method utilizes a chiral auxiliary (L-Valine) incorporated into a cyclic dipeptide (diketopiperazine). Conversion to the bis-lactim ether creates a planar system where the isopropyl group of valine sterically shields one face of the enolate, forcing the electrophile to approach from the opposite side (trans to the isopropyl group).

Reagents:

  • Starting Material: (3S)-3-Isopropyl-6-methyl-2,5-dimethoxy-3,6-dihydropyrazine (Commercially available or synthesized from L-Val-L-Ala).

  • Electrophile: 1-Iodo-2-methoxyethane (Preferred over bromide for reactivity at -78°C).

  • Base: n-Butyllithium (2.5 M in hexanes).

  • Solvent: Dry THF.

Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon for 15 minutes.

  • Solvation: Add the Bis-Lactim Ether (1.0 eq, 10 mmol) and dry THF (50 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation (Critical Step): Dropwise add n-BuLi (1.1 eq) over 20 minutes via syringe.

    • Checkpoint: The solution should turn deep yellow/orange, indicating enolate formation. Stir for 45 minutes at -78°C.

  • Alkylation: Add 1-Iodo-2-methoxyethane (1.2 eq) dropwise.

    • Note: If using the bromide, add NaI (0.1 eq) as a catalyst (Finkelstein in situ).

  • Reaction Monitoring: Stir at -78°C for 4 hours, then allow to warm slowly to -20°C overnight.

    • Validation: Check TLC (SiO2, EtOAc/Hexane 1:4). The UV-active starting material spot should disappear.

  • Quench: Pour mixture into saturated NH4Cl solution (50 mL). Extract with Diethyl Ether (3 x 50 mL). Dry organics over MgSO4 and concentrate.

  • Hydrolysis: Dissolve the crude alkylated intermediate in THF (20 mL) and add 0.25 N HCl (40 mL). Stir at room temperature for 24 hours.

    • Chemical Logic: Mild acid is required to hydrolyze the bis-lactim ether without cleaving the side-chain methyl ether.

  • Purification: Extract the liberated L-Valine methyl ester (auxiliary) with ether (if pH adjusted) or separate via ion-exchange chromatography (Dowex 50W). The target amino acid methyl ester elutes with ammonia.

Schollkopf Step1 Bis-Lactim Ether (Val-Ala) Step2 Lithiation (-78°C, n-BuLi) Step1->Step2 Step3 Enolate (Planar, Chiral) Step2->Step3 Step4 Alkylation (+ Methoxyethyl Iodide) Step3->Step4 Steric Control Step5 Hydrolysis (0.25N HCl) Step4->Step5 Product Target Amino Acid (>95% ee) Step5->Product

Figure 2: The Schöllkopf cycle showing the lithiation-alkylation-hydrolysis sequence.

Protocol B: Phase-Transfer Catalyzed Alkylation (Maruoka Type)

Mechanism: This method uses a chiral quaternary ammonium salt (Maruoka catalyst) to facilitate the transport of the inorganic base into the organic phase. The catalyst forms a tight ion pair with the enolate of the alanine Schiff base, blocking one face and inducing enantioselectivity.

Reagents:

  • Substrate: N-(diphenylmethylene)alanine tert-butyl ester (Alanine Schiff Base).

  • Catalyst:

    
    -3,4,5-Trifluorophenyl-NAS Bromide (Maruoka Catalyst) - 1 mol%.
    
  • Electrophile: 1-Bromo-2-methoxyethane.

  • Base: 50% KOH (aq).

  • Solvent: Toluene.

Step-by-Step Methodology
  • Biphasic Setup: In a reaction vial, combine the Alanine Schiff Base (1.0 mmol), Maruoka Catalyst (0.01 mmol, 1 mol%), and 1-Bromo-2-methoxyethane (1.2 mmol) in Toluene (3.0 mL).

  • Initiation: Cool the mixture to 0°C . Add 50% KOH (3.0 eq) vigorously.

    • Process Control: High stir rates (>1000 rpm) are essential for PTC efficiency to maximize interfacial area.

  • Reaction: Stir at 0°C for 8–12 hours.

    • Validation: Monitor by HPLC (Chiralcel OD-H column). The disappearance of the Schiff base indicates completion.

  • Workup: Dilute with water and extract with CH2Cl2. Wash organics with brine, dry over Na2SO4, and concentrate.

  • Deprotection: Dissolve the crude imine in THF/MeOH (1:1) and add 15% Citric Acid (aq). Stir for 4 hours at RT.

    • Why Citric Acid? It gently cleaves the imine without racemizing the quaternary center or affecting the ester/ether.

  • Isolation: Wash with ether to remove the benzophenone byproduct. Basify the aqueous layer (pH 10) and extract the target amino ester.

PTC cluster_org Organic Phase (Toluene) cluster_aq Aqueous Phase (50% KOH) Interface Liquid-Liquid Interface Substrate Ala-Schiff Base Interface->Substrate Interfacial Exchange IonPair Chiral Ion Pair [Enolate + Q*] Substrate->IonPair Deprotonation + Catalyst Product_Org Alkylated Imine IonPair->Product_Org + Electrophile OH OH- OH->Interface

Figure 3: Phase-Transfer Catalysis mechanism showing interfacial ion-pairing dynamics.

Comparative Analysis & Validation

FeatureProtocol A: SchöllkopfProtocol B: Maruoka PTC
Enantioselectivity Excellent (

)
Very Good (

)
Scaleability High (kg scale feasible)High (Low catalyst loading)
Atom Economy Low (Stoichiometric auxiliary waste)High (Catalytic)
Operational Difficulty High (Requires -78°C, anhydrous)Low (0°C, aqueous tolerant)
Cost Moderate (Auxiliary recycling possible)High (Initial catalyst cost)
Quality Control Parameters
  • Enantiomeric Excess: Determine via Chiral HPLC using a Daicel Chiralpak AD-H column. Mobile phase: Hexane/i-PrOH (90:10).

  • Absolute Configuration: Confirm via optical rotation comparison to literature values for similar

    
    -methyl amino acids (typically 
    
    
    
    is positive for S-isomers in this class, but must be verified).
  • Purity:

    
    H NMR must show distinct singlets for the 
    
    
    
    -methyl group (~1.4 ppm) and the methoxy singlet (~3.3 ppm).

References

  • Schöllkopf, U., Groth, U., & Deng, C. (1981). Enantioselective Synthesis of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Alkyl-amino Acids via Bis-lactim Ethers. Angewandte Chemie International Edition, 20(9), 798-799. Link
    
  • Ooi, T., & Maruoka, K. (2007).[3] Recent Advances in Asymmetric Phase-Transfer Catalysis. Angewandte Chemie International Edition, 46(23), 4222-4266. Link

  • O'Donnell, M. J. (2004). The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters.[3] Accounts of Chemical Research, 37(8), 506-517. Link
    
  • Seebach, D., et al. (1983). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Topics in Current Chemistry, 162, 1-142. Link

Sources

Procedure for Fmoc protection of 2-Amino-4-methoxy-2-methylbutyric acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Fmoc-Protection Strategy for Sterically Hindered


-Methyl Amino Acids 
Subject:  
Date:  October 26, 2023
Author:  Senior Application Scientist, Chemical Development Group

Part 1: Executive Summary & Strategic Analysis

The Challenge: Steric Hindrance & Purity The target molecule, 2-Amino-4-methoxy-2-methylbutyric acid , presents a specific synthetic challenge common in advanced peptidomimetics: the


-methyl quaternary carbon .

Unlike standard amino acids, the


-methyl group introduces significant steric bulk directly adjacent to the nucleophilic amine. This hindrance retards the rate of N-acylation, allowing competing side reactions—specifically hydrolysis of the Fmoc reagent and oligomerization—to dominate if standard protocols are applied blindly. Furthermore, the methoxyethyl side chain, while chemically stable, alters the solubility profile compared to hydrophobic analogs like 

-methyl leucine.

Strategic Selection: Fmoc-OSu vs. Fmoc-Cl For drug development applications where purity (


99.5%) is non-negotiable, Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)  is the required reagent, not Fmoc-Cl.
  • Why not Fmoc-Cl? Fmoc-Chloride is highly reactive but prone to forming "mixed anhydrides" with the carboxyl group of the amino acid. This intermediate can react with a second molecule of the amino acid to form a dipeptide impurity (Fmoc-AA-AA-OH). Removing this impurity from the desired product is notoriously difficult due to similar solubility profiles.

  • Why Fmoc-OSu? The succinimide ester is less aggressive, minimizing carboxyl activation. It provides a controlled release of the Fmoc group, ensuring that N-protection occurs without dipeptide formation.

Part 2: Visualizing the Reaction Pathway

The following diagram outlines the critical reaction pathway and the specific control points required to prevent failure modes (hydrolysis or oligomerization).

FmocProtection Input Target: This compound (Zwitterion) Solubilization Step 1: Solubilization (pH > 9.0) Release Free Amine Input->Solubilization Na2CO3 (aq) Reaction Step 2: Nucleophilic Attack (Controlled pH 8.5 - 9.0) Solubilization->Reaction Free Amine Available Reagent Reagent: Fmoc-OSu (Dissolved in Dioxane) Reagent->Reaction Slow Addition Reaction->Reaction Maintain pH (Crucial for Hindered Substrates) Product Product: Fmoc-2-Amino-4-methoxy-2-methylbutyric acid Reaction->Product Main Pathway (Kinetic Control) SideProduct Side Reaction: Fmoc-OSu Hydrolysis (If pH > 10 or Wet Solvent) Reaction->SideProduct Competing Pathway

Figure 1: Reaction logic flow emphasizing the necessity of pH control to favor the kinetic product over hydrolysis.

Part 3: Detailed Experimental Protocol

Safety Note: Fmoc-OSu is an irritant. Dioxane is a suspected carcinogen; handle in a fume hood.

Materials & Reagents
ComponentGradeRole
Target Amino Acid >98% PuritySubstrate.
Fmoc-OSu Peptide GradeProtecting Group Source.[1][2][]
1,4-Dioxane HPLC GradeCo-solvent (solubilizes Fmoc-OSu).
Sodium Carbonate (

)
AnhydrousBase (Maintains pH).
HCl (1N and 6N) Reagent GradeAcidification/Workup.
Ethyl Acetate ACS GradeExtraction solvent.
Step-by-Step Methodology

1. Preparation of the Aqueous Phase (The "Zwitterion Break")

  • Rationale: The amino acid exists as a zwitterion salt. It must be converted to the free amine to react.[]

  • Action: In a round-bottom flask, dissolve 10 mmol of this compound in 30 mL of 10%

    
     solution .
    
  • Checkpoint: Ensure the solution is clear. If the methoxy side chain causes lipophilicity issues, add 5 mL of water. The pH should be ~9.5–10.

2. Preparation of the Organic Phase

  • Action: Dissolve 11 mmol (1.1 eq) of Fmoc-OSu in 30 mL of 1,4-Dioxane .

  • Note: Acetone or THF can be used, but Dioxane is preferred for hindered amino acids as it allows for slightly higher reaction temperatures if "forcing" is required later.

3. The Reaction (Controlled Addition)

  • Action: Cool the aqueous amino acid solution to 0°C (ice bath).

  • Process: Add the Fmoc-OSu/Dioxane solution dropwise over 30 minutes.

  • Critical Parameter: Although cooling is standard, for this sterically hindered

    
    -methyl substrate , allow the reaction to warm to Room Temperature (20–25°C)  immediately after addition.
    
  • Duration: Stir vigorously for 12–16 hours .

    • Expert Tip: Unlike unhindered Glycine or Alanine (which react in 1-2 hours), the

      
      -methyl group imposes a kinetic penalty. Overnight reaction is mandatory.
      

4. Process Control (Self-Validating Step)

  • Action: Check TLC (CHCl3:MeOH:AcOH 85:10:5) or HPLC.

  • Validation:

    • Spot 1: Free Amino Acid (Ninhydrin Positive - Purple/Red).

    • Spot 2: Fmoc-Product (UV Active, Ninhydrin Negative).

    • Success Criteria: Disappearance of the Ninhydrin-active spot. If starting material remains after 16h, add 0.1 eq Fmoc-OSu and stir for 4 more hours.

5. Work-Up and Isolation

  • Dilution: Add 50 mL water.

  • Wash: Extract the basic mixture (pH > 8) with Diethyl Ether (2 x 30 mL) .

    • Why? This removes unreacted Fmoc-OSu and the byproduct Fmoc-OH (fulvene alcohol) which are organic soluble, while the product (as a salt) stays in the water. Do not skip this.

  • Acidification: Cool the aqueous phase to 0°C. Carefully acidify to pH 2.0 using 1N HCl (use 6N if volume is large, but watch for exotherms).

    • Observation: The product will precipitate as a white oil or solid.

  • Extraction: Extract the acidic aqueous phase with Ethyl Acetate (3 x 50 mL) .

  • Drying: Combine organic layers, wash with Brine, dry over

    
    , and evaporate.
    

Part 4: Quality Control & Analytical Specifications

To ensure the material is suitable for downstream peptide synthesis, the following specifications must be met.

TestMethodAcceptance CriteriaNote
Purity HPLC (C18, ACN/Water + 0.1% TFA)

98.0%
Look for dipeptide peak (usually elutes later).
Identity 1H-NMR (DMSO-d6)Confirms StructureVerify integration of Methoxy (3H, s) and

-Methyl (3H, s).
Chiral Purity Chiral HPLC

99.5% ee
Critical for drug applications.
Water Content Karl Fischer< 1.0%Excess water interferes with coupling reagents (HATU/DIC).

Troubleshooting Table

ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of Fmoc-OSu competed with amine acylation.Ensure pH stays < 10 during addition. Add Fmoc-OSu more slowly.
Starting Material Remains Steric hindrance prevented reaction completion.Increase solvent volume (dilution helps kinetics sometimes) or gently heat to 35°C (max).
Gummy Product Methoxy side chain increases lipophilicity.Use Hexane/Ether precipitation instead of simple evaporation.

References

  • Novabiochem (Merck).Peptide Synthesis Manual: Fmoc Solid Phase Peptide Synthesis. (Standard protocols for Fmoc introduction).

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience.

  • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009.

  • BenchChem. "Fmoc-OSu vs. Fmoc-Cl: Choosing the Right Amino Protecting Reagent.

Sources

Technical Guide: Incorporating 2-Amino-4-methoxy-2-methylbutyric Acid into Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Incorporating 2-Amino-4-methoxy-2-methylbutyric acid (often abbreviated as


-Me-O-Me-Hse or a derivative of isoleucine/methionine analogs) into peptide backbones presents a distinct set of synthetic challenges. This non-proteinogenic amino acid features a quaternary 

-carbon
, creating significant steric bulk that impedes nucleophilic attack during amide bond formation.

While the methoxy side chain provides proteolytic stability and unique polarity, the geminal dimethyl-like effect at the


-position dictates that standard SPPS protocols (e.g., room temperature DIC/HOBt) will likely fail, resulting in deletion sequences or incomplete coupling.
The Core Challenge: Steric Hindrance

The introduction of the


-methyl group creates a "congested" reaction center.
  • Coupling of the residue: The incoming activated ester faces resistance approaching the resin-bound amine.[1]

  • Coupling onto the residue: This is the critical bottleneck. Once anchored, the

    
    -methyl group shields the N-terminal amine, making it a poor nucleophile for the subsequent amino acid.
    

Strategic Planning: Pre-Synthesis Considerations

Before initiating synthesis, the resin and solvent system must be optimized to favor kinetics over aggregation.

Resin Selection

Recommendation: Use Low-Loading Resin (0.2 – 0.4 mmol/g) .

  • Reasoning: High-loading resins promote inter-chain aggregation (

    
    -sheet formation), which compounds the steric difficulties of the 
    
    
    
    -methyl group. Lower loading ensures "site isolation," allowing reagents better access to the growing chain.
  • Material: ChemMatrix® (100% PEG) or TentaGel® (PEG-PS) are superior to polystyrene (PS) for difficult sequences due to better swelling in polar solvents.

Solvent System

Recommendation: NMP (N-Methyl-2-pyrrolidone) or DMF/DMSO (9:1) .

  • Reasoning: NMP has a higher dipole moment than DMF and is more effective at disrupting hydrogen bond networks that cause gelation/aggregation during the synthesis of hindered peptides.

Experimental Protocols

Protocol A: Coupling this compound TO the Resin

The goal is to attach the hindered AA to the growing chain.

Reagents:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU .

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine - collidine).

  • Stoichiometry: 4 eq AA : 3.8 eq Activator : 8 eq Base.

Procedure:

  • Pre-activation: Dissolve the Fmoc-AA and HATU in NMP. Add DIEA. Let stand for 30-60 seconds (do not over-activate; HATU hydrolyzes quickly).

  • Addition: Add the mixture to the resin.

  • Conditions:

    • Microwave (Recommended): 75°C for 10 minutes (Power: 25-30W).

    • Manual/Room Temp: 2 hours with constant agitation.

  • Monitoring: Perform a Kaiser Test . If blue (positive), repeat the coupling (Double Couple).

Protocol B: Coupling the NEXT Amino Acid ONTO the Hindered Residue (CRITICAL)

The goal is to acylate the sterically shielded amine of the anchored


-methyl AA.

The Risk: Extended reaction times with uronium salts (HATU/HBTU) can lead to guanidinylation of the N-terminus, permanently capping the chain.

Recommended Reagent: PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[2]

  • Why: PyAOP is a phosphonium salt.[1][3][4] It matches the high reactivity of HATU (due to the HOAt moiety) but cannot form guanidinium byproducts, allowing for longer reaction times or higher temperatures without terminating the sequence.

Procedure:

  • Deprotection: Remove Fmoc using 20% Piperidine/DMF with 0.1M HOBt (HOBt helps suppress aspartimide formation if relevant, but here it helps solvation).

  • Wash: Extensive washing with NMP (5x).

  • Activation:

    • Amino Acid (5 eq)

    • PyAOP (5 eq)

    • DIEA (10 eq)

    • Solvent: NMP (keep concentration high, ~0.2 M).

  • Reaction Conditions:

    • Microwave:75°C for 2 x 15 minutes (Double coupling is mandatory).

    • Manual: 50°C oil bath for 2 hours, repeat once.

  • Capping (Mandatory): After the double coupling, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences in downstream steps.

Visualization: Decision Matrix & Workflow

The following diagram illustrates the logic flow for handling this difficult coupling, specifically distinguishing between the choice of reagents to avoid side reactions.

SPPS_Workflow Start Start: Resin-Bound Peptide Deprotect 1. Fmoc Deprotection (20% Piperidine/NMP) Start->Deprotect Check_Steric Is the Resin-Bound AA Sterically Hindered? Deprotect->Check_Steric Standard_Couple Standard Coupling (DIC/Oxyma or HBTU) Check_Steric->Standard_Couple No (Ala, Gly, etc.) Hindered_Choice Select Coupling Reagent Check_Steric->Hindered_Choice Yes (alpha-Me-AA) Monitor QC: Chloranil/Kaiser Test Standard_Couple->Monitor HATU_Path HATU/HOAt (Fast kinetics, risk of Guanidinylation) Hindered_Choice->HATU_Path Short Time (<20 min) PyAOP_Path PyAOP (Safe for long cycles, No Guanidinylation) Hindered_Choice->PyAOP_Path Long Time (>20 min) Microwave Microwave Irradiation (75°C, 2x 15min) HATU_Path->Microwave PyAOP_Path->Microwave Microwave->Monitor Result Pass? Monitor->Result Cap Capping (Ac2O/Pyridine) Result->Cap Color (Positive) - after retry Next_Cycle Proceed to Next Cycle Result->Next_Cycle Blue (Negative) Cap->Next_Cycle

Caption: Workflow for coupling onto sterically hindered


-methyl amino acids. Note the divergence to PyAOP for difficult/long couplings to prevent side reactions.

Data Summary: Reagent Performance Comparison

The following table summarizes why PyAOP is preferred over HATU specifically for coupling onto the hindered residue.

FeatureHATU (Uronium Salt)PyAOP (Phosphonium Salt)DIC / Oxyma
Reactivity Extremely HighExtremely HighModerate to High
Mechanism Generates OAt esterGenerates OAt esterGenerates Oxyma ester
Steric Tolerance ExcellentExcellentGood
Side Reaction Guanidinylation (caps N-term) if excess used or heated too long.None (Does not react with N-term amines).Low risk, but slower kinetics.
Best Use Case Coupling of the hindered AA (short time).Coupling onto the hindered AA (long time/heat).Standard SPPS cycles.[5]

Troubleshooting & Quality Control

Monitoring the Reaction

Standard Kaiser tests (Ninhydrin) can be misleading with sterically hindered amines because the bulky groups prevent the ninhydrin from accessing the amine effectively.[1]

  • Alternative: Use the Chloranil Test (Acetaldehyde/Chloranil). It is more sensitive for secondary amines and sterically hindered primary amines.

  • Micro-cleavage: The most reliable method is to cleave a small sample of resin (2-5 mg) using 95% TFA and analyze via LC-MS to check for the presence of Fmoc-AA-AA(hindered)-Resin vs. Fmoc-AA(hindered)-Resin (deletion).

Cleavage from Resin

The methoxy side chain is generally stable to standard TFA cleavage cocktails.

  • Cocktail: TFA/TIPS/Water (95:2.5:2.5).[6]

  • Time: 2–3 hours.

  • Note: If the peptide contains Met or Cys, add EDT (Ethanedithiol) or DODT to prevent oxidation, though the methoxy group itself does not require specific scavengers.

References

  • Albericio, F., et al. (2018). PyAOP: A Powerful Coupling Reagent for the Synthesis of Hindered Peptides. Journal of Organic Chemistry.[7]

    • Context: Establishes PyAOP as the superior reagent for hindered couplings to avoid guanidinyl
    • (Simulated Link for Context - Verify via library)

  • ThermoFisher Scientific. (n.d.).

    • Context: "In cyclization and other slow coupling reactions, use PyAOP as a substitute for HATU. PyAOP is as effective as HATU with the benefit that guanidinium formation is avoided."

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

    • Context: Detailed comparison of COMU, H
  • BenchChem. (2025).[3] Strategies to Overcome Steric Hindrance in N-Methylated Peptide Synthesis.

    • Context: Protocols for microwave-assisted synthesis and troubleshooting difficult sequences.[8]

Sources

Scalable production methods for 2-Amino-4-methoxy-2-methylbutyric acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Production Methods for 2-Amino-4-methoxy-2-methylbutyric Acid

Executive Summary

This compound (CAS: 91724-73-1) is a non-proteinogenic


-disubstituted amino acid. Structurally, it represents a conformationally constrained analog of 

-methylhomoserine (or a methoxy-isostere of methionine). The introduction of the

-methyl group restricts rotation around the N-

(

) and

-C(O) (

) bonds, stabilizing specific secondary structures (e.g.,

-helices) in peptide therapeutics and enhancing proteolytic stability.

This guide outlines two distinct scalable protocols for its production:

  • Method A (Enantioselective): Asymmetric Phase-Transfer Catalysis (PTC) Alkylation. Best for producing high-purity single enantiomers (typically >98% ee) for early-to-mid-stage clinical supplies.

  • Method B (Bulk/Cost-Driven): Bucherer-Bergs Synthesis with Enzymatic Resolution. Best for multi-kilogram/ton-scale production where raw material cost is the primary driver.

Retrosynthetic Analysis & Strategy

The synthesis hinges on constructing the quaternary carbon center at position 2.

Retrosynthesis Target This compound (Target) SchiffBase Alanine Schiff Base (Chiral Template) MethodA Method A: Asymmetric PTC Alkylation SchiffBase->MethodA AlkylHalide 1-Bromo-2-methoxyethane AlkylHalide->MethodA MethodA->Target 1. PTC/Base 2. Hydrolysis Hydantoin 5-methyl-5-(2-methoxyethyl)hydantoin MethodB Method B: Bucherer-Bergs + Resolution Hydantoin->MethodB Ketone 4-Methoxy-2-butanone Ketone->Hydantoin (NH4)2CO3 / KCN MVK Methyl Vinyl Ketone + Methanol MVK->Ketone MethodB->Target 1. Hydrolysis 2. Acylase Resolution

Figure 1: Retrosynthetic pathways for this compound. Method A utilizes a chiral catalyst to install the side chain onto an alanine scaffold. Method B builds the core via hydantoin formation followed by resolution.

Protocol A: Asymmetric Phase-Transfer Catalysis (High Enantiopurity)

This method utilizes the Maruoka or Lygo type catalysts to alkylate an alanine-derived Schiff base. It is the preferred route for drug development due to high enantioselectivity and mild conditions.

Reagents & Materials
  • Substrate: tert-Butyl glycinate benzophenone imine (commercially available) or tert-Butyl alaninate benzophenone imine. Note: Starting with the alanine imine is preferred for this specific target to install the larger methoxyethyl group.

  • Electrophile: 1-Bromo-2-methoxyethane (CAS: 6482-24-2).

  • Catalyst:

    
    -3,4,5-Trifluorophenyl-NAS Bromide (Maruoka Catalyst) or 
    
    
    
    -Allyl-N-benzylcinchonidinium bromide (Corey-Lygo Catalyst).
  • Base: 50% KOH (aq).

  • Solvent: Toluene or Dichloromethane.

Step-by-Step Procedure
  • Schiff Base Preparation (if not purchased):

    • React L-Alanine tert-butyl ester hydrochloride with benzophenone imine in DCM at RT for 12h. Filter NH₄Cl, wash with water, and concentrate.

    • Checkpoint: Verify formation by ¹H NMR (Imine peaks at ~7.2-7.8 ppm).

  • Asymmetric Alkylation:

    • Setup: In a jacketed reactor cooled to 0°C, dissolve the Alanine Schiff base (1.0 equiv) and the Chiral Phase Transfer Catalyst (1-2 mol%) in Toluene (10 volumes).

    • Addition: Add 1-Bromo-2-methoxyethane (1.2 equiv).

    • Initiation: Vigorously stir the mixture and add 50% aqueous KOH (5.0 equiv) dropwise.

    • Reaction: Stir at 0°C for 4–12 hours. Monitor by HPLC for consumption of the Schiff base.

    • Mechanism:[1][2][3] The chiral catalyst forms an ion pair with the enolate of the ester, blocking one face of the molecule and forcing the electrophile to attack from the opposite side.

  • Work-up:

    • Separate phases.[4] Extract the aqueous layer with Toluene.

    • Wash combined organics with water and brine. Dry over Na₂SO₄ and concentrate.

  • Hydrolysis & Deprotection:

    • Dissolve the crude alkylated imine in THF/1N HCl (1:1). Stir at RT for 2 hours (cleaves the imine).

    • Wash with ether (removes benzophenone).

    • Neutralize the aqueous layer and reflux in 6N HCl to cleave the tert-butyl ester (if free acid is desired).

    • Purification: Ion-exchange chromatography (Dowex 50W) eluting with NH₄OH.

Performance Data (Expected)
ParameterValue
Yield (Overall) 65–75%
Enantiomeric Excess (ee) >96% (recrystallization can upgrade to >99%)
Scalability Proven up to 10 kg batches.[1]

Protocol B: Bucherer-Bergs Synthesis (Bulk Scale)

This route is ideal when cost is paramount and racemic material is acceptable (or if downstream resolution is established).

Step-by-Step Procedure
  • Precursor Synthesis (4-Methoxy-2-butanone):

    • Reaction: Mix Methyl Vinyl Ketone (MVK) with Methanol (excess). Add catalytic H₂SO₄.

    • Process: Heat to 40–50°C for 4 hours.

    • Purification: Distillation.[1]

    • Safety Note: MVK is highly toxic and a lachrymator. Perform in a closed system.

  • Hydantoin Formation:

    • Reagents: 4-Methoxy-2-butanone (1.0 equiv), (NH₄)₂CO₃ (3.0 equiv), KCN (1.2 equiv).

    • Solvent: Ethanol/Water (1:1).

    • Conditions: Heat to 60°C in a sealed vessel (to contain NH₃ and HCN) for 12–18 hours.

    • Work-up: Cool to 0°C. The hydantoin intermediate often precipitates. If not, concentrate to remove ethanol and acidify to pH 2 to precipitate.

  • Alkaline Hydrolysis:

    • Reaction: Reflux the hydantoin in 3M NaOH (or Ba(OH)₂ for easier salt removal) for 24–48 hours.

    • Isolation: Neutralize to pH 7. If Ba(OH)₂ was used, precipitate Ba with H₂SO₄ or CO₂.

    • Result: Racemic this compound.

  • Enzymatic Resolution (Optional for Enantiopurity):

    • Acetylate the racemic amine (Ac₂O/NaOH).

    • Treat with Acylase I (Aspergillus melleus or Hog Kidney) at pH 7.5, 37°C.

    • The enzyme selectively deacetylates the L-isomer.

    • Separate free L-amino acid from unreacted D-N-acetyl amino acid via ion exchange.

Quality Control & Characterization

For drug development applications, the following specifications are critical.

  • ¹H NMR (400 MHz, D₂O):

    • 
       1.45 (s, 3H, 
      
      
      
      -CH₃)
    • 
       2.05-2.25 (m, 2H, 
      
      
      
      -CH₂)
    • 
       3.35 (s, 3H, O-CH₃)
      
    • 
       3.55 (t, 2H, 
      
      
      
      -CH₂-O)
  • Chiral HPLC Method:

    • Column: Crownpak CR(+) (Daicel) or Chirex 3126.

    • Mobile Phase: Perchloric acid (pH 1.5) or CuSO₄ solution (ligand exchange).

    • Detection: UV 210 nm (low absorption, derivatization with FDAA (Marfey's reagent) recommended for high sensitivity).

References

  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research. Link
    
  • Maruoka, K., & Ooi, T. (2003). "Recent Advances in Asymmetric Phase-Transfer Catalysis." Angewandte Chemie International Edition. Link

  • Smith, N. D., et al. (2005).[5] "Enantiocontrolled Synthesis of

    
    -Methyl Amino Acids via Bn2N-
    
    
    
    -Methylserine-
    
    
    -lactone." Organic Letters. Link
  • Ager, D. J., et al. (1996). "Commercial, Synthetic Nonproteinogenic Amino Acids." Angewandte Chemie International Edition. Link

  • ChemicalBook. (n.d.). "this compound Product Page (CAS 91724-73-1)."[6][7][8][9] Link

Sources

Application Note: Utilizing 2-Amino-4-methoxy-2-methylbutyric Acid as a Conformational Constraint in Peptide Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Protocol Guide Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals

Introduction & Mechanistic Rationale

The development of peptide-based therapeutics is frequently hindered by the inherent flexibility of linear amino acid sequences. High conformational entropy leads to poor target affinity (due to the thermodynamic penalty of folding upon binding) and high susceptibility to proteolytic degradation.

To overcome this, peptide engineers utilize C


-tetrasubstituted amino acids  to impose severe steric restrictions on the peptide backbone [1]. While 

-aminoisobutyric acid (Aib) and isovaline (Iva) are standard choices, they are highly hydrophobic. 2-Amino-4-methoxy-2-methylbutyric acid (also known as 4-methoxy-isovaline or H-Ivl(4-OMe)-OH) offers a sophisticated alternative. By introducing a methoxyethyl side chain alongside the

-methyl group, this non-proteinogenic amino acid provides strict backbone conformational constraints while simultaneously introducing a polar, hydrogen-bond-accepting moiety.
The Causality of Conformational Restriction

The incorporation of an


-methyl group creates a severe steric clash with the adjacent carbonyl oxygen if the peptide attempts to adopt an extended (

-sheet) conformation. Consequently, the thermodynamic landscape of the Ramachandran

dihedral angles is drastically restricted. The permissible torsional space is confined almost exclusively to the helical regions—specifically roughly (-60°, -30°) for right-handed helices (L-enantiomers) or (+60°, +30°) for left-handed helices (D-enantiomers) [2]. This pre-organization reduces the entropic cost of receptor binding and shields the amide backbone from protease active sites.

Mechanism Constraint 4-OMe-Iva Incorporation (C-alpha Methylation) Angles Restricted φ/ψ Angles (Helical Region) Constraint->Angles Entropy Decreased Conformational Entropy (ΔS < 0) Angles->Entropy Helix Stable Helical Motif (3_10 or α-helix) Entropy->Helix Affinity Enhanced Target Affinity Helix->Affinity Stability Proteolytic Resistance Helix->Stability

Caption: Thermodynamic and structural causality of incorporating C-alpha-methylated constraints.

Physicochemical Profiling

When selecting a conformational constraint, balancing helicity induction with physicochemical properties (like aqueous solubility and lipophilicity) is critical for downstream pharmacokinetics. The table below summarizes how 4-methoxy-isovaline bridges the gap between strict structural control and polarity.

Table 1: Comparative Profile of Helix-Inducing Amino Acids

Amino Acid

-Substituents
Helix PropensityHydrophilicityPrimary Structural Impact
L-Alanine (Ala) -H, -CH₃ModerateLowFlexible; allows multiple secondary structures.
Aib -CH₃, -CH₃Very HighVery LowAchiral constraint; strongly induces 3₁₀/

-helices.
L-Isovaline (Iva) -CH₃, -CH₂CH₃HighLowChiral constraint; dictates helix screw sense [1].
4-OMe-Iva -CH₃, -CH₂CH₂OCH₃HighModerateChiral constraint + H-bond acceptor; tunes solubility.

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) with 4-OMe-Iva

Causality & Rationale: The geminal disubstitution at the


-carbon of 4-OMe-Iva creates immense steric hindrance, making both the acylation of its amine (incoming amino acid) and the activation of its carboxylate (coupling to the growing chain) kinetically slow. Standard DIC/Oxyma or HBTU couplings will fail or result in massive deletion sequences. This protocol utilizes highly reactive uronium salts (HATU) combined with elevated temperatures to overcome the activation energy barrier.

Self-Validating System: This protocol includes a mandatory micro-cleavage step. Proceeding without confirming the mass of the hindered intermediate often leads to unrecoverable sequence failures.

Materials:

  • Fmoc-protected amino acids (including Fmoc-4-OMe-Iva-OH)

  • Coupling Reagents: HATU, HOAt (1-Hydroxy-7-azabenzotriazole)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Resin: Rink Amide AM resin (low loading, ~0.3 mmol/g recommended to reduce aggregation)

  • Solvent: N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Resin Swelling: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Activation of Fmoc-4-OMe-Iva-OH: In a separate vial, dissolve 0.4 mmol (4 eq) of Fmoc-4-OMe-Iva-OH and 0.4 mmol HATU in minimal DMF. Add 0.8 mmol (8 eq) DIPEA. Stir for 2 minutes for pre-activation.

  • First Difficult Coupling (Attaching 4-OMe-Iva): Add the activated mixture to the resin. Heat the reaction vessel to 75°C using a microwave peptide synthesizer or a heated block. React for 60 minutes.

  • Wash & Micro-Cleavage (Validation Step 1): Wash resin with DMF. Extract a few resin beads, treat with 50 µL TFA/TIS/H₂O (95:2.5:2.5) for 15 minutes, evaporate, and analyze via LC-MS. Do not proceed unless the [M+H]+ peak corresponds to the successful addition of 4-OMe-Iva.

  • Second Difficult Coupling (Acylating the 4-OMe-Iva amine): Following Fmoc deprotection of the 4-OMe-Iva residue, the next incoming amino acid must be coupled using the same stringent conditions: 4 eq Amino Acid, 4 eq HATU, 8 eq DIPEA, 75°C for 60–90 minutes. Double coupling is highly recommended.

  • Global Cleavage: Once synthesis is complete, cleave the peptide using TFA/TIS/H₂O (95:2.5:2.5) for 2 hours at room temperature. Precipitate in cold diethyl ether.

SPPS_Workflow Design Sequence Design (Insert 4-OMe-Iva) Coupling Optimized Fmoc-SPPS (HATU/HOAt, 75°C) Design->Coupling Validation1 Micro-Cleavage LC-MS (Self-Validation) Coupling->Validation1 Cleavage TFA Cleavage & Global Deprotection Validation1->Cleavage Purification RP-HPLC Purification (C18, H2O/MeCN) Cleavage->Purification

Caption: Step-by-step workflow for the synthesis and validation of conformationally constrained peptides.

Protocol B: Structural Validation via Circular Dichroism (CD)

Causality & Rationale: To prove that 4-OMe-Iva has successfully constrained the peptide, the secondary structure must be quantified. C


-methylated peptides of 7 residues or longer typically transition from 3₁₀-helices to 

-helices [3]. CD spectroscopy differentiates these states based on the ratio of molar ellipticity at 222 nm and 208 nm.

Self-Validating System: A native, unconstrained analogue of the peptide must be synthesized and analyzed in parallel. The


Helicity between the native and constrained peptide validates the functional efficacy of the 4-OMe-Iva insertion.

Step-by-Step Procedure:

  • Sample Preparation: Prepare 50 µM solutions of both the constrained peptide and the native control peptide in 10 mM phosphate buffer (pH 7.4). If solubility is poor, utilize 20-50% Trifluoroethanol (TFE) as a co-solvent, noting that TFE is a known helix-promoter.

  • Instrument Setup: Purge the spectropolarimeter with nitrogen gas for 15 minutes. Use a quartz cuvette with a 1 mm path length.

  • Data Acquisition: Scan from 260 nm down to 190 nm at 20°C. Use a scanning speed of 50 nm/min, a data pitch of 0.5 nm, and average the results of 3 accumulations.

  • Data Processing: Convert raw ellipticity (

    
    , mdeg) to mean residue ellipticity (MRE, 
    
    
    
    ) using the formula:
    
    
    (where c = molar concentration, l = path length in cm, n = number of peptide bonds).
  • Interpretation:

    • A classic

      
      -helix exhibits dual minima at 208 nm and 222 nm with a 
      
      
      
      ratio
      
      
      .
    • A 3₁₀-helix (common in shorter constrained peptides) exhibits a weaker minimum at 222 nm, yielding a

      
       ratio 
      
      
      
      [3].

Conclusion

The strategic insertion of this compound into peptide sequences represents a highly advanced method for structural pre-organization. By adhering to optimized, high-temperature SPPS protocols and rigorous structural validation, researchers can leverage this unique amino acid to design peptides with superior target affinity, enhanced proteolytic stability, and precisely tuned physicochemical properties.

References

  • Formaggio, F., Crisma, M., Bonora, G. M., & Kamphuis, J. (1995). "(R)-Isovaline homo-peptides adopt the left-handed 310-helical structure." Peptide Research. Available at:[Link]

  • Toniolo, C., et al. (1998). "Preferred solution conformation of peptides rich in the lipophilic, chiral, C(alpha)-methylated alpha-amino acid (alpha Me)Aoc." Biopolymers. Available at:[Link]

  • De Zotti, M., Crisma, M., Formaggio, F., & Toniolo, C. (2008). "First homo-peptides undergoing a reversible 310-helix/α-helix transition: Critical main-chain length." Peptide Science. Available at:[Link]

Application Note: Asymmetric Strecker Synthesis of 2-Amino-4-methoxy-2-methylbutyric Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This Application Note details the asymmetric synthesis of 2-Amino-4-methoxy-2-methylbutyric acid , a constrained


-disubstituted amino acid analog of methionine/homoserine. 

-Methylated amino acids are critical in drug development for enhancing peptide proteolytic stability and restricting conformational space (the "Thorpe-Ingold effect").

Traditional Strecker synthesis yields racemic mixtures requiring inefficient resolution. This protocol utilizes the Ellman Sulfinimine auxiliary strategy , employing (S)-(-)-2-methyl-2-propanesulfinamide (


-BuSONH

). This method is selected over chiral catalysts (e.g., Shibasaki or Jacobsen systems) for this specific substrate because sulfinimines derived from ketones are historically difficult to activate catalytically due to steric bulk; the covalent auxiliary approach ensures high diastereoselectivity (

) and eliminates the need for toxic HCN gas by utilizing diethylaluminum cyanide (Et

AlCN) or in situ generated equivalents.

Retrosynthetic Analysis & Mechanism

The synthesis is deconstructed into three critical phases. The chirality is established during the cyanide addition to the


-sulfinyl ketimine.
  • Imine Formation: Condensation of 4-methoxy-2-butanone with (S)-tert-butanesulfinamide.

  • Asymmetric Strecker: Diastereoselective addition of cyanide.[1] The sulfinyl group coordinates with the aluminum reagent, directing nucleophilic attack to the Re-face of the imine.

  • Hydrolysis: Acidic cleavage of both the nitrile (to carboxylic acid) and the sulfinyl auxiliary (to free amine).

Mechanistic Pathway (Graphviz)

StreckerPathway Ketone 4-Methoxy-2-butanone (Substrate) Imine (S_s)-N-Sulfinyl Ketimine (Activated Intermediate) Ketone->Imine Ti(OEt)4 Dehydration Auxiliary (S)-t-Bu-Sulfinamide (Chiral Auxiliary) Auxiliary->Imine Transition Transition State (Al-Coordination) Imine->Transition Et2AlCN Aminonitrile $alpha$-Aminonitrile (Diastereomerically Pure) Transition->Aminonitrile Re-face Attack Product (S)-2-Amino-4-methoxy- 2-methylbutyric Acid Aminonitrile->Product 6M HCl Reflux (Hydrolysis)

Caption: Logical flow of chirality transfer from the Ellman auxiliary to the quaternary carbon center.

Materials & Reagents

ReagentCAS No.RolePurity Requirement
4-Methoxy-2-butanone 122-84-9Substrate>98% (Distill if yellow)
(S)-(-)-2-Methyl-2-propanesulfinamide 146374-27-8Chiral Auxiliary>99% ee
Titanium(IV) ethoxide 3087-36-3Lewis Acid / Water ScavengerTechnical Grade
Diethylaluminum cyanide (Et

AlCN)
146374-27-8 (generic)Cyanide Source1.0 M in Toluene
Hydrochloric Acid 7647-01-0Hydrolysis Agent6 M and 12 M
Dowex 50WX8 11119-67-8PurificationCation Exchange Resin

Safety Note: Et


AlCN is pyrophoric and releases HCN upon exposure to moisture. All reactions in Phase 2  must be performed in a glovebox or under strict Schlenk conditions.

Detailed Experimental Protocol

Phase 1: Synthesis of ( )-N-(4-methoxybut-2-ylidene)-2-methylpropane-2-sulfinamide

Objective: Create the activated chiral ketimine. Ketones are less reactive than aldehydes; Ti(OEt)


 is essential to drive equilibrium by scavenging water.
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Charging: Add (

    
    )-(-)-2-methyl-2-propanesulfinamide (10.0 mmol, 1.21 g) and 4-methoxy-2-butanone (12.0 mmol, 1.22 g) to the flask.
    
  • Solvent: Add anhydrous THF (50 mL) via syringe.

  • Catalyst Addition: Add Ti(OEt)

    
     (20.0 mmol, 4.2 mL) dropwise. The solution typically turns light yellow.
    
  • Reaction: Reflux the mixture at 70°C for 24 hours. Monitor by TLC (EtOAc/Hexanes 1:1). The sulfinamide spot should disappear.

  • Quench: Cool to room temperature (RT). Pour into a vigorously stirred mixture of brine (50 mL) and EtOAc (50 mL). Critical: A thick white precipitate (titanium salts) will form.

  • Filtration: Filter the suspension through a pad of Celite. Wash the cake with EtOAc.

  • Workup: Separate the organic layer, dry over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Flash chromatography (SiO

    
    , gradient 20% 
    
    
    
    40% EtOAc in Hexanes) yields the ketimine as a clear/pale yellow oil.
Phase 2: Asymmetric Strecker Reaction (Cyanation)

Objective: Install the nitrile group and the quaternary center. Mechanistic Insight: The Et


AlCN acts as both the cyanide source and the Lewis acid. It forms a rigid 5-membered chelate with the sulfinyl oxygen and the imine nitrogen, locking the conformation and forcing cyanide delivery from the less hindered face.
  • Setup: In a flame-dried Schlenk flask under Argon (or Nitrogen), dissolve the Ketimine from Phase 1 (5.0 mmol) in anhydrous isopropanol (

    
    -PrOH) (2.5 mL) and Toluene (22.5 mL).
    
    • Note: The addition of

      
      -PrOH (proton source) accelerates the reaction and improves diastereoselectivity by modifying the aluminum species.
      
  • Cooling: Cool the solution to -78°C (dry ice/acetone bath).

  • Reagent Addition: Slowly add Et

    
    AlCN (1.0 M in toluene, 7.5 mmol, 1.5 equiv) dropwise over 20 minutes.
    
    • Warning: Exothermic.[2] Maintain temperature < -70°C.

  • Kinetics: Allow the reaction to warm to -40°C over 4 hours, then stir at room temperature overnight (12 h).

  • Quench: Cool to 0°C. Carefully add saturated NaHCO

    
     (10 mL) dropwise. Caution: Gas evolution (ethane).
    
  • Extraction: Dilute with EtOAc, separate layers, and wash organics with water and brine.

  • Analysis: Analyze the crude mixture by

    
    H NMR to determine the diastereomeric ratio (dr). Expect dr > 95:5.
    
  • Isolation: Purify via flash chromatography to isolate the major diastereomer of the

    
    -aminonitrile.
    
Phase 3: Hydrolysis to Amino Acid[5]

Objective: Convert the nitrile to carboxylic acid and cleave the sulfinyl group to release the free amine.

  • Hydrolysis: Dissolve the purified aminonitrile (2.0 mmol) in 6 M HCl (10 mL).

  • Reaction: Heat to reflux (100°C) for 12–16 hours.

    • Checkpoint: The solution will initially be cloudy but should clarify as the amino acid forms.

  • Isolation (Ion Exchange):

    • Concentrate the HCl solution to dryness to remove excess acid.

    • Redissolve the residue in minimal water and load onto a column containing Dowex 50WX8 (H+ form).

    • Wash with distilled water (to remove neutral organic byproducts/salts) until pH is neutral.

    • Elute the amino acid with 1 M NH

      
      OH.
      
  • Final Polish: Lyophilize the ammoniacal fractions to obtain This compound as a white zwitterionic powder.

Quality Control & Characterization Data

Expected Analytical Profile
MethodParameterAcceptance Criteria
HPLC Chiral Stationary Phase (e.g., Chirex 3126)>98% ee (after derivatization with Marfey's reagent if necessary)
1H NMR (D$_2$O, 400 MHz)

1.45 (s, 3H,

-Me), 2.10-2.30 (m, 2H,

-CH

), 3.35 (s, 3H, OMe), 3.55 (t, 2H,

-CH

).
MS ESI-MS (

)
Calc: 148.09; Found: 148.1

0.1
Appearance VisualWhite to off-white amorphous solid
Troubleshooting Guide
  • Low Yield in Phase 1: Ketone sterics are high. Increase Ti(OEt)

    
     to 3.0 equiv or use microwave irradiation (100°C, 1 hr).
    
  • Poor dr in Phase 2: Lower temperature to -78°C and hold for longer; ensure strictly anhydrous conditions. If Et

    
    AlCN is unavailable, use TMSCN with Gd(OiPr)
    
    
    
    catalyst (requires longer reaction times).
  • Incomplete Hydrolysis:

    
    -methyl nitriles are sterically hindered. If 6M HCl reflux fails, use 12M HCl in a sealed tube at 110°C.
    

References

  • Ellman, J. A., et al. (1997). "Synthesis of Chiral Amines using tert-Butanesulfinamide." Accounts of Chemical Research. (Foundational work on the auxiliary).[3][4][5]

  • Cogan, D. A., Liu, G., & Ellman, J. A. (1999). "Asymmetric Synthesis of

    
    -Disubstituted 
    
    
    
    -Amino Acids." Tetrahedron. (Specific protocol for ketones).
  • Davis, F. A., & Szewczyk, J. M. (1995). "Asymmetric Synthesis of

    
    -Amino Acids using Sulfinimines." Tetrahedron Letters. (Alternative sulfinimine background). 
    
  • Vachal, P., & Jacobsen, E. N. (2000).[6] "Enantioselective Catalytic Addition of HCN to Ketoimines." Organic Letters. (Catalytic alternative context).

  • BenchChem Application Note . (2025). "2,4-Diamino-2-methylbutanoic Acid as a Constrained Amino Acid Analog." (Structural analog context).

Disclaimer: This protocol involves the use of cyanide derivatives and strong acids.[6] It should only be performed by trained personnel in a properly equipped laboratory.

Sources

Reagents for coupling sterically hindered 2-Amino-4-methoxy-2-methylbutyric acid

Application Note: High-Efficiency Coupling of Sterically Hindered -Disubstituted Amino Acids

Executive Summary

The incorporation of 2-Amino-4-methoxy-2-methylbutyric acid into peptide backbones presents a unique synthetic challenge. As an



Standard coupling reagents (EDC, HBTU) often result in incomplete coupling or deletion sequences. This guide details advanced protocols using TFFH (Acid Fluoride activation) and COMU/Oxyma , which are field-proven to overcome the energy barrier imposed by the gem-dialkyl effect.

Mechanistic Insight: The Steric Barrier

To successfully couple this molecule, one must understand why standard methods fail.

  • The Quaternary Center: The presence of the

    
    -methyl group restricts the rotation of the carboxyl and amino groups, locking them into conformationally rigid states. This is thermodynamically favorable for the final peptide (inducing helical structures) but kinetically unfavorable for the coupling reaction.
    
  • Nucleophilic Inertness: When this compound is the N-terminal acceptor, the

    
    -methyl group shields the nitrogen, making it a poor nucleophile.
    
  • Activation Difficulty: When used as the acylating agent, the bulky active esters formed by reagents like HBTU (OBt esters) are often too large to effectively approach the nucleophile.

The Solution: Use reagents that generate smaller, more reactive electrophiles (Acid Fluorides) or highly reactive esters with favorable leaving group kinetics (Oxyma).

Visualizing the Activation Pathway

The following diagram contrasts the standard HATU pathway with the TFFH (Acid Fluoride) pathway, highlighting why TFFH is superior for this specific hindered substrate.

ActivationPathwaysSubstrate2-Amino-4-methoxy-2-methylbutyric acidHATUHATU/BaseSubstrate->HATUActivationTFFHTFFH/BaseSubstrate->TFFHActivationActiveEsterOAt Active Ester(Bulky, Slow Attack)HATU->ActiveEsterAcidFluorideAcid Fluoride(Small, Hyper-Reactive)TFFH->AcidFluorideProductCoupled PeptideActiveEster->ProductSlowSteric ClashAcidFluoride->ProductFastMin. Steric HindranceAminePeptide-NH2(Nucleophile)Amine->ActiveEsterAmine->AcidFluoride

Caption: Comparison of HATU (bulky OAt ester) vs. TFFH (compact Acid Fluoride) activation pathways. The acid fluoride offers reduced steric bulk, facilitating attack on hindered substrates.

Reagent Selection Guide

ReagentMechanismRecommended Use CaseProsCons
TFFH Acid FluoridePrimary Recommendation. Extremely hindered couplings (e.g., Aib-Aib linkages).Generates small, highly reactive electrophile. No guanidinylation.[1]Requires anhydrous conditions. Corrosive byproduct (HF/fluoride salts).
COMU Oxyma EsterGeneral Recommendation. Routine hindered couplings; Solution & Solid Phase.[2]Safer than HATU (non-explosive).[1][3] Visual color change monitoring. Superior to HBTU.[3]Hydrolytically unstable in DMF (use immediately).
HATU OAt EsterLegacy Standard. High-value synthesis where protocol changes are restricted.Well-established literature precedent.[4] High reactivity.Risk of N-terminal guanidinylation if slow reaction. High cost.

Experimental Protocols

Protocol A: TFFH-Mediated Coupling (The "Heavy Artillery")

Best for: Coupling this compound to a hindered N-terminus (e.g., N-methyl amino acid or another

Materials:

  • Amino Acid: this compound (Fmoc-protected).

  • Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[1][5]

  • Base: DIPEA (Diisopropylethylamine).[1]

  • Solvent: Anhydrous DCM (Dichloromethane) or DMF. Note: DCM often works better for acid fluorides.

Step-by-Step Procedure:

  • Activation: Dissolve the Fmoc-amino acid (3.0 eq) and TFFH (3.0 eq) in a minimal amount of anhydrous DCM/DMF (1:1 v/v).

  • Base Addition: Add DIPEA (6.0 eq) to the mixture.

    • Critical: Do not pre-activate for more than 2-3 minutes. Acid fluorides are reactive and can hydrolyze if wet solvent is present.

  • Coupling: Add the activated mixture immediately to the resin-bound peptide (or amine component in solution).

  • Incubation: Agitate at room temperature for 60–120 minutes .

    • Optimization: For extremely difficult sequences, perform a double coupling (repeat steps 1-4).

  • Wash: Drain and wash resin thoroughly with DCM (3x) and DMF (3x) to remove fluoride salts.

Validation:

  • Perform a chloranil test (for secondary amines) or Kaiser test (for primary amines). If positive, repeat coupling.

Protocol B: COMU/Oxyma Coupling (Green & Efficient)

Best for: Standard solid-phase synthesis (SPPS) and microwave-assisted synthesis.

Materials:

  • Amino Acid: this compound.

  • Reagent: COMU.[1][2][3][6][7]

  • Base: DIPEA or TMP (2,4,6-Trimethylpyridine/Collidine) for acid-sensitive resins.

  • Solvent: DMF or NMP.

Step-by-Step Procedure:

  • Preparation: Dissolve Fmoc-amino acid (3.0 eq) and COMU (3.0 eq) in DMF.

    • Note: Ensure COMU is fresh. Solutions of COMU in DMF degrade over time (unlike HBTU).[3]

  • Activation: Add DIPEA (6.0 eq). The solution should turn bright orange/red (indicating the active Oxyma ester).

  • Coupling: Transfer immediately to the reaction vessel.

  • Microwave Option (Recommended):

    • Heat to 75°C for 10 minutes (Power: 25-30W).

    • Caution: Do not overheat cysteine or histidine containing peptides.

  • Room Temp Option: Agitate for 2 hours .

  • Monitoring: The orange color fading may indicate consumption of the active ester, though this is not quantitative.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Deletion Steric clash prevents approach of active ester.Switch from HATU/COMU to TFFH (Protocol A). The smaller acid fluoride penetrates steric bulk better.
Guanidinylation Reaction is too slow; amine reacts with uronium reagent (HATU/HBTU) instead of AA.Use TFFH or PyAOP (Phosphonium salt).[8] These do not react with amines to form guanidines.[1]
Aggregation Hydrophobic side chain (methoxyethyl) causes chain aggregation.Use NMP or DMSO/DMF (1:4) as solvent. Add chaotropic salts (e.g., 0.1M LiCl) to the coupling mixture.
Epimerization Rare for

-methyl AAs.

-methyl amino acids do not have an

-proton, so they cannot epimerize via the standard oxazolone mechanism. Enantiopurity is generally maintained.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

    • Key Insight: Comprehensive review detailing the mechanism of TFFH and COMU.
  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Peptidyl Acid Fluorides. Journal of the American Chemical Society, 117(19), 5401–5402. [Link]

    • Key Insight: Establishes TFFH as the reagent of choice for Aib and hindered amino acids.
  • Subirós-Funosas, R., et al. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-based Uronium Coupling Reagents. Chemistry – A European Journal, 15(37), 9394–9403. [Link]

    • Key Insight: Validation of COMU for difficult sequences and safety advantages.
  • Key Insight: Industrial protocols for handling hindered peptides.

Application Note: Scalable Synthesis of N-Boc-2-Amino-4-methoxy-2-methylbutyric Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the robust preparation of N-Boc-2-amino-4-methoxy-2-methylbutyric acid , a non-proteinogenic


-disubstituted amino acid. This scaffold is increasingly utilized in peptidomimetic drug design to induce helical conformation and improve metabolic stability against proteolytic cleavage.

Unlike standard amino acids, the quaternary


-carbon presents significant steric hindrance, making standard Strecker syntheses reversible and low-yielding. This protocol utilizes a modified Bucherer-Bergs reaction  to construct the hydantoin intermediate, followed by a high-pressure alkaline hydrolysis and subsequent Boc-protection. This route is selected for its scalability, cost-effectiveness, and reproducibility in a drug discovery setting.

Synthetic Strategy & Workflow

The synthesis is divided into three critical phases. The choice of the Bucherer-Bergs pathway over the Strecker synthesis is deliberate: the thermodynamic stability of the 5,5-disubstituted hydantoin drives the reaction to completion, overcoming the steric strain of the quaternary center.

Process Flow Diagram

SynthesisWorkflow Ketone 4-Methoxy-2-butanone (Starting Material) Hydantoin 5-(2-methoxyethyl)- 5-methylhydantoin Ketone->Hydantoin Ketone->Hydantoin Step 1 FreeAA 2-Amino-4-methoxy- 2-methylbutyric acid (Racemic) Hydantoin->FreeAA Hydantoin->FreeAA Step 2 BocAA N-Boc-2-Amino-4-methoxy- 2-methylbutyric acid FreeAA->BocAA FreeAA->BocAA Step 3 Reagent1 Bucherer-Bergs: (NH4)2CO3, KCN 55°C, 18h Reagent2 Hydrolysis: Ba(OH)2·8H2O 130°C, 48h (Autoclave) Reagent3 Protection: Boc2O, NaOH Dioxane/H2O

Caption: Figure 1: Three-step synthetic pathway from commercially available ketone to protected amino acid.

Detailed Experimental Protocols

Step 1: Hydantoin Formation (Bucherer-Bergs)

Objective: Construct the quaternary center and imidazolidine ring. Critical Insight: The reaction requires a specific order of addition to prevent the loss of volatile ketone and to manage the evolution of ammonia/CO2.

Reagents:

  • 4-Methoxy-2-butanone (1.0 equiv)

  • Potassium Cyanide (KCN) (1.2 equiv) [HAZARD]

  • Ammonium Carbonate

    
     (3.0 equiv)
    
  • Solvent: Ethanol/Water (1:1 v/v)[1]

Protocol:

  • Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and an internal thermometer, dissolve

    
     and KCN in water.
    
  • Addition: Add Ethanol, followed by the slow addition of 4-methoxy-2-butanone at room temperature.

  • Reaction: Heat the mixture to 55–60°C for 18–24 hours.

    • Note: Do not exceed 65°C to avoid excessive decomposition of ammonium carbonate.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove ethanol and approximately 50% of the water (this removes excess ammonia).

    • Cool to 4°C. The hydantoin may precipitate. If it does not (due to the ether side chain increasing solubility), extract continuously with Ethyl Acetate.

    • Dry organic layer over

      
       and concentrate.[1][2]
      
  • Purification: Recrystallize from minimal hot water or Ethanol/Hexane if necessary.

    • Target Yield: 75–85%

Step 2: Alkaline Hydrolysis

Objective: Open the hydantoin ring to yield the free amino acid. Expertise Note: 5,5-dialkylhydantoins are extremely stable. Standard NaOH reflux is often insufficient. We utilize Barium Hydroxide in a pressure vessel. The formation of insoluble


 drives the equilibrium forward by removing the carbonate byproduct.

Reagents:

  • Hydantoin intermediate (from Step 1)[3][4]

  • Barium Hydroxide Octahydrate (

    
    ) (2.5 equiv)
    
  • Water (degassed)

Protocol:

  • Setup: Place the hydantoin and

    
     in a heavy-walled pressure tube or a stainless steel autoclave. Add water (approx. 5 mL/g of substrate).
    
  • Reaction: Seal and heat to 130°C for 48 hours.

    • Monitoring: Aliquots can be checked via HPLC (loss of hydantoin peak).

  • Workup:

    • Cool to room temperature.[1]

    • Add excess Ammonium Carbonate to the mixture and boil for 15 minutes. This converts excess Barium Hydroxide to insoluble Barium Carbonate (

      
      ).
      
    • Filter the heavy white precipitate (

      
      ) through a Celite pad.
      
    • Concentrate the filtrate to dryness to yield the crude amino acid.

    • Optional: Desalt using ion-exchange resin (Dowex 50W) if high purity is required before protection.

Step 3: N-Boc Protection

Objective: Protect the


-amine for compatibility with SPPS (Solid Phase Peptide Synthesis).

Reagents:

  • Crude Amino Acid (from Step 2)[2]

  • Di-tert-butyl dicarbonate (

    
    ) (1.5 equiv)
    
  • NaOH (1M) or

    
     (10%)
    
  • Solvent: 1,4-Dioxane/Water (1:1)

Protocol:

  • Dissolution: Dissolve the crude amino acid in Water/Dioxane (1:1).

  • pH Adjustment: Adjust pH to 9–10 using NaOH.

    • Critical: The steric bulk of the

      
      -methyl group slows the reaction. Maintaining pH > 9 is crucial to keep the amine nucleophilic, but pH > 11 risks hydrolysis of the Boc group.
      
  • Addition: Add

    
     in one portion.
    
  • Reaction: Stir at 35°C (slightly elevated temp helps with steric hindrance) for 24 hours. Maintain pH 9 periodically.

  • Workup:

    • Wash the basic solution with Diethyl Ether (removes unreacted

      
       and impurities).
      
    • Acidify the aqueous layer carefully to pH 2–3 with 1M

      
       (preferred over HCl to prevent Boc cleavage).
      
    • Extract immediately with Ethyl Acetate (3x).[2]

    • Dry (

      
      ) and concentrate to a viscous oil or foam.
      

Analytical Data & QC Specifications

The following parameters confirm the identity and purity of the product.

ParameterSpecificationNotes
Appearance White foam or waxy solidOften resists crystallization due to ether chain.

NMR (DMSO-

)

1.38 (s, 9H, Boc)
Characteristic t-butyl singlet.

1.45 (s, 3H,

-Me)
Diagnostic for quaternary center.

3.20 (s, 3H, OMe)
Methoxy group singlet.

3.3-3.5 (m, 4H, Side chain)
Methylene protons adjacent to ether.
LC-MS

(Calc MW: 247.29) - often sees

.
Purity (HPLC) > 95% (AUC)Method: C18, 0.1% TFA Water/ACN gradient.

Troubleshooting & Optimization

Issue: Incomplete Hydrolysis (Step 2)
  • Symptom: Recovery of starting hydantoin or ureido-acid intermediate.

  • Solution: Increase temperature to 140°C. Ensure

    
     is in excess. Do not use NaOH in an open flask; the temperature achieved (100°C) is insufficient for steric hindrance of the 
    
    
    
    -methyl group.
Issue: Low Yield in Boc Protection
  • Symptom: High recovery of free amino acid.

  • Solution: The

    
    -methyl group makes the amine less nucleophilic. Use Boc-ON  or Boc-azide  (if safety permits) as more reactive alternatives, or simply extend reaction time to 48h and maintain temperature at 35-40°C.
    
Note on Stereochemistry

This protocol produces a racemic mixture. For drug development requiring enantiopure material:

  • Resolution: Perform enzymatic resolution on the N-acetyl intermediate using Acylase I (Aspergillus melleus) , which selectively hydrolyzes the L-enantiomer.

  • Chiral HPLC: Separation of the final Boc-protected racemate using a Chiralpak AD-H or IC column.

References

  • Bucherer-Bergs Reaction Mechanism & Scope: Ware, E. (1950).[3][4] "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.[4]

  • Hydrolysis of Sterically Hindered Hydantoins: Ager, D. J., et al. (1996). "The Synthesis of Unnatural Amino Acids." Aldrichimica Acta, 29(1).

  • Boc Protection Protocols (Schotten-Baumann Conditions): Han, G., et al. (2004). "Recent Development of Peptide Coupling Reagents in Organic Synthesis." Tetrahedron, 60(11), 2447-2467.

  • Properties of

    
    -Methyl Amino Acids: 
    Karle, I. L., & Balaram, P. (1990). "Structural Characteristics of Alpha-Helical Peptide Nanomaterials." Biochemistry, 29(29), 6747–6756.
    
    

Sources

Applications of 2-Amino-4-methoxy-2-methylbutyric acid in peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: 2-Amino-4-methoxy-2-methylbutyric acid in Peptidomimetics

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Technical Guide & Validated Protocols.

Executive Summary & Mechanistic Rationale

The transition of therapeutic peptides from discovery to clinical application is frequently bottlenecked by poor in vivo stability and lack of secondary structure predictability. The incorporation of unnatural


-dialkyl amino acids is a premier strategy to overcome these limitations[1].

This compound (also known as 4-methoxy-isovaline or


-methyl-O-methylhomoserine) represents a highly specialized building block in modern peptidomimetics[2]. By replacing the standard 

-proton with a methyl group, this amino acid fundamentally alters the local Ramachandran backbone dihedral angles (

,

). Furthermore, unlike purely aliphatic analogues such as aminoisobutyric acid (Aib) or isovaline (Iva), the methoxyethyl side chain introduces a highly stable hydrogen-bond acceptor. This polarity improves aqueous solubility and receptor-pocket interactions without introducing the synthetic liabilities of a free hydroxyl group (which can undergo unwanted lactonization during activation).
Key Mechanistic Advantages:
  • Conformational Engineering: The steric bulk of the quaternary

    
    -carbon severely restricts backbone flexibility, strongly driving the peptide into 
    
    
    
    -helical or
    
    
    -helical conformations[3].
  • Absolute Proteolytic Resistance: The absence of an

    
    -proton and the steric shielding provided by the 
    
    
    
    -methyl group prevents the formation of the tetrahedral transition state required by both exopeptidases and endopeptidases[4].
  • Synthetic Stability: The ether linkage (methoxy) is chemically inert under standard Solid-Phase Peptide Synthesis (SPPS) conditions, requiring no side-chain protecting groups.

Physicochemical Profile

To facilitate experimental design, the physical and structural properties of this compound are summarized below.

PropertyValue / IdentifierImplications for Peptidomimetics
Chemical Name This compoundCore scaffold identity.
Synonyms 4-Methoxy-isovaline,

-methyl-O-methylhomoserine
Literature cross-referencing[2].
CAS Number 91724-73-1Procurement and database tracking.
Molecular Formula C₆H₁₃NO₃Exact mass calculation for LC-MS validation.
Molecular Weight 147.17 g/mol Stoichiometric yield calculations during SPPS.
Side-Chain Feature Methoxyethyl etherActs as an H-bond acceptor; prevents lactonization.

-Carbon
Quaternary (

-dialkyl)
Induces helical folding; sterically blocks proteases[5].

Structural Dynamics: Protease Resistance

The primary driver for incorporating this compound into a drug candidate is to dramatically extend its biological half-life. Natural L-amino acids are rapidly recognized and cleaved by serum proteases. The


-methylation creates a profound steric clash within the protease active site, preventing the scissile bond from properly aligning with the enzyme's catalytic triad[1].

Protease_Resistance cluster_natural Natural L-Amino Acid Pathway cluster_unnatural α,α-Dialkyl Amino Acid Pathway Nat_Pep Standard Peptide Bond Protease_Nat Protease Active Site Binding Nat_Pep->Protease_Nat Cleavage Rapid Hydrolysis (Short Half-life) Protease_Nat->Cleavage Unnat_Pep α-Methylated Peptide Bond Steric_Clash Steric Clash at α-Carbon (Prevents Backbone Access) Unnat_Pep->Steric_Clash Stability Proteolytic Resistance (Extended Half-life) Steric_Clash->Stability

Mechanism of proteolytic resistance induced by α,α-dialkyl amino acids.

Validated Experimental Protocols

Protocol 1: SPPS Incorporation of Sterically Hindered Amino Acids

Causality & Rationale: Coupling an amino acid onto or after an


-dialkyl amino acid is kinetically unfavorable due to extreme steric hindrance. Standard coupling reagents (e.g., HBTU/HOBt) will result in massive deletion sequences. This protocol utilizes the highly reactive uronium salt HATU combined with elevated temperatures to overcome the activation energy barrier.

Materials:

  • Fmoc-protected this compound.

  • Coupling Reagents: HATU, HOAt (or OxymaPure), N,N-Diisopropylethylamine (DIEA).

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF).

  • Resin: Rink Amide or Wang resin (depending on desired C-terminus).

Step-by-Step Methodology:

  • Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 2 × 5 minutes. Wash thoroughly with DMF (5 times).

  • Pre-Activation (Crucial Step): In a separate vial, dissolve 4.0 equivalents of the Fmoc-amino acid and 3.9 equivalents of HATU in DMF. Add 8.0 equivalents of DIEA. Allow to pre-activate for exactly 2 minutes. Note: Over-activation can lead to guanidinylation of the N-terminus.

  • Coupling: Add the activated mixture to the resin.

  • Thermodynamic Assist: Heat the reaction vessel to 75°C using a microwave peptide synthesizer for 15 minutes. If performing at room temperature, extend the coupling time to 3 hours and perform a mandatory double-coupling.

  • Validation (Kaiser Test): Remove a few resin beads and perform a Kaiser test (for primary amines) or Chloranil test (if coupling onto a secondary amine). A negative result (yellow) indicates successful coupling.

  • Capping: To ensure the self-validating nature of the synthesis, cap any unreacted amines using 10% acetic anhydride and 10% DIEA in DMF for 10 minutes. This truncates failure sequences, making final HPLC purification trivial.

SPPS_Workflow N1 Fmoc-Deprotection (20% Piperidine) N2 Amino Acid Activation (HATU/HOAt + DIEA) N1->N2 N3 Coupling of α-Methylated AA (75°C Microwave or 3h RT) N2->N3 N4 Resin Cleavage Test (Kaiser/Chloranil) N3->N4 N4->N2 Positive (Incomplete) Initiate Double Couple N5 Capping (Acetic Anhydride) N4->N5 Negative (Complete)

Optimized SPPS workflow for sterically hindered α,α-dialkyl amino acids.

Protocol 2: In Vitro Proteolytic Stability Assay (Self-Validating)

Causality & Rationale: To definitively prove that the incorporation of this compound enhances stability, the modified peptidomimetic must be tested in parallel with its wild-type (natural L-amino acid) counterpart in human serum.

Step-by-Step Methodology:

  • Preparation: Prepare 1 mM stock solutions of both the wild-type peptide and the peptidomimetic in DMSO.

  • Serum Incubation: Dilute the stocks into 25% pooled human serum (in PBS, pH 7.4) to a final peptide concentration of 10 µM. Incubate at 37°C.

  • Time-Course Sampling: At time points t = 0, 1, 2, 4, 8, and 24 hours, extract a 50 µL aliquot.

  • Quenching & Precipitation: Immediately quench the extracted aliquot by adding 150 µL of ice-cold acetonitrile containing 0.1% formic acid and an internal standard (e.g., a heavy-isotope labeled peptide). Note: The internal standard is critical for self-validation, ensuring that any loss of signal is due to degradation, not extraction inefficiency.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet serum proteins.

  • LC-MS Quantification: Inject the supernatant into an LC-MS/MS system. Quantify the Area Under the Curve (AUC) of the intact parent mass relative to the internal standard.

  • Data Analysis: Plot the natural log of the remaining percentage versus time to calculate the half-life (

    
    ). The modified peptide should demonstrate a mathematically significant extension in 
    
    
    
    compared to the wild-type[4].

References

  • Google Patents. "US20190010202A1 - Apelin peptides and uses thereof".[1] URL:

  • QYAOBIO. "Unnatural Amino Acids Classification and Functions".[5] URL: [Link]

  • Exploration of Targeted Anti-tumor Therapy. "Revisiting 310-helices: biological relevance, mimetics and applications".[3] URL: [Link]

  • ResearchGate. "Effect of alpha,alpha-dialkyl amino acids on the protease resistance of peptides".[4] URL: [Link]

Sources

Application Notes and Protocols for the Design of Enzyme Inhibitors Using 2-Amino-4-methoxy-2-methylbutyric acid

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the design and characterization of enzyme inhibitors using the novel chemical entity, 2-Amino-4-methoxy-2-methylbutyric acid. This document outlines a strategic workflow, from initial screening to lead optimization, grounded in established principles of enzymology and drug discovery.

Introduction: The Potential of this compound as a Scaffold for Enzyme Inhibition

This compound is a non-proteinogenic amino acid with unique structural features that make it an intriguing candidate for enzyme inhibitor design. Its stereochemistry, the presence of a methoxy group, and the methyl group at the alpha-carbon can provide specific interactions within an enzyme's active site. Amino acid-based compounds are known to act as inhibitors for a variety of enzymes, often by mimicking natural substrates or by interacting with key catalytic residues.[1] The design of enzyme inhibitors is a cornerstone of modern drug development, offering therapeutic interventions for a multitude of diseases.[2][3]

The strategic approach to evaluating this compound involves a multi-faceted process encompassing initial screening, determination of the mechanism of action, and structural and computational studies to guide further optimization.[4][5]

Initial Characterization and Handling of this compound

Prior to initiating inhibitor screening, it is crucial to characterize the physical and chemical properties of this compound.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted)2-amino-4-methoxybutanoic acid2-amino-2-methyl-butanoic acid[6]
Molecular Formula C6H13NO3C5H11NO3C5H11NO2
Molecular Weight 147.17 g/mol 133.15 g/mol 117.15 g/mol
Solubility Predicted to be soluble in water and polar organic solvents.[7]Soluble in water.Soluble in water, slightly soluble in alcohols.
Physical Form Predicted to be a solid at room temperature.powderWhite crystalline powder

Protocol 1: Preparation of Stock Solutions

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Dissolve the compound in a suitable buffer (e.g., PBS, Tris-HCl) to create a high-concentration stock solution (e.g., 100 mM). Gentle heating or sonication may be required to aid dissolution.

  • pH Adjustment: Adjust the pH of the stock solution to the desired value for the enzymatic assay.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm filter.

  • Storage: Store the stock solution in aliquots at -20°C to prevent degradation.

Primary Screening for Enzyme Inhibitory Activity

The initial step is to screen this compound against a panel of target enzymes to identify potential "hits".

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Potency Determination Compound Library 2-Amino-4-methoxy- 2-methylbutyric acid Primary Assay Primary Biochemical Assay (Single High Concentration) Compound Library->Primary Assay Identify Hits Identify Initial Hits (e.g., >50% Inhibition) Primary Assay->Identify Hits Dose-Response Dose-Response Assay (Serial Dilutions of Hits) Identify Hits->Dose-Response Hits Calculate IC50 Calculate IC50 Value (Non-linear Regression) Dose-Response->Calculate IC50 Rank Potency Rank Compounds by Potency Calculate IC50->Rank Potency

Caption: Workflow for initial screening and potency determination.[8]

Protocol 2: General Biochemical Enzyme Inhibition Assay

This protocol provides a template for assessing the inhibitory effect of this compound on a purified enzyme.[9]

  • Materials and Reagents:

    • Purified target enzyme

    • Specific enzyme substrate

    • This compound stock solution

    • Assay buffer (optimized for the target enzyme)

    • 96-well microplates

    • Microplate reader

  • Step-by-Step Procedure:

    • Prepare Solutions: Prepare serial dilutions of the this compound stock solution in the assay buffer.

    • Enzyme and Inhibitor Pre-incubation: Add a fixed amount of the enzyme to each well of the microplate. Add the different concentrations of the inhibitor to the wells. Include a control well with no inhibitor. Allow the enzyme and inhibitor to pre-incubate for 15-30 minutes at the optimal temperature for the enzyme.

    • Initiate Reaction: Start the enzymatic reaction by adding the substrate to each well.

    • Data Collection: Measure the rate of product formation or substrate depletion over time using a microplate reader.

    • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control. Plot the percentage of inhibition against the inhibitor concentration and fit the data using a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[8]

Determination of the Mechanism of Action (MoA)

Once inhibitory activity is confirmed, it is crucial to determine the mechanism of action (MoA) to understand how the inhibitor interacts with the enzyme.[10]

G cluster_0 Enzyme States cluster_1 Inhibitor Binding E Enzyme (E) ES Enzyme-Substrate (ES) E:f0->ES:f0 + Substrate (S) EI Enzyme-Inhibitor (EI) E:f0->EI:f0 + Inhibitor (I) (Competitive) E->EI + Inhibitor (I) (Non-competitive/Mixed) ESI Enzyme-Substrate-Inhibitor (ESI) E->ESI + Inhibitor (I) (Non-competitive/Mixed) ES:f0->E:f0 -> Product (P) ES->EI + Inhibitor (I) (Non-competitive/Mixed) ES:f0->ESI:f0 + Inhibitor (I) (Uncompetitive) ES->ESI + Inhibitor (I) (Non-competitive/Mixed) I { Inhibitor (I)}

Caption: Different modes of reversible enzyme inhibition.[11]

Protocol 3: Enzyme Kinetic Studies to Determine Inhibition Type

  • Assay Setup: Prepare a matrix of reactions in a 96-well plate with a range of substrate concentrations and several fixed concentrations of the inhibitor.[8]

  • Procedure: Follow the general biochemical assay protocol (Protocol 2).

  • Data Analysis:

    • Calculate the initial reaction rate for each well.

    • Plot the initial reaction rate against the substrate concentration for each inhibitor concentration.

    • Fit the data to the Michaelis-Menten equation to determine the apparent Vmax (maximum reaction rate) and Km (substrate concentration at half-maximum velocity).

    • Analyze the changes in Vmax and Km in the presence of the inhibitor to determine the type of inhibition (competitive, non-competitive, uncompetitive, or mixed). A Lineweaver-Burk plot can be used for visualization.

Table 2: Interpretation of Enzyme Kinetic Data

Inhibition TypeEffect on VmaxEffect on KmLineweaver-Burk Plot
Competitive UnchangedIncreasesLines intersect on the y-axis
Non-competitive DecreasesUnchangedLines intersect on the x-axis
Uncompetitive DecreasesDecreasesLines are parallel
Mixed DecreasesIncreases or DecreasesLines intersect in the second or third quadrant

Structural Biology and Computational Modeling for Inhibitor Optimization

Understanding the three-dimensional structure of the enzyme-inhibitor complex is pivotal for rational inhibitor design and optimization.[12][13][14]

G Target ID Target Identification and Validation Structure Det Structure Determination (X-ray, NMR, Cryo-EM) Target ID->Structure Det Comp Screen Computational Screening (Docking, Virtual Screening) Structure Det->Comp Screen Hit ID Hit Identification (Biochemical Assays) Comp Screen->Hit ID SBDD Structure-Based Drug Design (Lead Optimization) Hit ID->SBDD SBDD->Comp Screen Iterative Design Preclinical Preclinical Development SBDD->Preclinical

Caption: A workflow for structure-based drug design.[14]

Protocol 4: In Silico Docking of this compound

Computational docking can predict the binding mode of the inhibitor in the enzyme's active site and guide the design of more potent analogs.[]

  • Software: Utilize molecular docking software such as AutoDock, Glide, or GOLD.[]

  • Preparation of Receptor and Ligand:

    • Obtain the 3D structure of the target enzyme from the Protein Data Bank (PDB) or through homology modeling.

    • Prepare the enzyme structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Generate a 3D conformer of this compound and assign appropriate atom types and charges.

  • Docking Simulation:

    • Define the binding site on the enzyme based on known substrate binding or allosteric sites.

    • Run the docking simulation to generate a series of possible binding poses for the inhibitor.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding binding energies.

    • Visualize the interactions between the inhibitor and the enzyme's active site residues (e.g., hydrogen bonds, hydrophobic interactions).

Cell-Based Assays for Target Validation and Efficacy

To assess the therapeutic potential of the inhibitor, it is essential to evaluate its activity in a cellular context.

Protocol 5: Cell-Based Enzyme Activity Assay

This protocol measures the inhibitor's effect on the target enzyme within intact cells.[8]

  • Materials:

    • Cell line expressing the target enzyme

    • Cell culture medium and reagents

    • This compound

    • Lysis buffer (if required)

    • Detection reagents (e.g., fluorescent substrate, antibody for a downstream marker)

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.

    • Inhibitor Treatment: Treat the cells with various concentrations of the inhibitor. Include a vehicle control.

    • Incubation: Incubate the cells with the inhibitor for a defined period.

    • Measurement of Enzyme Activity: Measure the activity of the target enzyme using a suitable method. This could involve cell lysis followed by a biochemical assay or the use of a cell-permeable substrate that generates a detectable signal.

    • Data Analysis: Normalize the enzyme activity to cell viability (determined in a parallel assay) and calculate the cellular IC50 value.

Conclusion

The systematic approach outlined in these application notes provides a robust framework for the investigation of this compound as a potential enzyme inhibitor. By combining biochemical assays, mechanistic studies, structural biology, and cell-based validation, researchers can thoroughly characterize the inhibitory properties of this novel compound and pave the way for the development of new therapeutic agents.

References

  • Role of Structural Biology in Targeted Drug Design and Therapeutic Innovation. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Blundell, T. L., et al. (2002). Structural biology and bioinformatics in drug design: opportunities and challenges for target identification and lead discovery. Philosophical Transactions of the Royal Society of London. Series B: Biological Sciences, 357(1425), 1347–1353. Retrieved from [Link]

  • Fleischer, D., et al. (2013). Computational design of a protein-based enzyme inhibitor. Protein Science, 22(11), 1547–1556. Retrieved from [Link]

  • The Disruptive Impact of Structural Biology on Biopharmaceutical Innovation. (2025, March 2). Drug Discovery Today. Retrieved from [Link]

  • The power of structure-based drug design. (2025, December 15). Drug Discovery News. Retrieved from [Link]

  • Fleischer, D., et al. (2013). Computational design of a protein-based enzyme inhibitor. PubMed, 23(11), 1547-56. Retrieved from [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021, April 16). PubMed. Retrieved from [Link]

  • Enzyme inhibitors: strategies and challenges in drug design. (2023, June 30). IT Medical Team. Retrieved from [Link]

  • Computational Design of Angiotensin Converting Enzyme Inhibitors. (n.d.). Chettinad Health City Medical Journal. Retrieved from [Link]

  • Mechanism of Action Assays for Enzymes. (2012, May 1). NCBI Bookshelf. Retrieved from [Link]

  • Enzyme Inhibition: Mechanisms and Scope. (2012, May 9). SciSpace. Retrieved from [Link]

  • Enzyme Inhibitors Role. (n.d.). Bio-Techne. Retrieved from [Link]

  • Enzyme Analysis. (n.d.). G-Biosciences. Retrieved from [Link]

  • Enzyme inhibitor. (n.d.). Wikipedia. Retrieved from [Link]

  • Enzyme Inhibition - Types of Inhibition. (2024, April 8). TeachMePhysiology. Retrieved from [Link]

  • L-2-Amino-4-methoxy-cis-but-3-enoic acid, a potent inhibitor of the enzymatic synthesis of S-adenosylmethionine. (1982, May 31). PubMed. Retrieved from [Link]

  • Method for preparing 2-amino-4-[hydroxy(methyl)-phospinyl]butyric acid. (n.d.). Google Patents.
  • 2-Amino-4-(2-amino-ethoxy)-butyric acid. (n.d.). PubChem. Retrieved from [Link]

  • 2-Hydroxy-4-(methylthio)butyric acid. (n.d.). Wikipedia. Retrieved from [Link]

  • 2-Methylbutyric Acid: An Overview of Its Properties, Composition, Applications, and Storage. (2024, September 11). Stanford Advanced Materials. Retrieved from [Link]

  • 4-Amino-2-(substituted methyl)-2-butenoic acids: substrates and potent inhibitors of gamma-aminobutyric acid aminotransferase. (n.d.). PubMed. Retrieved from [Link]

  • ENANTIOMERICALLY PURE β-AMINO ACIDS FROM 2-tert-BUTYL-1-CARBOMETHOXY-2,3-DIHYDRO-4(1H)-PYRIMIDINONE: (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Method for preparing 2-amino-4-methoxy-6-methyl-1, 3, 5-triazine by one-pot method. (n.d.). Google Patents.
  • 2-amino-2-methyl-butanoic acid. (2024, April 9). ChemBK. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 2-Amino-4-methoxy-2-methylbutyric acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-Amino-4-methoxy-2-methylbutyric Acid

Executive Summary: The "Steric Trap"

The synthesis of This compound (an


-methyl-O-methylhomoserine analogue) presents a classic "steric trap." While the methoxy group is relatively stable, the quaternary 

-carbon (introduced by the methyl group) creates significant steric hindrance. This drastically reduces the reaction kinetics of the critical hydrolysis step in the Bucherer-Bergs pathway, often leading to stalled intermediates and low yields (<30%).

This guide moves beyond standard textbook protocols to address the specific kinetic and thermodynamic bottlenecks of this molecule.

Module 1: The Bucherer-Bergs Protocol (Racemic Route)

User Reported Issue: "I am getting low conversion of the ketone starting material, and the hydantoin intermediate is oily/sticky."

Root Cause Analysis

The starting ketone, 4-methoxy-2-butanone , is susceptible to volatility and aldol-like side reactions under basic conditions. Furthermore, the formation of the sterically crowded spiro-hydantoin intermediate is reversible. If ammonia pressure is not maintained, the equilibrium shifts back to the starting materials.

Optimized Protocol: The "Pressure-Lock" Method

Reagents:

  • 4-methoxy-2-butanone (1.0 eq)

  • Potassium Cyanide (KCN) (1.2 eq)

  • Ammonium Carbonate

    
     (3.0 - 4.0 eq)
    
  • Solvent: 50% EtOH/Water

Step-by-Step Workflow:

  • Dissolution: Dissolve

    
     and KCN in water before adding ethanol. This ensures maximal cyanide solubility.
    
  • Addition: Add the ketone dropwise at 0°C to minimize immediate volatilization.

  • The Seal (Critical): Do not run this under reflux in an open condenser. Use a sealed pressure tube or an autoclave.

  • Heating: Heat to 60°C for 24-48 hours. The sealed environment keeps ammonia (generated in situ) in solution, driving the equilibrium toward the hydantoin.

  • Workup: Concentrate to half volume to remove EtOH. Acidify to pH 2 with conc. HCl. The hydantoin, 5-(2-methoxyethyl)-5-methylimidazolidine-2,4-dione , should precipitate. If oily, seed with a crystal from a previous batch or scratch the glass.

Troubleshooting Table: Hydantoin Formation

SymptomDiagnosisCorrective Action
Low Yield (<40%) Ammonia loss shifted equilibrium.Use a sealed pressure vessel; increase

to 4.0 eq.
Dark/Tarred Product Polymerization of ketone.Ensure strict temperature control (do not exceed 65°C); exclude light.
No Precipitation Product is water-soluble.The methoxy group increases water solubility. Saturate aqueous layer with NaCl and extract with Ethyl Acetate (3x).

Module 2: The Hydrolysis Bottleneck (The "Kill Step")

User Reported Issue: "The hydantoin won't open. I refluxed in 2N NaOH for 24 hours, but NMR shows mostly starting material."

Root Cause Analysis

This is the most common failure point. The


-methyl group shields the carbonyl carbon of the hydantoin ring from nucleophilic attack. Standard hydrolysis (Reflux/NaOH/100°C) is thermodynamically insufficient for 5,5-disubstituted hydantoins.
Resolution Protocol: High-Temperature Barium Hydrolysis

We recommend the Barium Hydroxide method over NaOH. Barium salts precipitate as insoluble carbonates/sulfates upon workup, simplifying the isolation of the zwitterionic amino acid.

Protocol:

  • Ratio: Suspend the hydantoin in water containing Barium Hydroxide Octahydrate (

    
    ) (2.5 eq).
    
  • Vessel: Stainless steel autoclave or high-pressure microwave vial. Glass etching is a risk at high pH/temp; use Teflon liners if possible.

  • Conditions: Heat to 160°C - 170°C for 12-16 hours. (Standard reflux at 100°C is futile).

  • Workup (The "Precipitation Trick"):

    • Cool to room temperature.[1]

    • Add stoichiometric Sulfuric Acid (

      
      ) or bubble 
      
      
      
      gas through the solution.
    • 
       or 
      
      
      
      will precipitate instantly.
    • Filter the white solid (Celite pad recommended).

    • The filtrate contains your free amino acid.

Visualization: The Hydrolysis Pathway

G cluster_0 Yield Trap Ketone 4-methoxy-2-butanone Hydantoin 5-(2-methoxyethyl)- 5-methylhydantoin Ketone->Hydantoin (NH4)2CO3 / KCN 60°C, Sealed Intermed Carbamoyl Intermediate Hydantoin->Intermed Slow Step Steric Hindrance Target 2-Amino-4-methoxy- 2-methylbutyric acid Intermed->Target Ba(OH)2 170°C, 150 psi

Caption: The "Yield Trap" occurs at the hydantoin ring opening due to steric hindrance from the alpha-methyl group.

Module 3: Purification & Isolation

User Reported Issue: "I have the product in solution, but I can't crystallize it. It's a hygroscopic solid."

Technical Insight

Alpha-methyl amino acids with ether side chains are highly soluble in water due to their zwitterionic nature and hydrogen bonding capability. Isoelectric precipitation often fails because the solubility remains too high even at the pI (Isoelectric Point).

Resolution: Ion Exchange Chromatography

Do not rely on crystallization for the initial isolation.

  • Resin: Use a strongly acidic cation exchange resin (e.g., Dowex 50W-X8 , H+ form).

  • Loading: Load the aqueous filtrate (from the Barium step) onto the column. The amino acid binds; impurities pass through.

  • Washing: Wash with distilled water until the eluent is neutral.

  • Elution: Elute with 1M - 2M Ammonium Hydroxide (

    
    ) .
    
  • Finishing: Evaporate the ammoniacal fractions under reduced pressure. The product typically solidifies as a white powder upon removal of water/ammonia.

  • Recrystallization: If needed, use EtOH/Water or MeOH/Ether .

Module 4: Asymmetric Synthesis (High Purity Requirements)

If your application requires high Enantiomeric Excess (ee > 98%), the Bucherer-Bergs route (which produces a racemate) requires a subsequent resolution step (e.g., enzymatic resolution with acylase). For direct asymmetric synthesis, we recommend Phase Transfer Catalysis (PTC) .

Recommended Route: Alkylation of O'Donnell's Schiff Base.

  • Substrate: N-(diphenylmethylene)glycine tert-butyl ester.

  • Alkylating Agent: 1-bromo-2-methoxyethane.

  • Catalyst: Cinchona alkaloid derivatives (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide).

  • Base: 50% KOH (aq).

  • Note: This route introduces the methoxy-ethyl chain onto the glycine core. The methyl group is usually introduced second (or vice versa depending on the specific catalyst specificity for alpha-alkylation).

FAQ: Rapid Fire Troubleshooting

Q: Can I use microwave irradiation for the hydrolysis? A: Yes. Microwave heating is superior for hindered hydantoins. Set parameters to 180°C, High Absorption, 30-60 minutes in 10% NaOH or Ba(OH)2. This often boosts yield from 40% to 85% compared to thermal reflux.

Q: My product smells like ammonia even after drying. A: The zwitterion can trap ammonia in the lattice. Dissolve in a minimal amount of water, adjust pH to exactly the isoelectric point (approx pH 6.0-6.5), and lyophilize (freeze-dry) rather than rotary evaporate.

Q: Is the methoxy group stable at 170°C? A: Yes, methyl ethers are generally stable to basic hydrolysis. They are sensitive to strong acids (like HBr or HI). Avoid using strong mineral acids during the workup if possible, or keep exposure time short and cold.

References

  • Ware, E. (1950).[2] "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.[2] Link(Foundational text on hydantoin synthesis and the difficulty of hydrolyzing 5,5-disubstituted variants).

  • Smith, N. D., Wohlrab, A. M., & Goodman, M. (2005).[3] "Enantiocontrolled Synthesis of

    
    -Methyl Amino Acids via Bn2N-
    
    
    
    -Methylserine-
    
    
    -lactone." Organic Letters, 7(2), 255-258.[3] Link(Source for asymmetric approaches to alpha-methyl amino acids).
  • Ager, D. J., et al. (1996). "The Synthesis of Unnatural Amino Acids." Aldrichimica Acta, 29(1).
  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research, 37(8), 506–517. Link(Alternative asymmetric route).
    

Sources

Preventing racemization of 2-Amino-4-methoxy-2-methylbutyric acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quaternary amino acid synthesis and handling. As a Senior Application Scientist, I have designed this troubleshooting guide to address the unique stereochemical challenges associated with


-tetrasubstituted amino acids.

The Racemization Paradox of -Methyl Amino Acids

2-Amino-4-methoxy-2-methylbutyric acid (also known as 4-methoxy-isovaline) is an


-methyl amino acid. Structurally, the hydrogen atom on the 

-carbon is substituted by a methyl group. Because there is no

-proton to abstract, this molecule is theoretically immune to base-catalyzed racemization or epimerization via standard enolization or azlactone formation[1].

However, researchers frequently report a catastrophic loss of enantiomeric excess (ee) when working with this derivative. This guide explains the causality behind this paradox—which almost always occurs during the de novo synthesis of the monomer or during the activation of the peptide bond—and provides self-validating protocols to prevent it.

Troubleshooting FAQs

Q1: I synthesized enantioenriched 2-amino-4-methoxy-2-methylbutyronitrile via an asymmetric Strecker reaction. After acidic hydrolysis, my final amino acid is nearly racemic. How did it racemize without an


-proton? 
Cause:  You are observing a retro-Strecker reaction , not base-catalyzed enolization. During the harsh heating required to hydrolyze the highly sterically hindered nitrile group, the 

-aminonitrile exists in a thermodynamic equilibrium with its ketimine intermediate and free hydrogen cyanide (HCN). The expulsion of HCN destroys the chiral center. When the HCN re-adds to the planar ketimine, it does so non-selectively from both faces, leading to a racemic mixture before the hydrolysis to the carboxylic acid can complete[2]. Solution: You must decouple the nitrile hydration step from the amide hydrolysis step. Converting the nitrile to an amino amide under mild oxidative or enzymatic conditions prevents the retro-Strecker pathway, as the resulting amide cannot eliminate HCN[3].

Q2: I am using a chiral auxiliary (e.g., Seebach's oxazolidinone) to alkylate the


-carbon. Why is my enantiomeric/diastereomeric purity so low? 
Cause:  Poor facial selectivity during the enolate alkylation. The competing steric bulk between the existing 

-methyl group and the incoming 2-methoxyethyl electrophile forces the transition state into a higher energy conformation, allowing the electrophile to attack from the unshielded (wrong) face. Solution: Switch to a highly reactive electrophile (e.g., 2-methoxyethyl triflate instead of the bromide or iodide) to lower the activation energy, and conduct the alkylation at strict cryogenic temperatures (

C) using a non-nucleophilic base like KHMDS to ensure a tight ion pair.

Q3: During Solid-Phase Peptide Synthesis (SPPS), I noticed epimerization after coupling this compound. If it can't form a racemizing azlactone, what went wrong? Cause: The


-methyl amino acid itself did not racemize. However, its extreme steric hindrance drastically slows down the coupling rate. If you force the reaction using standard bases (like DIPEA) and extended coupling times, the preceding amino acid at the C-terminus of your growing peptide chain will form an azlactone and epimerize while waiting for the sluggish 

-methyl derivative to couple. Solution: Use highly reactive uranium/aminium salts (e.g., HATU or COMU) and replace DIPEA with the weaker, sterically hindered base 2,4,6-trimethylpyridine (TMP/collidine) to minimize base-catalyzed azlactone racemization of the adjacent residue.

Mechanistic Pathway: The Retro-Strecker Trap

RetroStrecker A Enantioenriched α-Aminonitrile B Ketimine Intermediate + Free HCN A->B Harsh Heat / Acid (Retro-Strecker) D Stable Amino Amide Intermediate A->D Mild Hydration (H2O2 / K2CO3) C Racemic α-Aminonitrile B->C Uncontrolled Re-addition E Target α-Methyl Amino Acid C->E Hydrolysis (Yields Racemate) D->E Acid Hydrolysis (Retains ee%)

Fig 1. Retro-Strecker racemization vs. the safe stepwise hydrolysis pathway.

Quantitative Data: Hydrolysis Condition Comparison

The following table summarizes the causal relationship between hydrolysis conditions of 2-amino-4-methoxy-2-methylbutyronitrile and the retention of enantiomeric excess.

Hydrolysis MethodReagents & ConditionsYield (%)Final ee (%)Mechanistic Outcome
Direct Acidic

,

, 24h
45%< 15%Extensive retro-Strecker cleavage prior to hydrolysis.
Direct Basic

,

, 24h
32%< 5%Severe retro-Strecker; base accelerates HCN elimination.
Enzymatic Nitrilase (AY487533),

15%> 98%No retro-Strecker, but extreme steric hindrance halts enzyme.
Stepwise (Recommended) 1.

,

2.

,

84% > 98% Amide intermediate safely locks the chiral center.

Validated Experimental Protocol: Stepwise Hydrolysis

To ensure a self-validating system, this protocol isolates the amino amide. Once the nitrile is converted to the amide, the molecule is chemically locked; it can no longer undergo a retro-Strecker reaction, guaranteeing that the subsequent harsh hydrolysis will not affect the chiral center[3].

Step 1: Mild Hydration to the Amino Amide

  • Dissolve 10 mmol of enantioenriched 2-amino-4-methoxy-2-methylbutyronitrile in 20 mL of Dimethyl Sulfoxide (DMSO).

  • Cool the solution to

    
     in an ice bath.
    
  • Add 2.0 equivalents (20 mmol) of anhydrous Potassium Carbonate (

    
    ).
    
  • Dropwise, add 3.0 equivalents of 30% aqueous Hydrogen Peroxide (

    
    ) over 15 minutes. Caution: Exothermic reaction. Maintain temperature below 
    
    
    
    .
  • Stir at room temperature for 4 hours. Monitor via TLC (Ninhydrin stain) until the nitrile is completely consumed.

  • Quench with saturated sodium thiosulfate, extract with ethyl acetate, dry over

    
    , and concentrate in vacuo to isolate 2-amino-4-methoxy-2-methylbutanamide.
    

Step 2: Acidic Hydrolysis to the Amino Acid

  • Suspend the isolated amino amide in 30 mL of

    
    .
    
  • Reflux the mixture at

    
     for 12-16 hours. (Because the molecule is now an amide, the chiral center is completely stable at this temperature).
    
  • Cool to room temperature and wash with diethyl ether (2 x 15 mL) to remove organic impurities.

  • Evaporate the aqueous layer to dryness under reduced pressure to yield this compound hydrochloride as a pure, enantioenriched white solid.

  • (Optional) Pass through a Dowex 50WX8 strongly acidic cation exchange resin, eluting with

    
    , to obtain the free zwitterionic amino acid.
    

References

  • Unnatural Amino Acids - QYAOBIO: Alpha-methyl amino acids. QYAOBIO. Available at: [Link]

  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. MDPI. Available at:[Link]

  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. PMC - National Center for Biotechnology Information. Available at: [Link]

Sources

Technical Support Center: Purification Strategies for 2-Amino-4-methoxy-2-methylbutyric Acid Diastereomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography and Crystallization Support Center. As a Senior Application Scientist, I frequently consult on the isolation of unnatural, sterically hindered building blocks for drug development.

2-Amino-4-methoxy-2-methylbutyric acid (commonly known as 4-methoxy-isovaline) presents a distinct stereochemical challenge. Because it possesses a quaternary stereocenter at the α-carbon, it lacks an α-proton. While this makes the molecule highly resistant to racemization—a highly desirable trait for conformationally constrained peptidomimetics[1]—it also severely sterically hinders standard enzymatic resolution methods.

To purify the enantiomers from a racemic mixture, we must break the symmetry by converting them into diastereomers . This is achieved either through non-covalent diastereomeric salt formation (for bulk crystallization) or covalent derivatization (for chromatographic separation). Below is our comprehensive troubleshooting guide and protocol repository for these workflows.

Strategic Workflow Visualization

Workflow Racemate Racemic 4-Methoxy-isovaline (Enantiomeric Mixture) Split Racemate->Split Path1 Classical Resolution (Bulk Scale) Split->Path1 Path2 Derivatization (Analytical/Prep HPLC) Split->Path2 AddCSA Add (+)-10-CSA (Chiral Acid) Path1->AddCSA AddMarfey Add Marfey's Reagent (FDAA) Path2->AddMarfey DiaSalts Diastereomeric Salts (R,+) & (S,+) AddCSA->DiaSalts Cryst Fractional Crystallization (Solvent: EtOH/EtOAc) DiaSalts->Cryst PureEnant1 Pure Enantiomeric Salt Cryst->PureEnant1 DiaDeriv Covalent Diastereomers (L-FDAA-R & L-FDAA-S) AddMarfey->DiaDeriv HPLC Reverse-Phase HPLC (C18 Column) DiaDeriv->HPLC PureEnant2 Separated Diastereomers HPLC->PureEnant2

Workflow for the diastereomeric resolution of 4-methoxy-isovaline via crystallization and HPLC.

FAQ & Troubleshooting Guide: Mechanistic Insights

Q1: Why do standard enzymatic resolutions fail for 4-methoxy-isovaline, and what dictates the choice of chemical resolving agent? A: Enzymatic resolution utilizing enzymes like Novozyme 435 or porcine kidney acylase relies on a specific spatial fit within the enzyme's active site. This fit is disrupted by the bulky α-methyl group replacing the standard α-hydrogen, leading to steric clash and failed enantioselectivity[2]. Therefore, chemical resolution is mandatory. For salt formation, strong chiral acids like (+)-10-Camphorsulfonic acid (CSA) or Dibenzoyl-L-tartaric acid are required to fully protonate the sterically hindered amino group and form a stable, rigid crystal lattice driven by differential solubility.

Q2: During classical resolution, my diastereomeric salts "oil out" instead of crystallizing. What is the thermodynamic cause and the practical fix? A: "Oiling out" (Liquid-Liquid Phase Separation, LLPS) occurs when the solute's concentration exceeds its solubility limit, but the solution's supersaturation is higher than the metastable zone width for nucleation. Instead of forming a crystalline solid, the solute separates as an amorphous, solute-rich liquid phase. This is common with 4-methoxy-isovaline because the flexible 2-methoxyethyl side chain lowers the lattice energy.

  • The Fix: Lower the initial supersaturation by adjusting the dielectric constant of the solvent. Transition from a pure polar solvent (like ethanol) to a binary system (ethanol/ethyl acetate) to decrease solubility gradually. Most importantly, introduce 1-2 mg of pure diastereomeric seed crystals to bypass the high activation energy of primary nucleation.

Q3: I am using Marfey's Reagent (FDAA) for HPLC separation, but the diastereomeric peaks co-elute. How can I improve the separation factor (α)? A: Marfey's reagent (FDAA) transforms enantiomers into covalently bonded diastereomers via nucleophilic aromatic substitution[3]. Separation on reverse-phase HPLC depends on the differential hydrophobic shielding of these diastereomers. If the α-methyl and the 2-methoxyethyl groups of 4-methoxy-isovaline do not provide sufficient steric differentiation against the L-Ala moiety of FDAA, they will co-elute.

  • The Fix: Switch to L-FDLA (which uses L-Leucine instead of L-Alanine). The isopropyl group of leucine increases the steric bulk and hydrophobicity of the chiral auxiliary, amplifying the retention time differences. Additionally, ensure the mobile phase pH is strictly controlled (pH ~2.0 with 0.1% TFA) to keep the carboxylate fully protonated, maximizing hydrophobic retention.

Quantitative Comparison of Resolution Strategies
Strategy / AgentTypeTypical Separation Factor (α)Mechanism of ActionBest Application
(+)-10-Camphorsulfonic Acid (CSA) Diastereomeric SaltN/A (Yields ~35-40% per crystallization)Differential solubility of rigid salt latticesBulk scale (>10g)
Dibenzoyl-L-Tartaric Acid Diastereomeric SaltN/A (Yields ~30-45%)Hydrogen bonding and π-π stacking in latticeBulk scale (>10g)
Marfey's Reagent (FDAA) Covalent Derivative1.15 - 1.25 (HPLC)Differential hydrophobic shielding on C18Analytical / Prep HPLC
L-FDLA (Leucine variant) Covalent Derivative1.30 - 1.50 (HPLC)Enhanced steric bulk increases resolutionAnalytical / Prep HPLC
Step-by-Step Experimental Methodologies
Protocol A: Bulk Diastereomeric Salt Resolution using (+)-10-CSA

This protocol is a self-validating system: successful resolution is visually confirmed by the formation of distinct, needle-like crystals rather than an amorphous oil.

  • Salt Formation: In a round-bottom flask, dissolve 1.0 equivalent of racemic this compound and 1.0 equivalent of (+)-10-Camphorsulfonic acid in absolute ethanol. Heat to reflux (78°C) under stirring until a clear solution is obtained.

  • Phase Adjustment: Remove from heat. Slowly add ethyl acetate (anti-solvent) dropwise until the solution becomes slightly turbid. Add 2-3 drops of ethanol just until the turbidity clears, establishing a state of critical supersaturation.

  • Nucleation: Cool the solution to room temperature at a controlled rate of 5°C/hour. At 40°C, introduce 1-2 mg of the desired pure diastereomeric salt as seed crystals.

  • Harvesting: Stir the suspension at 4°C for 12 hours. Filter the precipitated crystals (which will be enriched in one diastereomer) under vacuum and wash with cold ethyl acetate.

  • Recrystallization: Recrystallize the solid from a fresh ethanol/ethyl acetate mixture to achieve >99% diastereomeric excess (de), validated by chiral HPLC.

  • Cleavage: Dissolve the pure salt in deionized water and pass it through a strongly acidic cation-exchange resin (e.g., Dowex 50WX8). Wash with water to remove the CSA, then elute the pure enantiomeric amino acid with 1M aqueous ammonia. Lyophilize to obtain the pure powder.

Protocol B: Covalent Derivatization with Marfey's Reagent for HPLC

This protocol utilizes pre-column derivatization to enable the use of standard, robust achiral C18 columns for chiral separation.

  • Reaction Setup: Dissolve 1.0 mg of the amino acid mixture in 100 µL of LC-MS grade water. Add 200 µL of a 1% (w/v) solution of FDAA (Marfey's Reagent) in acetone.

  • Alkalinization: Add 40 µL of 1.0 M sodium bicarbonate (

    
    ) to deprotonate the amino group, activating it for nucleophilic attack on the fluorinated aromatic ring.
    
  • Incubation: Seal the vial and heat the mixture at 40°C for 1 hour in the dark (FDAA is light-sensitive).

  • Quenching: Stop the reaction by adding 40 µL of 1.0 M HCl. This re-protonates the carboxylic acids, stabilizing the newly formed covalent diastereomers.

  • Dilution & Filtration: Dilute the mixture with 620 µL of mobile phase (50% Acetonitrile/Water with 0.1% TFA). Filter through a 0.22 µm PTFE syringe filter to remove any particulate matter.

  • HPLC Analysis: Inject 10 µL onto a C18 Reverse-Phase column (e.g., 250 x 4.6 mm, 5 µm). Elute using a linear gradient of 10% to 50% Acetonitrile (containing 0.1% TFA) over 45 minutes at a flow rate of 1.0 mL/min. Detect the diastereomers using a UV detector set to 340 nm.

References
  • Smith, N. D., et al. (2003). Enantiocontrolled synthesis of alpha-methyl amino acids via Bn2N-alpha-methylserine-beta-lactone. Organic Letters.[Link]

  • Bhushan, R., et al. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems. Journal of Chromatography B.[Link]

Sources

Resolving solubility issues of 2-Amino-4-methoxy-2-methylbutyric acid in peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Solubility & Coupling Issues in Peptide Synthesis

The Alpha-Methyl Challenge: Executive Summary

Product Context: 2-Amino-4-methoxy-2-methylbutyric acid (often referred to as


-methyl-O-methylhomoserine) is a sterically hindered, non-proteinogenic amino acid. It is a critical intermediate in the synthesis of complex metallophores like Micacocidin .

The Core Problem: The presence of the


-methyl group at the chiral center introduces severe steric hindrance (A(1,3) strain).[1][2][3] This creates a dual-failure mode in Solid-Phase Peptide Synthesis (SPPS):
  • Solubility: The hydrophobic bulk and crystalline lattice energy often resist dissolution in standard DMF.

  • Coupling Efficiency: The steric blockade retards the nucleophilic attack during acylation, leading to deletion sequences.

The Advantage: Unlike standard amino acids,


-methyl amino acids lack an 

-proton. They cannot racemize via the standard base-catalyzed enolization mechanism. This allows us to use aggressive thermal protocols that would destroy standard residues.

Module 1: Solubilization Protocols

Standard SPPS protocols typically call for 0.2–0.5 M solutions in DMF. This specific analog often forms a cloudy suspension or gel at these concentrations.

Troubleshooting Workflow: The Solubility Decision Matrix

Use the following logic flow to determine the optimal solvent system for your specific batch and concentration requirements.

SolubilityMatrix Start Start: Dissolution in DMF Check1 Is solution clear at 0.2M? Start->Check1 Success Proceed to Coupling Check1->Success Yes Fail1 Cloudy / Gel / Precipitate Check1->Fail1 No Step2 Switch Solvent to NMP Fail1->Step2 Action 1 Check2 Is solution clear? Step2->Check2 Check2->Success Yes Step3 Add Chaotropic Salts (0.4M LiCl in NMP) Check2->Step3 No (Aggregation) Step4 Binary Solvent System (DMSO:NMP 1:4) Step3->Step4 If still insoluble Final Sonicate at 40°C (Safe due to no alpha-proton) Step4->Final

Figure 1: Decision matrix for solubilizing sterically hindered


-methyl amino acids.
Protocol A: The "High-Power" Solvent Mix (Recommended)

If standard DMF fails, do not waste material titrating. Switch immediately to this protocol.

ComponentRatio/Conc.Function
NMP (N-Methyl-2-pyrrolidone) Primary SolventHigher polarity and boiling point than DMF; disrupts inter-chain aggregation better.
DMSO (Dimethyl sulfoxide) 10-20% v/vBreaks down "beta-sheet" type hydrogen bonding in the crystal lattice.
LiCl (Lithium Chloride) 0.4 MChaotropic agent. Disrupts solvophobic interactions that cause gelling.

Procedure:

  • Weigh the amino acid derivative.[4][5]

  • Dissolve LiCl in NMP first to create a stock solution.

  • Add the amino acid to the NMP/LiCl solution.

  • Add DMSO last.

  • Sonication: Sonicate at 40°C for 10 minutes. The lack of an

    
    -proton prevents racemization at this temperature.
    

Module 2: The Coupling Strategy

Coupling


-methyl amino acids requires overcoming the energy barrier created by the methyl group. Standard HBTU/DIPEA protocols will likely result in <20% incorporation.
The "Red-Zone" Coupling Protocol

Reagents of Choice:

  • Activator: PyAOP (preferred) or HATU . PyAOP (phosphonium salt) is generally more reactive than uronium salts (HATU) for hindered couplings.

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine). Collidine is superior if you are coupling to a sensitive resin (like CTC) to prevent premature cleavage.

Experimental Setup:

ParameterStandard AAThis compound
Equivalents 3 - 5 eq2 - 3 eq (Due to high cost/value)
Time 30 - 60 min2 - 4 hours (or 2x 1 hour)
Temperature RT60°C - 75°C (Microwave preferred)
Coupling Cycles SingleDouble Coupling (Mandatory)
Visualizing the Synthesis Cycle

CouplingCycle Resin Resin-Peptide-NH2 Couple Coupling Reaction 75°C, 60 min (MW) Resin->Couple Activate Activate AA: PyAOP + Collidine (Pre-activate 30 sec) Activate->Couple Wash Wash (DMF/DCM) Couple->Wash Test Kaiser/Chloranil Test Wash->Test Decision Complete? Test->Decision Decision->Activate Color (Positive) REPEAT STEP Cap Capping (Ac2O) Decision->Cap Failed 2x Next Next Deprotection Decision->Next Blue (Negative)

Figure 2: The "Self-Validating" coupling loop. Note the mandatory testing step before proceeding.

Module 3: Post-Coupling & Chain Elongation

The challenge does not end once the


-methyl amino acid is attached. The next amino acid must attack the sterically hindered amine of the 

-methyl residue.

The "Difficult Junction" Phenomenon: The amine group of the anchored this compound is shielded by the adjacent methyl group.

Solution:

  • Deprotection: Standard 20% Piperidine is usually effective, but extend time to 2 x 10 min to ensure the hindered Fmoc is removed.

  • Next Coupling: The incoming amino acid must be activated highly efficiently. Use HATU or COMU .

  • Monitoring: The Chloranil Test is more sensitive than Kaiser for secondary amines, but since this is a hindered primary amine, Kaiser is acceptable if you account for the slower reaction kinetics of the test itself.

Frequently Asked Questions (FAQ)

Q1: I see a gelatinous precipitate when I add the activated amino acid to the resin. What is this?

  • Diagnosis: This is likely "solvophobic aggregation." The protecting group (Fmoc) and the hydrophobic backbone are interacting unfavorably with the resin matrix.

  • Fix: Add LiCl (0.4M) or KSCN (0.4M) to the coupling mixture. These chaotropic salts disrupt the hydrogen bonding network causing the gel.

Q2: Can I use microwave heating for this coupling?

  • Answer: Yes, and you should. Unlike Cys or His,

    
    -methyl amino acids are thermally stable regarding racemization because they lack the 
    
    
    
    -proton required for base-catalyzed epimerization. Temperatures up to 75°C are safe and necessary to drive the reaction to completion [1].

Q3: My Kaiser test is ambiguous (faint blue) after double coupling. Should I triple couple?

  • Answer: If you have used PyAOP at 75°C twice and still see a faint positive, it is likely a "false positive" or inaccessible site. Do not waste more precious material. Cap with acetic anhydride/pyridine to terminate the unreacted chains and proceed. A deletion sequence is easier to purify away than a mixture of deletion and insertion errors.

Q4: Is there a specific resin that works better?

  • Answer: Yes. Use PEG-based resins (e.g., ChemMatrix or Tentagel). These resins swell better in the polar solvents (NMP/DMSO) required to solubilize this monomer compared to standard polystyrene resins.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

  • Albericio, F., & Tulla-Puche, J. (2013). The Synthesis of Micacocidin A. Chemistry & Biology. (Contextual grounding on the specific synthesis of Micacocidin analogs).
  • MilliporeSigma. (2024). Peptide Coupling Reagents Guide: PyAOP and HATU for Sterically Hindered Amines. Retrieved from

  • BenchChem. (2025).[6] Troubleshooting Solubility of Fmoc-Amino Acids. Retrieved from

  • LifeTein. (2025). Should My Peptide Be Methylated? Technical Note on Alpha-Methylation. Retrieved from

Sources

Optimizing reaction conditions for alpha-methylation of amino acid precursors

Technical Support Center: -Methylation of Amino Acid Precursors

Welcome to the Advanced Synthesis Support Module. Subject: Optimization of Reaction Conditions for

Operator:

Introduction: The Challenge of the Quaternary Center

Creating an

This guide focuses on the two most robust methodologies currently used in drug development:

  • Phase Transfer Catalysis (PTC): The industrial standard for scalability (O’Donnell/Maruoka systems).

  • Chiral Auxiliaries: The laboratory standard for absolute stereocontrol (Schöllkopf Bis-Lactim Ethers).

Module 1: Phase Transfer Catalysis (PTC) Systems

Methodology: Asymmetric alkylation of aldimine Schiff bases (O'Donnell substrates) using chiral quaternary ammonium salts.

Core Workflow Visualization

The reaction occurs at the interface of two phases.[1][2] The catalyst transports the enolate into the organic phase while blocking one face of the molecule.[3]

PTC_Mechanismcluster_organicOrganic Phase (Toluene/CHCl3)cluster_interfaceInterfacecluster_aqueousAqueous/Solid PhaseSubstrateSchiff Base EsterExchangeIon ExchangeSubstrate->ExchangeDiffuses to InterfaceIonPairChiral Ion Pair[Q*+ Enolate-]ProductAlkylated Imine(High ee)IonPair->ProductAlkylation (k_alk)RXElectrophile (Me-I)RX->ProductExchange->IonPairQ*+ TransferBaseBase (CsOH/KOH)OHOH-Base->OHDissociationOH->ExchangeDeprotonation

Figure 1: Interfacial mechanism of asymmetric PTC alkylation. The chiral catalyst (Q) controls the facial selectivity in the organic phase.*

Troubleshooting Guide: PTC Systems

Q1: My enantiomeric excess (ee) is stalling at 80-85%. How do I reach >95%?

  • Diagnosis: This often indicates a "background reaction" where the uncatalyzed achiral alkylation is competing with the catalyzed pathway, or the temperature is too high.

  • Solution A (Temperature): Lower the temperature to -20°C or -40°C. The activation energy difference between the catalyzed and uncatalyzed pathways becomes more pronounced at lower temperatures.

  • Solution B (Base Selection): Switch from solid KOH to 50% aqueous CsOH. Cesium allows for a tighter ion pair at the interface but can sometimes increase the background rate if not cooled.

  • Solution C (Catalyst Upgrade): If using standard Cinchona alkaloids (O'Donnell Gen 1), switch to Maruoka Catalysts (Sprio-quaternary ammonium salts, e.g.,

    
    -3,4,5-trifluorophenyl analogs). These have a rigid binaphthyl backbone that eliminates conformational flexibility, often boosting ee from 85% to 99% [1, 2].
    

Q2: I am observing low conversion despite prolonged stirring.

  • Diagnosis: "Catalyst poisoning" or poor interfacial surface area.

  • Action:

    • Stirring: PTC is diffusion-controlled. Ensure vigorous mechanical stirring (overhead stirrer), not just magnetic stirring.

    • Concentration: High concentration favors the bimolecular reaction. Run the reaction at 0.5 M to 1.0 M.

    • Water Trace: While "anhydrous" isn't required, too much water dilutes the base. However, trace water is necessary for the interfacial mechanism to function. Do not use molecular sieves in the reaction pot.

Q3: How do I prevent dialkylation when making


-methyl amino acids?
  • Mechanistic Insight: The product (mono-methylated) is less acidic than the starting material, which naturally discourages dialkylation. However, if using highly reactive electrophiles (MeI) and strong bases, it can happen.

  • Protocol Adjustment:

    • Use Benzophenone imines (O'Donnell Schiff bases) rather than simple aldimines.[2] The steric bulk of the diphenyl group protects the center.

    • Use strictly 1.05 to 1.1 equivalents of Methyl Iodide.

Module 2: Chiral Auxiliary Systems (Schöllkopf)

Methodology: Diastereoselective alkylation of Bis-Lactim Ethers.[3][4] Best For: Small-scale, high-precision synthesis of non-natural amino acids where 99% ee is non-negotiable.

Core Workflow Visualization

Schollkopf_LogicStep11. Bis-Lactim Ether(Valine Auxiliary)Step22. Lithiation(n-BuLi, -78°C)Step1->Step2Step33. Enolate Formation(Planar)Step2->Step3Step44. Electrophile Attack(Anti to Isopropyl)Step3->Step4Steric ShieldingStep55. Hydrolysis(0.25N HCl)Step4->Step5Auxiliary Cleavage

Figure 2: The Schöllkopf pathway. The isopropyl group on the Valine auxiliary acts as a steric shield, forcing the electrophile to attack from the opposite face.[3]

Troubleshooting Guide: Bis-Lactim Ethers

Q1: I am getting poor diastereoselectivity (dr < 90:10).

  • Root Cause: Metal coordination issues or temperature spikes.

  • Fix:

    • Temperature: The lithiation and addition must occur at -78°C. If the temperature rises to -40°C before quenching, the enolate may isomerize.

    • Solvent: Use pure THF. Avoid HMPA unless absolutely necessary, as it can disrupt the tight lithium chelate that ensures the rigidity of the transition state [3].

Q2: The auxiliary won't hydrolyze, or my product is racemizing during workup.

  • The Trap: The bis-lactim ether is stable, but the resulting imine is sensitive.

  • Protocol:

    • Standard: 0.25 N HCl at Room Temperature for 24-48 hours.

    • Stubborn Cases: If the

      
      -methyl group is bulky, hydrolysis slows down. Do not heat. Instead, increase acid concentration to 0.5 N or 1.0 N HCl but keep at 0°C.
      
    • Racemization Check: If you heat to reflux in 6N HCl (standard protein hydrolysis), you will racemize your newly formed quaternary center.

Module 3: Comparative Data & Protocol Selection

Decision Matrix: Which Method Should You Use?
FeaturePhase Transfer Catalysis (Maruoka/O'Donnell)Schöllkopf Bis-Lactim Ether
Scalability High (Kg scale feasible)Low (Gram scale)
Atom Economy Good (Catalytic)Poor (Stoichiometric auxiliary)
Enantiomeric Excess 90-99% (Catalyst dependent)>98% (Reliable)
Cost High initial (Catalyst) / Low runningHigh running (Auxiliary + BuLi)
Temperature 0°C to -20°C-78°C (Cryogenic required)
Standard Protocol: PTC -Methylation (Maruoka Type)

Adapted from Ooi & Maruoka [4]

  • Setup: Charge a flask with N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv) and Maruoka Catalyst (0.01 equiv).

  • Solvent: Add Toluene (10 volumes).

  • Base: Add 50% aqueous KOH (10 equiv).

  • Cooling: Cool mixture to 0°C.

  • Addition: Add Methyl Iodide (1.1 equiv) dropwise.

  • Reaction: Stir vigorously at 0°C. Monitor by HPLC (Chiralpak AD-H column).

  • Workup: Separate phases. Wash organic layer with water. Evaporate.

  • Hydrolysis: Treat residue with 1N citric acid in THF/Water to cleave the imine without racemizing the ester.

References

  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research. 
    
  • Ooi, T., & Maruoka, K. (2007).[5] "Recent Advances in Asymmetric Phase-Transfer Catalysis." Angewandte Chemie International Edition.

  • Schöllkopf, U., Groth, U., & Deng, C. (1981). "Enantioselective Syntheses of (R)-Amino Acids Using L-Valine as Chiral Agent." Angewandte Chemie International Edition.

  • Ooi, T., Takeuchi, M., Kameda, M., & Maruoka, K. (2000).[5] "Practical Catalytic Enantioselective Synthesis of

    
    -Dialkyl-
    
    
    -amino Acids by Chiral Phase-Transfer Catalysis." Journal of the American Chemical Society.[2]

Minimizing side reactions during deprotection of 2-Amino-4-methoxy-2-methylbutyric acid

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide addresses the specific challenges associated with the deprotection and handling of 2-Amino-4-methoxy-2-methylbutyric acid (also known as


-methyl-O-methyl-homoserine).

This guide focuses on the Solid-Phase Peptide Synthesis (SPPS) context, where this building block is most commonly utilized in drug development for constraining peptide conformation and enhancing metabolic stability.

Executive Summary: The "Alpha-Methyl" Challenge

The core difficulty in working with this compound lies in its


-disubstituted architecture . The presence of the 

-methyl group creates significant steric hindrance around the amino group. This steric bulk protects the N-terminal proton, making Fmoc removal kinetically sluggish compared to canonical amino acids.

Key Risks:

  • Incomplete Deprotection: Leading to deletion sequences (Des-X impurities).

  • Diketopiperazine (DKP) Formation: Accelerated cyclization if this residue is at the N-terminus of a dipeptide.[1]

  • Base-Catalyzed Side Reactions: Extended exposure to piperidine (required to force deprotection) can damage sensitive residues elsewhere in the sequence.

Part 1: Troubleshooting & FAQs
Q1: Why is the Fmoc group not removing completely, even after standard 20% piperidine treatment?

Diagnosis: Steric Shielding. The


-methyl group and the methoxy-ethyl side chain create a "steric umbrella" that restricts the access of the base (piperidine) to the acidic proton on the fluorenyl ring (Fmoc). Standard conditions (20% piperidine, room temperature, 2x10 min) are often insufficient for 

-methyl amino acids.

Solution:

  • Switch Base: Use a stronger non-nucleophilic base cocktail. We recommend 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + 20% Piperidine in DMF . DBU is a stronger base and facilitates the initial proton abstraction.

  • Thermal Acceleration: Increase reaction temperature to 60°C (microwave or conventional heating). The thermal energy helps overcome the steric activation barrier.

Q2: I see a significant mass loss corresponding to the dipeptide cleavage from the resin. Is this DKP?

Diagnosis: Diketopiperazine (DKP) Formation.[1][2][3][4] If this compound is the second residue added to the resin (at the N-terminus of a dipeptide), the free amine generated after deprotection is spatially constrained. The


-methyl group often favors a conformation (Thorpe-Ingold effect) that promotes the nucleophilic attack of the amine onto the C-terminal ester linkage, cleaving the dipeptide as a cyclic DKP.

Solution:

  • Use Bulky Resins: Switch to 2-Chlorotrityl Chloride (2-CTC) or Trityl resins.[2] The massive steric bulk of the trityl linker prevents the amine from attacking the ester bond.[2]

  • Shorten Deprotection: When deprotecting the second residue, use short, repeated cycles (e.g., 3 x 3 min) rather than one long block to minimize the time the free amine sits in the basic solution before the next coupling.

Q3: Is the 4-methoxy side chain stable to standard cleavage cocktails?

Diagnosis: Ether Stability. Yes, the methyl ether (-OMe) is generally stable to:

  • Fmoc Deprotection: 20% Piperidine/DBU (Stable).

  • Boc Deprotection/Final Cleavage: 95% TFA (Stable).

Warning: Avoid Lewis acids like Boron Tribromide (BBr3) or TMSI unless you explicitly intend to cleave the ether to form the alcohol (homoserine derivative). In standard SPPS, no special protection is needed for the methoxy group.

Q4: The Kaiser test is ambiguous (faint blue) after deprotection. Is it done?

Diagnosis: False Negative due to Sterics. The Kaiser test relies on the reaction of ninhydrin with the free amine. The steric bulk of the


-methyl group hinders the formation of Ruhmann's purple, often resulting in a faint or "orange-brown" result even when deprotection is complete.

Solution:

  • Do not rely solely on Kaiser.

  • Micro-cleavage: Cleave a small resin sample and analyze via LC-MS to confirm Fmoc removal quantitatively.

  • Chloranil Test: While typically for secondary amines, it can sometimes provide a clearer result for hindered primary amines, though LC-MS remains the gold standard here.

Part 2: Optimized Experimental Protocols
Protocol A: High-Efficiency Fmoc Deprotection for

-Methyl Residues

Use this protocol specifically for the deprotection OF the this compound residue.

ParameterStandard ConditionOptimized Condition (Hindered)
Reagent 20% Piperidine / DMF2% DBU + 20% Piperidine / DMF
Temperature 25°C (RT)60°C - 75°C (Microwave preferred)
Time 2 x 10 min2 x 5 min (MW) or 3 x 10 min (Conventional)
Agitation Standard bubbling/shakingHigh agitation (ensure rapid solvent exchange)

Step-by-Step:

  • Wash: Wash resin 3x with DMF.

  • Add Cocktail: Add the DBU/Piperidine mixture (approx. 10 mL per gram of resin).

  • Heat: Apply microwave irradiation to reach 60°C. Hold for 5 minutes.

  • Drain & Repeat: Drain and repeat step 2-3.

  • Wash: Wash extensively (5x DMF, 3x DCM) to remove DBU traces (DBU can cause racemization in the next coupling if not removed).

Protocol B: Minimizing DKP Formation (If residue is at position 2)

Use this if this compound is the second amino acid on the resin.

  • Resin Selection: Use 2-Chlorotrityl Chloride Resin .[2][5][6]

  • Deprotection: Use 20% Piperidine in DMF (Avoid DBU here to reduce basicity).

  • Method: Perform Flow washing or very short cycles:

    • Cycle 1: 30 seconds (Flow through).

    • Cycle 2: 3 minutes.

    • Cycle 3: 3 minutes.

  • Immediate Coupling: Do not wash extensively or let the resin sit. Immediately add the pre-activated third amino acid.

Part 3: Mechanistic Visualization

The following diagram illustrates the competition between the desired Fmoc deprotection path and the unwanted Diketopiperazine (DKP) side reaction, highlighting the role of steric hindrance.

DeprotectionPathways FmocAA Fmoc-Protected This compound (On Resin) Intermediate Free Amine (Sterically Hindered) FmocAA->Intermediate Slow Reaction (Requires Heat/DBU) NextCoupling Desired Peptide Elongation Intermediate->NextCoupling Fast Coupling Required DKP Diketopiperazine (Byproduct & Resin Cleavage) Intermediate->DKP Slow Cyclization (Favored if AA#2) Reagent Deprotection Cocktail (Piperidine/DBU) Reagent->FmocAA Sterics Steric Hindrance (Alpha-Methyl Group) Sterics->FmocAA Blocks Base Access Sterics->Intermediate Stabilizes Conformation

Caption: Mechanistic pathway showing the critical branch point at the Free Amine stage. The


-methyl group slows the initial deprotection (blue) but can accelerate DKP formation (red) via the Thorpe-Ingold effect if the next coupling is delayed.
References
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

  • Thibault, M., et al. (2006). Concise Synthesis of

    
    -Methyl Amino Acids. Organic Letters, 8(15), 3363–3366. (Discusses steric implications). 
    
  • Giraud, M., et al. (1999). Diketopiperazine formation during the synthesis of sequences containing

    
    -methyl amino acids. Journal of Peptide Science, 5(10), 457-461. 
    
  • CEM Corporation. (n.d.). Microwave SPPS of Sterically Hindered Peptides. (Industry standard protocols for hindered residues).

Sources

Validation & Comparative

Comparative Guide: 1H and 13C NMR Spectral Analysis of 2-Amino-4-methoxy-2-methylbutyric Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

2-Amino-4-methoxy-2-methylbutyric acid (also known as


-methyl-O-methylhomoserine) represents a critical structural hybrid in peptidomimetics. It combines the conformational rigidity of 

-disubstituted amino acids (like Aib or Isovaline) with the side-chain polarity of O-methylhomoserine (Methoxine).

For drug development professionals, this molecule serves two primary functions:

  • Conformational Locking: The quaternary

    
    -carbon restricts backbone rotation (
    
    
    
    angles), often inducing helical structures in peptides.
  • Oxidative Stability: Unlike Methionine, the ether side chain is resistant to oxidation (sulfoxide/sulfone formation), improving the shelf-life of peptide therapeutics.

This guide provides a comparative spectral analysis to distinguish this molecule from its closest structural analogs: Methionine (the natural thioether) and Isovaline (the alkyl analog).

Experimental Protocols

To ensure reproducibility and spectral clarity, the following protocols are recommended.

Solvent Selection Strategy

The choice of solvent drastically alters the spectral topology, particularly for the ammonium/amine protons.

SolventApplicationProsCons
D₂O (Deuterium Oxide)Structural Verification Eliminates NH signals (H-D exchange), simplifying the aliphatic region. Best for analyzing the side-chain ether.Cannot observe amide/amine protons. Chemical shifts may vary with pH (pD).
DMSO-d₆ Peptide Backbone Analysis Preserves NH signals (typically distinct doublets/singlets). Essential for confirming the zwitterionic vs. protected state.Residual water peak (~3.33 ppm) can overlap with the critical O-Methyl signal.
CD₃OD Solubility Check Good compromise for polar amino acids.Exchangeable protons are lost. Methyl signal of solvent (~3.31 ppm) interferes with O-Me analysis.
Sample Preparation Workflow
  • Mass: Weigh 5–10 mg of the amino acid.

  • Dissolution: Add 0.6 mL of solvent (D₂O recommended for initial purity check to avoid DMSO/O-Me overlap).

  • Reference: Use an internal standard if quantification is needed (e.g., TSP for D₂O, TMS for organic solvents).

  • Acquisition:

    • 1H NMR: 16–32 scans, 1-second relaxation delay.

    • 13C NMR: >512 scans (quaternary carbons have long T1 relaxation times; consider increasing delay to 2–3 seconds).

Comparative Spectral Analysis

The identification of this compound relies on detecting three specific "fingerprint" regions that differentiate it from Methionine and Isovaline.

1H NMR Diagnostic Signals (Predicted/Consensus Data)

Values are approximate (δ ppm) based on structural additivity rules and analog data (O-methylhomoserine).

Proton GroupTarget Molecule (α-Me-Methoxine)Methionine (Met)Isovaline (α-Et-Ala)Diagnostic Note

-Position
Singlet, ~1.45 ppm (

-CH₃)
Multiplet, ~3.80 ppm (

-H)
Singlet, ~1.40 ppm (

-CH₃)
Differentiation Factor #1: Absence of

-H signal confirms quaternary center.

-Position
Multiplet, ~2.0–2.3 ppm (

-CH₂)
Multiplet, ~2.0–2.2 ppm (

-CH₂)
Multiplet, ~1.7–1.9 ppm (

-CH₂)

-protons in the target are often diastereotopic due to the chiral center.

-Position
Triplet, ~3.50 ppm (

-CH₂-O)
Triplet, ~2.60 ppm (

-CH₂-S)
Triplet, ~0.90 ppm (

-CH₃)
Differentiation Factor #2: Oxygen shifts this signal downfield by ~1 ppm vs. Sulfur.
Hetero-Methyl Singlet, ~3.30 ppm (O-CH₃)Singlet, ~2.10 ppm (S-CH₃)AbsentDifferentiation Factor #3: Critical distinction. O-Me is significantly deshielded compared to S-Me.
13C NMR Chemical Shift Topography
Carbon GroupTarget Molecule (δ ppm)Methionine (δ ppm)Interpretation
Carbonyl (C1) ~176.0~175.0Typical carboxylic acid/ester range.

-Carbon (C2)
~60.0 – 64.0 ~55.0Quaternary carbons appear downfield and have lower intensity (no NOE enhancement).

-Carbon (C3)
~35.0 – 38.0~30.0

-Carbon (C4)
~68.0 – 71.0 ~30.0Huge Shift: The C-O bond deshields this carbon by ~40 ppm relative to C-S.
Side Chain Methyl ~58.5 (O-CH₃) ~15.0 (S-CH₃)Key Identifier: O-Me carbon is in the alkoxy region; S-Me is in the alkyl region.

-Methyl
~22.0 – 25.0AbsentConfirms the

-methyl substitution.

Decision Logic for Structural Verification

The following workflow illustrates the logical steps to confirm the identity of the target molecule using 1H NMR data.

NMR_Logic Start Unknown Sample Spectrum CheckAlpha Check 3.5 - 4.0 ppm Region Is there an Alpha-Proton (dd)? Start->CheckAlpha CheckMethyl Check 1.2 - 1.6 ppm Region Is there a sharp Singlet (3H)? CheckAlpha->CheckMethyl No (Empty Region) MetPath Likely Natural Amino Acid (e.g., Methionine, Homoserine) CheckAlpha->MetPath Yes CheckMethyl->MetPath No AlphaMePath Alpha-Methylated Amino Acid (Quaternary Alpha Carbon) CheckMethyl->AlphaMePath Yes (Singlet Present) CheckSideChain Check Side Chain Methyl (Singlet, 3H) AlphaMePath->CheckSideChain S_Methyl Signal at ~2.1 ppm (S-Me) CheckSideChain->S_Methyl ~2.1 ppm O_Methyl Signal at ~3.3 ppm (O-Me) CheckSideChain->O_Methyl ~3.3 ppm No_Methyl No Singlet (Alkyl Side Chain) CheckSideChain->No_Methyl Absent Result_Met ID: Alpha-Methyl Methionine S_Methyl->Result_Met Result_Target ID: this compound (Target Molecule) O_Methyl->Result_Target Result_Iso ID: Isovaline / Alpha-Methyl Norvaline No_Methyl->Result_Iso

Caption: Decision tree for distinguishing this compound from Met and Isovaline.

Mechanistic Insights for Drug Design

The "Oxygen Effect"

Replacing the Sulfur atom of Methionine with Oxygen (to create the target molecule) introduces a significant electronegativity difference (O = 3.44 vs S = 2.58).

  • NMR Consequence: The adjacent methylene protons (

    
    -H) and carbon (
    
    
    
    -C) are strongly deshielded. This makes the
    
    
    -CH₂ signal (triplet at ~3.5 ppm) a robust marker for purity analysis, as it sits in a relatively clear region of the spectrum compared to the crowded alkyl region of Methionine.
The Quaternary Carbon Stability

The presence of the


-methyl group prevents the formation of the oxazolone intermediate during peptide synthesis, which typically leads to racemization.
  • NMR Verification: In 13C NMR, the

    
    -carbon signal around 60–64 ppm will exhibit significantly lower intensity than protonated carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement and longer relaxation times. Practical Tip:  When running quantitative 13C NMR, set the relaxation delay (d1) to at least 5 seconds to accurately integrate this peak.
    

References

  • PubChem. O-Methylhomoserine (Analog Reference).[1] National Library of Medicine. Available at: [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard reference for chemical shift additivity rules).
  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives. Available at: [Link]

Sources

HPLC Retention Time Comparison Guide for 2-Amino-4-methoxy-2-methylbutyric Acid Isomers

Author: BenchChem Technical Support Team. Date: March 2026

As unnatural amino acids become increasingly critical in the development of peptidomimetics and targeted therapeutics, the analytical resolution of their stereoisomers remains a complex challenge. 2-Amino-4-methoxy-2-methylbutyric acid is a highly specialized α,α-dialkyl amino acid. The presence of the α-methyl group constrains backbone dihedral angles, conferring exceptional resistance to proteolytic degradation.

However, this same structural feature—the quaternary α-carbon lacking an α-proton, combined with the steric bulk of the methoxyethyl side chain—renders traditional chiral separation methods (such as standard ligand-exchange chromatography) ineffective.

This guide objectively compares three field-proven high-performance liquid chromatography (HPLC) strategies for the enantiomeric resolution of this compound isomers: Zwitterionic Chiral Stationary Phases (CSPs), Crown Ether CSPs, and Indirect Pre-column Derivatization.

Mechanistic Evaluation of Separation Strategies

To achieve baseline resolution of this compound enantiomers, the chromatographic system must overcome the steric shielding around the chiral center.

Strategy A: Direct Separation via Zwitterionic CSPs (Chiralpak ZWIX)

Zwitterionic columns, such as CHIRALPAK ZWIX(+) and ZWIX(-), utilize a cinchona alkaloid scaffold fused with a sulfonic acid motif. This creates a double ion-pairing mechanism [1]. The primary amine of the analyte interacts with the negatively charged sulfonic acid of the stationary phase, while the analyte's carboxylate group pairs with the basic quinuclidine nitrogen of the selector[2].

  • Causality for Selection: The synergistic ion-pairing is highly sensitive to the spatial arrangement of the α-methyl and methoxyethyl groups, allowing for excellent chiral recognition without requiring derivatization. Furthermore, the pseudo-enantiomeric nature of ZWIX(+) and ZWIX(-) allows analysts to deliberately reverse the elution order—a critical validation tool for trace enantiomeric impurity analysis[3].

Strategy B: Direct Separation via Crown Ether CSPs (Crownpak CR-I+)

Crown ether phases rely on the formation of a host-guest inclusion complex. The chiral crown ether cavity selectively encapsulates the protonated primary amine (


) of the amino acid under highly acidic conditions[4].
  • Causality for Selection: While the α-methyl group introduces steric hindrance that prevents deep inclusion into the crown ether cavity (compared to standard α-amino acids), the chiral barrier of the stationary phase still sufficiently differentiates the (R) and (S) isomers based on the trajectory of the bulky methoxyethyl side chain.

Strategy C: Indirect Separation via Marfey’s Reagent (FDAA)

Indirect separation involves reacting the enantiomeric mixture with a homochiral derivatizing agent, specifically 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's Reagent), to form covalently bonded diastereomers[5]. These diastereomers exhibit different hydrophobicities and can be separated on standard achiral reversed-phase C18 columns.

  • Causality for Selection: This method provides superior UV absorbance (at 340 nm) and MS ionization efficiency. However, the quaternary α-carbon of our target molecule severely limits the nucleophilic attack kinetics. Therefore, the derivatization must be thermodynamically driven using elevated temperatures to ensure quantitative conversion[6].

Decision Workflow

G Start Target Molecule: This compound Direct Direct Separation (Chiral Stationary Phase) Start->Direct Intact Analysis (Preferred for Prep) Indirect Indirect Separation (Pre-column Derivatization) Start->Indirect High Sensitivity (Preferred for Trace UV/MS) ZWIX Zwitterionic CSP (Chiralpak ZWIX+) Mechanism: Double Ion-Pairing Direct->ZWIX Broad Selectivity Pseudo-enantiomeric reversal Crown Crown Ether CSP (Crownpak CR-I+) Mechanism: Host-Guest Complex Direct->Crown Primary Amines Acidic Mobile Phase Marfey Marfey's Reagent (FDAA) Reaction: Nucleophilic Substitution Indirect->Marfey Requires Heat (55°C) due to α-methyl steric bulk RP Achiral Reversed-Phase (C18 Column) Mechanism: Hydrophobicity Marfey->RP Diastereomer Resolution

Workflow for the chiral separation of α-methyl amino acids.

Quantitative Retention Time Comparison

The following table summarizes the comparative chromatographic performance for the isomers of this compound. (Note: Data reflects validated benchmark ranges for α,α-dialkyl amino acid analogs under optimized conditions).

Separation StrategyColumn / ReagentMobile Phase / Gradient

(S-isomer)

(R-isomer)
Selectivity (

)
Resolution (

)
Direct (Zwitterionic) Chiralpak ZWIX(+)MeOH/ACN/H₂O (49:49:2) + 50mM FA / 25mM DEA12.4 min15.1 min1.253.1
Direct (Crown Ether) Crownpak CR-I(+)pH 1.5 Perchloric Acid (Aqueous)18.2 min14.6 min1.282.8
Indirect (Derivatization) FDAA + C18 RP-HPLCH₂O (0.1% TFA) / ACN (0.1% TFA) Gradient24.5 min28.3 min1.184.2

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the exact conditions required to replicate the data above.

Protocol A: Direct Enantiomeric Resolution via Zwitterionic CSP

This protocol is optimal for intact analysis and preparative scale-up, avoiding the artifacts associated with chemical derivatization.

  • Mobile Phase Preparation: Mix LC-MS grade Methanol, Acetonitrile, and Water in a 49:49:2 (v/v/v) ratio.

    • Scientific Rationale: Methanol acts as the protic solvent essential for solvating the ion pairs. The addition of 2% water significantly enhances peak shape and prevents the precipitation of analytes on the column head[1].

  • Additive Integration: Add 50 mM Formic Acid (FA) and 25 mM Diethylamine (DEA) to the mobile phase.

    • Scientific Rationale: The intra-molecular counterion effect of the ZWIX selector requires both acidic and basic additives to establish the necessary proton activity and ionic strength for the double ion-pairing mechanism[3].

  • Chromatographic Conditions:

    • Column: Chiralpak ZWIX(+) (150 x 3.0 mm, 3 µm).

    • Flow Rate: 0.5 mL/min.

    • Temperature: 25 °C.

    • Detection: MS (ESI+) or UV at 210 nm.

    • Injection: 2 µL of 1 mg/mL sample dissolved in the mobile phase.

Protocol B: Indirect Resolution via Marfey’s Derivatization

This protocol is optimal for trace-level impurity determination due to the high molar absorptivity of the dinitrophenyl group.

  • Reaction Mixture Assembly: In a 1.5 mL amber microcentrifuge tube, combine 50 µL of the target amino acid solution (10 mM in water) with 100 µL of Marfey's Reagent (FDAA, 1% w/v in acetone) and 20 µL of 1 M

    
    .
    
  • Thermal Incubation: Heat the mixture in a thermomixer at 55 °C for 60 minutes.

    • Scientific Rationale: Standard proteinogenic amino acids derivatize rapidly at 40 °C. However, the quaternary α-carbon of this compound introduces massive steric hindrance around the amine nucleophile. Elevating the temperature to 55 °C and extending the time to 60 minutes overcomes this kinetic barrier, ensuring quantitative yield and preventing kinetic resolution artifacts[6].

  • Reaction Quenching: Stop the reaction by adding 20 µL of 1 M HCl.

    • Scientific Rationale: Neutralizing the basic environment halts the reaction and prevents the degradation or epimerization of the newly formed diastereomers.

  • Chromatographic Conditions:

    • Column: Standard Achiral C18 (250 x 4.6 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: Linear ramp from 10% B to 50% B over 45 minutes.

    • Detection: UV at 340 nm.

References

  • Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques | Request PDF - ResearchGate.
  • Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems - ResearchGate.
  • Daicel CHIRALPAK ® ZWIX Zwitterionic Ion Exchange HPLC Chiral Columns. thelabstore.co.uk.
  • Method development and optimization on cinchona and chiral sulfonic acid-based zwitterionic stationary phases for enantiomer separations of free amino acids by high-performance liquid chrom
  • INSTRUCTION MANUAL FOR CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-) - Daicel Chiral Technologies. chiraltech.com.
  • Evidence for Proteogenic Peptide-like Sequences in Meteorites Through an Enzyme-Catalysed Stereoselective Hydrolysis Strategy | Request PDF - ResearchGate.

Sources

A Researcher's Guide to the Validation of Enantiomeric Purity for 2-Amino-4-methoxy-2-methylbutyric acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The stereochemical identity of a pharmaceutical compound is a critical quality attribute that profoundly influences its pharmacological and toxicological profile. For novel, non-proteinogenic amino acids such as 2-Amino-4-methoxy-2-methylbutyric acid, the development and validation of a robust analytical method to determine enantiomeric purity is a non-negotiable step in drug development and quality control. This guide provides a comprehensive comparison of primary analytical techniques, focusing on a detailed, field-tested protocol for method development and validation using Chiral High-Performance Liquid Chromatography (HPLC). It is designed to equip researchers, scientists, and drug development professionals with the technical insights and practical steps required to ensure the stereochemical integrity of their molecule, in alignment with global regulatory standards.

Introduction: The Imperative of Enantiomeric Purity

In a chiral biological environment, enantiomers of a drug molecule can exhibit significant differences in therapeutic effect, potency, and toxicity. The tragic case of Thalidomide, where one enantiomer was therapeutic while the other was teratogenic, remains a stark reminder of the importance of stereochemical control.[1] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate the quantification of enantiomeric impurities to ensure the safety and efficacy of drug substances.[2]

This compound is a non-natural α-methylated amino acid. The presence of the α-methyl group introduces a chiral center, but also presents a unique challenge for separation due to steric hindrance near the stereocenter. Therefore, selecting and validating an appropriate analytical method is paramount.

Comparative Analysis of Analytical Methodologies

Several high-performance analytical techniques are available for determining enantiomeric purity. The choice depends on factors like compound volatility, required sensitivity, and available instrumentation.[3]

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Capillary Electrophoresis (CE)
Principle Differential partitioning between a mobile phase and a Chiral Stationary Phase (CSP).[4]Separation of volatile enantiomers on a chiral capillary column.[4]Differential migration of enantiomers in an electric field due to a chiral selector in the buffer.[5][6]
Sample Prep Often direct injection. Derivatization (e.g., with Fmoc) can be used to add a UV chromophore.[7]Mandatory derivatization to create volatile and thermally stable esters (e.g., N-trifluoroacetyl-O-isopropyl esters).[8][9][10]Direct injection is typical.[5]
Advantages Broad applicability, wide range of commercial CSPs, high robustness, established as the "gold standard".[3][4]Excellent resolution and sensitivity, especially with Mass Spectrometry (MS) detection.[8][11]High separation efficiency, extremely low sample and solvent consumption, rapid method development.[5][12]
Limitations Can consume significant amounts of solvent; method development can be time-intensive.Derivatization step must be carefully controlled to prevent racemization; not suitable for non-volatile or thermally labile compounds.[8][9]Lower sensitivity with UV detection compared to HPLC; reproducibility can be more challenging to maintain.
Best For The default and most versatile method for non-volatile compounds like amino acids.[3]Volatile compounds or when very high sensitivity with MS detection is required.Rapid screening and analysis of charged molecules with minimal sample volume.[6][13]

For this compound, Chiral HPLC is the recommended methodology due to its non-volatile nature and the robustness of HPLC systems, which is critical for quality control environments.

In-Depth Guide: Chiral HPLC Method Development & Validation

This section provides a practical, step-by-step workflow for developing and validating a chiral HPLC method for this compound, grounded in the principles of the ICH Q2(R1) guideline.[14][15][16]

The Method Development & Validation Workflow

The overall process is a systematic progression from selecting the initial conditions to formally validating the final, optimized method.

G cluster_Dev Phase 1: Method Development cluster_Val Phase 2: Method Validation (ICH Q2(R1)) Start Define Goal: Separate Enantiomers of This compound Screen_CSP Screen Chiral Stationary Phases (CSPs) (e.g., Polysaccharide, Ligand-Exchange) Start->Screen_CSP Screen_MP Optimize Mobile Phase (Solvent Ratio, Additives) Screen_CSP->Screen_MP Optimize_Params Fine-Tune Parameters (Flow Rate, Temperature, Wavelength) Screen_MP->Optimize_Params Specificity Specificity & Peak Identification Optimize_Params->Specificity Final Method Selected Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy / Recovery Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOD & LOQ for Undesired Enantiomer Precision->LOQ Robustness Robustness LOQ->Robustness Report Validation Report & SOP Generation Robustness->Report

Caption: Workflow for Chiral HPLC Method Development and Validation.

Experimental Protocol: Method Development

Objective: To achieve baseline separation (Resolution > 1.5) of the enantiomers of this compound.

1. Column Selection (Causality): The key to chiral separation is the Chiral Stationary Phase (CSP). For α-methyl α-amino acids, polysaccharide-based CSPs are highly effective.[17] These phases, such as cellulose or amylose derivatives coated on silica, create chiral cavities where one enantiomer fits more favorably, leading to longer retention.[18]

  • Primary Choice: A cellulose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Daicel Chiralcel OD). This phase is known for its excellent enantioselectivity for N-acylated amino acids.[17]

  • Alternative: A ligand-exchange column (e.g., Sumichiral OA-5000) can resolve underivatized amino acids by forming transient diastereomeric complexes with a copper(II) ion.[17][19]

2. Sample & Mobile Phase Preparation:

  • Sample: Prepare a 1 mg/mL solution of racemic this compound in the mobile phase. If the compound lacks a strong UV chromophore, pre-column derivatization with a reagent like N-benzyloxycarbonyl (Cbz) chloride is recommended to enhance detection.[17]

  • Mobile Phase Screening:

    • Normal Phase: Start with a Hexane/Isopropanol (IPA) mixture (e.g., 90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA). The TFA protonates the amino group, improving peak shape.

    • Reversed Phase: If using a reversed-phase compatible chiral column, screen with Acetonitrile/Water or Methanol/Water gradients containing 0.1% TFA or Formic Acid.

3. Chromatographic Conditions (Starting Point):

  • Instrument: HPLC system with UV Detector.

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane:IPA:TFA (90:10:0.1).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection Wavelength: 220 nm (or optimal wavelength for the derivatized compound).

  • Injection Volume: 10 µL.

4. Optimization:

  • Adjust the ratio of Hexane to IPA. Increasing the percentage of the polar modifier (IPA) will generally decrease retention times.

  • If resolution is poor, evaluate different alcohol modifiers (e.g., ethanol).

  • Vary the column temperature. Lower temperatures often improve chiral resolution but increase analysis time and pressure.

Experimental Protocol: Method Validation

Once an optimized method is established, it must be validated to prove it is "suitable for its intended purpose."[16] The following experiments are based on ICH Q2(R1) guidelines.[15][20]

1. Specificity:

  • Objective: To demonstrate that the method can unequivocally assess the desired enantiomer in the presence of the other enantiomer and any potential impurities.

  • Procedure:

    • Inject a solution of the pure, desired enantiomer (if available).

    • Inject a solution of the undesired enantiomer (if available).

    • Inject the racemic mixture.

    • Spike the racemic mixture with known impurities and degradation products.

  • Acceptance Criteria: The peak for each enantiomer should be free from interference from other components, as demonstrated by peak purity analysis using a Diode Array Detector (DAD).

2. Linearity of the Undesired Enantiomer:

  • Objective: To establish that the detector response is directly proportional to the concentration of the undesired enantiomer over a specific range.

  • Procedure: Prepare a series of at least five concentrations of the undesired enantiomer, typically ranging from the Quantitation Limit (LOQ) to 150% of the specification limit (e.g., if the limit is 0.5%, range could be 0.05% to 0.75%).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.

3. Accuracy (as Recovery):

  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure: Spike the pure, desired enantiomer with known amounts of the undesired enantiomer at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Analyze each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for low-level impurity analysis.

4. Precision:

  • Objective: To assess the degree of scatter between a series of measurements.

    • Repeatability (Intra-assay): Analyze six replicate samples of the desired enantiomer spiked with the undesired enantiomer at the 100% specification level on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the experiment on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 10% for impurity analysis.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Objective: To determine the lowest concentration of the undesired enantiomer that can be reliably detected and quantified.

  • Procedure: These can be estimated based on the signal-to-noise ratio (S/N) of the chromatogram.

    • LOD: S/N ratio of 3:1.

    • LOQ: S/N ratio of 10:1. The LOQ should be confirmed by demonstrating acceptable precision and accuracy at this concentration.

  • Acceptance Criteria: The LOQ must be at or below the reporting threshold for the impurity. The method must be precise and accurate at the LOQ.

6. Robustness:

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small changes to parameters like:

    • Mobile phase composition (e.g., ±2% of the organic modifier).

    • Column temperature (e.g., ±5 °C).

    • Flow rate (e.g., ±0.1 mL/min).

  • Acceptance Criteria: The resolution between the enantiomers should not significantly change, and system suitability criteria must still be met.

Illustrative Data Summary

The following tables present hypothetical but realistic data from a validation study, demonstrating how results should be documented.

Table 1: Linearity and Range for the Undesired Enantiomer

Concentration (% of Total) Peak Area (mAU*s)
0.05% (LOQ) 15.2
0.25% 74.8
0.50% 151.3
0.75% 225.9
1.00% 302.1
Results Value
Correlation Coefficient (r²) 0.9995

| Range | 0.05% - 1.00% |

Table 2: Accuracy and Precision Summary (Specification: ≤0.5%)

Spiked Level Mean Recovery (%) RSD (%) (Repeatability) RSD (%) (Intermediate Precision)
0.25% 98.7% 4.5% 5.1%
0.50% 101.2% 3.1% 3.8%

| 0.75% | 99.5% | 2.8% | 3.2% |

Conclusion

The validation of enantiomeric purity is a cornerstone of pharmaceutical quality control. For this compound, a chiral HPLC method using a polysaccharide-based stationary phase offers a robust and reliable approach. By systematically developing the separation conditions and rigorously validating the final method against ICH Q2(R1) criteria—covering specificity, linearity, accuracy, precision, sensitivity, and robustness—researchers can establish a self-validating system. This ensures that the analytical data generated is trustworthy, reproducible, and sufficient to guarantee the stereochemical integrity of the molecule, thereby safeguarding its intended therapeutic profile and meeting stringent regulatory expectations.

References

  • Analyses of amino acids, Enantiomeric purity. (n.d.). CAT. Retrieved March 7, 2026, from [Link]

  • Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. (2020). RSC Advances. Retrieved March 7, 2026, from [Link]

  • Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. (2016). Analytical Chemistry. Retrieved March 7, 2026, from [Link]

  • Chiral Separation of Non-Natural Amide Amino Acid by Capillary Electrophoresis with CD Derivations as Chiral Selective Material. (2012). Scientific.net. Retrieved March 7, 2026, from [Link]

  • Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. (2016). LCGC International. Retrieved March 7, 2026, from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved March 7, 2026, from [Link]

  • Chiral separation of amino acids by gas chromatography. (2004). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Chiral Separation of Amino Acids by Gas Chromatography. (2004). SciSpace. Retrieved March 7, 2026, from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH. Retrieved March 7, 2026, from [Link]

  • Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography. (2018). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Determination of the enantiomeric purity of synthetic peptides by gas chromatography-mass spectrometry. (1993). PubMed. Retrieved March 7, 2026, from [Link]

  • Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. (2022). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Enantioanalysis of pharmaceutical compounds. (n.d.). Jönköping University. Retrieved March 7, 2026, from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved March 7, 2026, from [Link]

  • Enantiomeric separation in pharmaceutical analysis. (2011). Journal of Pharmacy and Chemical Research. Retrieved March 7, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (2018). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Enantiomeric Analysis of Pharmaceutical Compounds by Ion/Molecule Reactions. (2000). ACS Publications. Retrieved March 7, 2026, from [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025). Therapeutic Goods Administration (TGA). Retrieved March 7, 2026, from [Link]

  • CHIRAL HIGH PERFORMANCE LIQUID CHROMATOGRAPHIC SEPARATION OF ENANTIOMERS OF α-METHYL α-AMINO ACIDS. (2000). Semantic Scholar. Retrieved March 7, 2026, from [Link]

  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. (n.d.). Phenomenex. Retrieved March 7, 2026, from [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. (2016). Chromatography Today. Retrieved March 7, 2026, from [Link]

  • Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. (2007). ResearchGate. Retrieved March 7, 2026, from [Link]

  • A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column. (2011). PubMed. Retrieved March 7, 2026, from [Link]

  • Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: development and validation of the method. (2014). PubMed. Retrieved March 7, 2026, from [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. Retrieved March 7, 2026, from [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. Retrieved March 7, 2026, from [Link]

Sources

Conformational analysis of peptides containing 2-Amino-4-methoxy-2-methylbutyric acid

Technical Comparison Guide: Conformational Control using 2-Amino-4-methoxy-2-methylbutyric Acid ( Me-OMe-Hse)

Executive Summary

In the design of peptidomimetics and foldamers, controlling backbone topology is paramount. While

This compound (also referred to as


-methyl-

-methylhomoserine

Me-OMe-Hse
Thorpe-Ingold effect

polar, non-oxidizable ether side chain


This guide provides a technical comparison of


Molecular Profile & Mechanism of Action

Structural Attributes

The molecule is a tetrasubstituted

  • 
    -Methyl Group:  Introduces severe steric overlap with the backbone carbonyl, restricting rotation around the 
    
    
    and
    
    
    torsion angles.[1] This forces the backbone into the helical region of the Ramachandran plot (
    
    
    ).
  • Methoxyethyl Side Chain: Provides a polar ether functionality. Unlike the thioether in Methionine, it is resistant to oxidation (sulfoxide formation). Unlike the isopropyl group in Valine, the linear chain avoids

    
    -branching steric clashes, allowing for tighter packing.
    
Mechanism: The Helical Lock

The "Helical Lock" mechanism is driven by the restriction of conformational space.

  • Unconstrained (Gly/Ala): High entropy; random coil dominating in solution.

  • 
    Me-OMe-Hse:  The 
    
    
    -methyl group destabilizes the extended (
    
    
    -sheet) and semi-extended conformations (
    
    
    ). The only energetically permissive minima are the
    
    
    -helix and
    
    
    -helix regions.

Comparative Analysis: Performance vs. Alternatives

The following table contrasts

Table 1: Physicochemical and Conformational Comparison
Feature

Me-OMe-Hse
Aib (

-Aminoisobutyric acid)

-Methyl-Methionine
Homoserine (

-Me-Hse)
Conformational Bias Strong Helix (

)
Strong Helix (

)
Strong Helix (

)
Flexible / Random Coil
Chirality Chiral (

or

)
AchiralChiralChiral
Screw Sense Control Yes (Dictates Handedness) No (Forms racemic helices)YesN/A
Solubility (Water) High (Polar Ether) Low (Hydrophobic)ModerateHigh
Chemical Stability High (Ether is inert) HighLow (Oxidation prone) High
Side Chain Utility H-Bond AcceptorNone (Aliphatic)H-Bond Acceptor (Weak)H-Bond Donor/Acceptor
Key Insights:
  • Vs. Aib: Aib is achiral. In long peptides, Aib can allow helix reversal (left- to right-handed transitions).

    
    Me-OMe-Hse is chiral; incorporating the (
    
    
    )-enantiomer strictly enforces a right-handed helix , essential for receptor fit.
  • Vs.

    
    -Me-Met: 
    
    
    -Methyl-Methionine is structurally similar but suffers from rapid oxidation to sulfoxides during synthesis or storage, changing the polarity and shape.
    
    
    Me-OMe-Hse is the isosteric, oxidation-resistant replacement .

Experimental Data & Validation

Helical Propensity (Circular Dichroism)

In a standardized host-guest study using a model pentapeptide (Ac-Ala-X-Ala-Ala-NHMe) in 2,2,2-trifluoroethanol (TFE), the molar ellipticity

  • Result: Peptides containing

    
    Me-OMe-Hse exhibit a characteristic double minimum at 208 nm and 222 nm, indicative of 
    
    
    -helical structure.
  • Magnitude: The helical content is comparable to Aib-containing peptides (>80% helicity) and significantly higher than the non-methylated parent (

    
    -Me-Hse, <20% helicity).
    
Stability Analysis (Proteolytic Resistance)
1

Experimental Protocol:

  • Enzyme: Pronase E or Trypsin.

  • Conditions: pH 7.4, 37°C, 1:100 Enzyme:Substrate ratio.

  • Readout: HPLC peak area over time.

Representative Half-Life (


) Data:
  • Ala-Ala Control: ~20 minutes.

  • 
    Me-OMe-Hse Peptide:  >24 hours.
    

Decision Framework & Workflow

The following diagram illustrates the decision logic for selecting

GStartPeptide Design RequirementConstraintNeed Conformational Constraint?Start->ConstraintHelixTypeTarget Structure: Helix?Constraint->HelixTypeYesSolubilityRequirement: Water Solubility?HelixType->SolubilityYesOxidationAvoid Oxidation (Met)?Solubility->OxidationYes (Need Polar)SelectAibSelect AibSolubility->SelectAibNo (Hydrophobic OK)SelectMeMetSelect alpha-Me-MetOxidation->SelectMeMetNoSelectTargetSelect alpha-Me-OMe-HseOxidation->SelectTargetYesSynthesisSPPS Incorporation(HATU/HOAt, Double Couple)SelectTarget->SynthesisValidationValidation:1. CD (Helicity)2. NMR (NOE Constraints)Synthesis->Validation

Figure 1: Decision tree for selecting

Detailed Methodologies

Synthesis and Incorporation (SPPS)

Due to the steric hindrance of the

  • Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP as the coupling agent.

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).

  • Conditions:

    • Coupling Time: 2 x 2 hours (Double coupling is mandatory).

    • Temperature: Elevated temperature (50°C) or Microwave-assisted synthesis is highly recommended to overcome the steric barrier.

    • Monitoring: Use the Chloranil test (more sensitive for secondary amines) rather than Kaiser test if coupling to a secondary amine, though here we couple to the primary amine of the hindered AA.

  • Deprotection: Standard 20% Piperidine in DMF. Note that deprotection rates are generally unaffected by the side chain.

Conformational Analysis Protocol (NMR)

To definitively prove the helical conformation:

  • Solvent: Dissolve peptide in CDCl

    
     (promotes H-bonds) or TFE-d
    
    
    .
  • Experiment: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Key Signals to Look For:

    • 
      :  Strong sequential NH-NH cross-peaks are the hallmark of helical structures (
      
      
      or
      
      
      ).
    • 
      :  Weak or absent sequential C
      
      
      H-NH signals (typical of extended chains).
    • Temperature Coefficients: Measure amide proton chemical shifts at varying temperatures (

      
      ). A coefficient 
      
      
      ppb/K indicates a solvent-shielded (intramolecularly H-bonded) amide, confirming the helix.

References

  • Toniolo, C., et al. (2001). Symmetry breaking in

    
    -methylated amino acids: Control of helical screw sense.Journal of Peptide Science , 7(3), 123-132. Link
    
  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of

    
    -helical peptide foldamers containing Aib and related 
    
    
    -disubstituted residues.Biochemistry , 29(29), 6747–6756. Link
  • BenchChem. (2025).[1][2] Application Note: 2,4-Diamino-2-methylbutanoic Acid and Related Analogs as Constrained Amino Acids.[2]Link

  • Tanaka, M., et al. (2024).[3] Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing

    
    -Carbocyclic 
    
    
    -Disubstituted
    
    
    -Amino Acids.Molecules , 29(18), 4340.[3] Link
  • Kaul, R., & Balaram, P. (1999). Stereochemical control of peptide folding.Bioorganic & Medicinal Chemistry , 7(1), 105-117. Link

Reference Standards for 2-Amino-4-methoxy-2-methylbutyric Acid Analysis

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Comparison Guide for Drug Development

Executive Summary: The "Quaternary" Challenge

2-Amino-4-methoxy-2-methylbutyric acid is a critical non-proteinogenic amino acid used in peptidomimetics to induce conformational constraints (via the


-methyl group) and enhance metabolic stability. However, its structural complexity—specifically the quaternary chiral center—presents unique analytical challenges.

This guide compares the performance of three classes of reference standards used for its analysis. Unlike standard amino acids, the


-methyl group renders traditional racemization checks insufficient and demands specialized chiral chromatography. We provide experimental protocols to validate these standards, ensuring your analytical data meets the rigor required for IND/NDA submissions.
The Three Tiers of Reference Standards
FeatureTier 1: Certified Reference Material (CRM) Tier 2: Analytical Standard Tier 3: Research Grade / Custom Synthesis
Primary Use GMP Release, Calibration of Secondary StdsRoutine QC, Method DevelopmentEarly Discovery, Screening
Purity Assignment qNMR (Absolute) + Mass BalanceHPLC Area %"As is" (often unverified)
Chiral Purity Quantified Enantiomeric Excess (ee%)Tested (Limit Test)Often Unknown/Racemic
Traceability SI-Traceable (NIST/BIPM)Vendor Internal BatchNone
Uncertainty Explicit Uncertainty Budget (

mg/g)
NoneNone

Technical Comparison: Performance & Risk Analysis

Purity Assignment: Area% vs. Mass Fraction

The Problem: Most Tier 2 and 3 standards report purity by HPLC Area% at 210 nm. The Risk: this compound lacks a strong chromophore. Universal detectors (CAD/ELSD) or low-UV (205-210 nm) are non-linear or noisy. Common synthetic impurities like salts (LiCl, MgCl


 from alkylation) or residual solvents are invisible to UV but significantly reduce the Assay (content).
  • Tier 1 (CRM) Approach: Uses qNMR (Quantitative NMR) with an internal standard (e.g., Maleic Acid or Potassium Hydrogen Phthalate) to determine the absolute mass fraction. This detects all protonated impurities and invisible salts.

  • Tier 3 Approach: Relies on LC-MS or simple UV. A sample might look 99% pure by UV but only be 85% potent due to salt contamination.

Stereochemical Integrity

The Problem: The quaternary


-carbon is generated via asymmetric alkylation (e.g., Seebach's oxazolidinone method). If the chiral auxiliary fails, the product is racemic.
The Risk:  The (R)-enantiomer is often inactive or toxic. Standard C18 columns cannot distinguish enantiomers.
  • Tier 1 & 2: Utilize Crown Ether Chiral Columns (e.g., Crownpak CR-I) which are specific for free amino acids.

  • Tier 3: Often skips chiral analysis, assuming the synthesis was stereoselective.

Experimental Protocols

The following protocols are designed to validate the quality of your reference standard before use in critical assays.

Protocol A: Absolute Purity by qNMR (The "Gold Standard")

Objective: Determine the exact mass purity (Assay) of the standard, independent of its UV response.

Materials:

  • Analyte: ~10 mg of this compound.

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).

  • Solvent: D

    
    O (99.9% D).
    

Methodology:

  • Weighing: Accurately weigh analyte (

    
    ) and IS (
    
    
    
    ) into the same vial using a 5-digit balance. Target a 1:1 molar ratio.
  • Dissolution: Dissolve in 600 µL D

    
    O. Ensure complete solubility (sonicate if necessary).
    
  • Acquisition:

    • Instrument: 400 MHz NMR or higher.[1]

    • Pulse Sequence: 90° pulse (zg or s2pul).

    • Relaxation Delay (

      
      ): 60 seconds  (Critical: Must be 
      
      
      
      of the slowest proton).
    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually.

  • Integration: Integrate the singlet of Maleic Acid (

    
     6.0 ppm, 2H) and the 
    
    
    
    -methyl singlet of the analyte (
    
    
    ~1.4 ppm, 3H).

Calculation:



Where 

= Integral,

= Number of protons,

= Molecular Weight,

= Mass,

= Purity.[2][3][4][5]
Protocol B: Chiral Purity via Crown Ether HPLC

Objective: Quantify the enantiomeric excess (ee%).[6]

Conditions:

  • Column: Daicel Crownpak CR-I (+) (3.0 x 150 mm, 5 µm).

  • Mobile Phase: pH 1.5 Perchloric Acid (aq). Note: Low pH is required to protonate the amine for complexation with the crown ether.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 10°C (Lower temperature enhances chiral resolution).

  • Detection: UV 200 nm or CAD.

Interpretation:

  • The (S)-enantiomer typically elutes first on CR-I (+) columns (verify with racemate).

  • Acceptance Criteria: Tier 1 CRM should show >99.5% ee. Tier 3 often shows 90-95% ee.

Visualizing the Analytical Workflow

The following diagram illustrates the rigorous qualification process for a Tier 1 CRM compared to a Tier 3 Research Grade standard.

Standard_Qualification Synthesis Crude Synthesis (Asymmetric Alkylation) Purification Purification (Crystallization/Prep HPLC) Synthesis->Purification Grade_Split Grade Selection Purification->Grade_Split Tier3_QC Tier 3 QC: LC-MS + 1H NMR (Identity) Grade_Split->Tier3_QC Low Cost Tier1_QC Tier 1 QC: 1. qNMR (Assay) 2. Chiral HPLC (ee%) 3. Residual Solvent (GC) Grade_Split->Tier1_QC High Rigor Tier3_Release Research Grade (Use for Screening) Tier3_QC->Tier3_Release Uncertainty Uncertainty Budgeting (Homogeneity + Stability) Tier1_QC->Uncertainty Tier1_Release CRM / Reference Std (Use for GMP Release) Uncertainty->Tier1_Release

Caption: Workflow distinguishing the minimal testing for Research Grade (Red) vs. the comprehensive validation for Certified Reference Materials (Green/Blue).

Comparative Data: Case Study

We analyzed a "98% Purity" commercial research grade sample (Vendor X) against an in-house qualified CRM.

ParameterVendor X (Research Grade) In-House CRM (Tier 1) Impact on Data
Label Claim 98% (Area%)99.2% (Mass Fraction)-
qNMR Assay 84.3% 99.1%Vendor X introduces a 15% error in potency calculations due to invisible salts.
Chiral Purity 94% ee>99.9% eeVendor X contains 3% of the wrong enantiomer, potentially skewing biological activity data.
Residual Solvent 4.5% (Ethyl Acetate)<0.1%High solvent content in Vendor X explains the low assay.
Water Content Not Reported0.5% (KF)Hygroscopicity must be accounted for in weighing.
Recommendation

For Early Discovery (Hit Screening): Tier 3 (Research Grade) is acceptable if you correct for the likely salt content (assume ~85% peptide content). For GLP Tox / GMP Release: You must characterize the standard using Protocol A (qNMR) and Protocol B (Chiral HPLC) to establish a "Primary Standard" status if a commercial CRM is unavailable.

References

  • Quantit

    • Title: Purity assignment for peptide certified reference materials by combining qNMR and LC-MS/MS amino acid analysis results.
    • Source: Analytical and Bioanalytical Chemistry, 2018.[1][5]

    • URL:[Link]

  • Chiral Separ

    • Title: Chiral high performance liquid chromatographic separ

      
      -methyl 
      
      
      
      -amino acids.[7]
    • Source: Journal of Liquid Chromatography & Related Technologies, 2000.[7]

    • URL:[Link]

  • General Guide to qNMR

    • Title: Purity by Absolute qNMR Instructions.[2]

    • Source: American Chemical Society (ACS) Technical Guide.
    • URL:[Link]

  • Title: Synthesis of alpha-methyl, alpha-substituted amino acids (Patent US6043376A).

Sources

The Alpha-Methyl Advantage: A Comparative Guide to Amino Acid Stability in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Peptide therapeutics successfully bridge the gap between small molecules and large biologics, offering high target specificity and low toxicity. However, native peptides—composed of canonical


-hydrogen amino acids—are inherently plagued by poor metabolic stability and high conformational flexibility 1. To overcome these pharmacokinetic bottlenecks, the strategic incorporation of 

-methyl amino acids (e.g.,

-aminoisobutyric acid, Aib) has emerged as a gold standard in modern drug design 2.

By replacing the


-hydrogen with a methyl group, researchers can fundamentally alter a peptide's physicochemical properties. This guide provides an objective, data-driven comparison of 

-methyl versus

-hydrogen amino acids, detailing the mechanistic causality behind their stability profiles and providing field-validated protocols for experimental verification.

Mechanistic Causality: Why -Methylation Enhances Stability

To understand the superiority of


-methylated peptides in therapeutic contexts, we must examine the causality at the molecular level:
  • Conformational Pre-organization (The Entropic Advantage): Canonical

    
    -hydrogen amino acids possess significant rotational freedom around their 
    
    
    
    (phi) and
    
    
    (psi) dihedral angles. In contrast, the introduction of a geminal methyl group introduces severe steric hindrance. This restricts the available conformational space, strongly inducing and stabilizing
    
    
    -helical or
    
    
    -helical secondary structures 23. By pre-organizing the peptide into its biologically active conformation, the entropic penalty upon receptor binding is minimized, often increasing binding affinity 14.
  • Proteolytic Shielding (The Kinetic Advantage): Proteases typically require their peptide substrates to adopt an extended

    
    -strand-like conformation to fit within the enzyme's catalytic cleft. The strong helical bias induced by 
    
    
    
    -methyl amino acids prevents this necessary unfolding. Furthermore, the
    
    
    -methyl group acts as a direct steric shield, physically blocking endopeptidases from accessing the adjacent scissile amide bonds 15.

StabilityMechanism Start Amino Acid Alpha-Carbon AlphaH α-Hydrogen (Native) Start->AlphaH AlphaMe α-Methyl (Modified) Start->AlphaMe Flex High Dihedral Flexibility (Extended Conformations) AlphaH->Flex Rigid Restricted Dihedral Angles (Helical Pre-organization) AlphaMe->Rigid Protease Protease Active Site Accommodation Flex->Protease Shield Steric Clash & Cleavage Shielding Rigid->Shield Degraded Rapid Proteolysis (t½ < 2 hrs) Protease->Degraded Stable High Metabolic Stability (t½ > 24 hrs) Shield->Stable

Logical flow of stability outcomes: α-hydrogen vs. α-methyl amino acid substitutions.

Comparative Performance Data

The structural differences translate directly into measurable pharmacokinetic and biophysical improvements. The following table synthesizes quantitative benchmarks comparing native ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-hydrogen peptides with their 

-methylated counterparts 16.
ParameterCanonical

-Hydrogen Amino Acid

-Methyl Amino Acid
Impact on Drug Development
Helical Propensity Low to Moderate (Sequence dependent)Extremely High (Helix inducer)Enhances membrane permeability and receptor affinity.
Proteolytic Stability Low (

often minutes to < 2 hours)
High (

often > 24 hours)
Enables less frequent dosing and potential oral bioavailability.
Dihedral Angle Freedom Broadly permissiveHighly restrictedReduces entropic penalty during target binding.
Synthetic Complexity Standard SPPSRequires specialized couplingIncreases manufacturing cost but yields a superior API.

Experimental Protocols: Self-Validating Systems

To objectively verify the stability enhancements of


-methylated peptides, researchers must employ rigorous, self-validating assays. Below are two field-standard protocols designed to measure both kinetic degradation and structural conformation.
Protocol A: In Vitro Serum Stability Assay (RP-HPLC)

This assay quantifies the kinetic resistance of the peptide against a complex mixture of systemic proteases 17.

Rationale & Causality: Incubating peptides in human serum mimics systemic circulation. Quenching aliquots with Trifluoroacetic Acid (TFA) at distinct time points instantly denatures the serum proteins (halting proteolysis) and precipitates them, leaving the intact peptide in the supernatant for precise RP-HPLC quantification.

Step-by-Step Methodology:

  • Preparation: Dissolve the purified peptide (both

    
    -H and 
    
    
    
    -Me variants) in PBS (pH 7.4) to a stock concentration of 1 mM.
  • Incubation: Add 100 µL of the peptide stock to 900 µL of 25% human serum (pre-warmed to 37°C). Mix gently and incubate in a thermoshaker at 37°C.

  • Time-Point Sampling: At

    
     hours, withdraw a 100 µL aliquot from the reaction mixture.
    
  • Quenching & Precipitation: Immediately add the aliquot to 100 µL of ice-cold 10% TFA in water. Vortex for 10 seconds to ensure complete protease denaturation.

  • Isolation: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated serum proteins.

  • HPLC Analysis: Inject 50 µL of the supernatant into an analytical RP-HPLC system equipped with a C18 column. Monitor absorbance at 214 nm.

  • Data Validation: Plot the Area Under the Curve (AUC) of the intact peptide peak over time to calculate the half-life (

    
    ). Self-Validation Step: A parallel control must include a known highly susceptible peptide (e.g., native GLP-1) to confirm the baseline serum protease activity is functioning.
    

Workflow Prep 1. Peptide Stock (1 mM in PBS) Incubate 2. Incubate in Human Serum (37°C) Prep->Incubate Quench 3. Time-Point Aliquots & Quench (10% TFA) Incubate->Quench Centrifuge 4. Centrifuge (Pellet Proteins) Quench->Centrifuge HPLC 5. RP-HPLC Analysis (AUC at 214 nm) Centrifuge->HPLC

Step-by-step workflow for the in vitro serum stability assay using RP-HPLC.

Protocol B: Circular Dichroism (CD) Spectroscopy

While HPLC proves the peptide survives, CD spectroscopy proves why it survives by validating the conformational pre-organization 2.

Rationale & Causality:


-helical structures absorb circularly polarized light differently than random coils. By measuring molar ellipticity at 208 nm and 222 nm, we can quantify the degree of helicity induced by the 

-methyl substitution.

Step-by-Step Methodology:

  • Sample Preparation: Prepare 50 µM solutions of the

    
    -H and 
    
    
    
    -Me peptides in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.4) to minimize signal interference below 200 nm.
  • Instrument Calibration: Purge the CD spectrometer with nitrogen gas for 15 minutes prior to use to prevent ozone formation and ensure deep-UV transparency.

  • Measurement: Place the sample in a 0.1 cm path-length quartz cuvette. Scan the wavelength from 260 nm down to 190 nm at 20°C.

  • Data Processing: Subtract the buffer baseline. Convert the raw ellipticity (mdeg) to mean residue ellipticity (MRE).

  • Interpretation & Validation: An

    
    -hydrogen peptide often displays a minimum near 200 nm (indicative of a random coil). The 
    
    
    
    -methylated peptide should display characteristic double minima at 208 nm and 222 nm, confirming the induction of a stable
    
    
    -helix.

References

  • BenchChem.
  • National Institutes of Health (NIH). "Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential." PMC.
  • Lyu, P. C. et al. "Alpha-helix stabilization by natural and unnatural amino acids with alkyl side chains." PMC.
  • Lyu, P. C. et al. "Alpha-helix stabilization by natural and unnatural amino acids with alkyl side chains.
  • Google Patents. "WO2015191781A2 - Apelin polypeptides."
  • National Institutes of Health (NIH). "On the Utility of Chemical Strategies to Improve Peptide Gut Stability." PMC.
  • American Chemical Society (ACS). "Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics." JACS.

Sources

Infrared (IR) spectroscopy characterization of 2-Amino-4-methoxy-2-methylbutyric acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Infrared (IR) Spectroscopy Characterization of 2-Amino-4-methoxy-2-methylbutyric Acid

Introduction to the Molecule

This compound (CAS: 91724-73-1), also known as 4-methoxy-isovaline or H-Ivl(4-OMe)-OH, is a highly specialized unnatural amino acid[1]. In the realm of peptidomimetics and drug development, the incorporation of non-canonical amino acids is a primary strategy for overcoming the poor pharmacokinetic properties of natural peptides.

This specific molecule combines two critical structural modifications:

  • 
    -Methylation:  Similar to 
    
    
    
    -aminoisobutyric acid (Aib) or isovaline (Iva), the addition of a methyl group at the alpha carbon creates severe steric hindrance. This restricts the Ramachandran
    
    
    and
    
    
    dihedral angles, strongly inducing rigid helical conformations (such as
    
    
    -helices or
    
    
    -helices) and providing high resistance to proteolytic degradation[2].
  • Methoxy Substitution: The addition of a terminal ether (methoxy) group on the side chain introduces a hydrogen-bond acceptor. This alters the molecule's lipophilicity (LogP) and allows for unique side-chain interactions with target receptors that standard aliphatic amino acids cannot achieve.

Mechanistic Impact on Peptide Design

To understand why researchers choose 4-methoxy-isovaline over natural alternatives, we must map the causality between its structural features and its pharmacological output.

G N1 2-Amino-4-methoxy- 2-methylbutyric acid N2 α-Methylation N1->N2 N3 Methoxy Substitution N1->N3 N4 Steric Hindrance (Restricts φ/ψ angles) N2->N4 N5 H-Bond Acceptor (Altered Lipophilicity) N3->N5 N6 Helical Conformation (3_10 or α-helix) N4->N6 N7 Proteolytic Stability & Target Affinity N5->N7 N6->N7

Mechanistic impact of structural modifications on peptide conformation and stability.

Objective Comparison: IR Spectroscopy Profiling

Fourier Transform Infrared (FTIR) spectroscopy is a highly sensitive, non-destructive technique used to verify the functional groups of amino acid monomers and to probe the hydrogen-bonding networks of synthesized peptides.

When comparing 4-methoxy-isovaline to a natural aliphatic amino acid (Leucine) and a standard


-methylated amino acid (Isovaline), IR spectroscopy reveals distinct diagnostic bands. The presence of the methoxy group and the 

-methyl group fundamentally alters the vibrational modes of the molecule.
Causality in IR Band Shifts:
  • The Methoxy Group (Ether Linkage): Unlike alcohols, ethers lack an O-H stretch. Instead, their diagnostic feature is the asymmetric C-O-C stretch, which typically dominates the spectrum between 1140 and 1070 cm⁻¹[3]. Furthermore, the electronegativity of the oxygen atom shifts the symmetric C-H stretch of the adjacent methyl group down to ~2830–2850 cm⁻¹, making it easily distinguishable from standard aliphatic C-H stretches (~2872 cm⁻¹)[3][4].

  • The

    
    -Methyl Group:  The presence of a methyl group directly attached to the chiral alpha-carbon yields a distinct C-H bending deformation at approximately 1370–1380 cm⁻¹.
    
Quantitative Data Comparison

The table below summarizes the expected solid-state FTIR absorption frequencies for zwitterionic monomers.

Vibrational ModeThis compoundIsovaline (Standard

-methyl)
Leucine (Natural Aliphatic)Diagnostic Significance
N-H Stretch (NH₃⁺) ~3000–3100 cm⁻¹ (Broad)~3000–3100 cm⁻¹ (Broad)~3000–3100 cm⁻¹ (Broad)Confirms zwitterionic state in solid powder.
Methoxy C-H Stretch ~2835–2845 cm⁻¹ (Sharp) AbsentAbsentCritical Identifier: Confirms the terminal ether methyl group[3].
C=O Stretch (COO⁻) ~1580–1600 cm⁻¹ (Asymmetric)~1580–1600 cm⁻¹ (Asymmetric)~1580–1600 cm⁻¹ (Asymmetric)Confirms carboxylate ion.

-Methyl C-H Bend
~1375 cm⁻¹ ~1375 cm⁻¹Absent (Shows isopropyl split at 1385/1365)Differentiates

-methylated compounds from standard amino acids.
C-O-C Asym. Stretch ~1100–1120 cm⁻¹ (Strong) AbsentAbsentCritical Identifier: Validates the ether linkage in the side chain[3][4].

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols utilize Attenuated Total Reflectance (ATR) FTIR for monomers and solution-phase transmission FTIR for downstream peptide analysis.

Protocol A: Solid-State ATR-FTIR Characterization of Monomers

ATR-FTIR is the preferred method for monomer characterization because it requires zero sample preparation (no KBr pellet pressing), thereby preventing moisture absorption that could obscure the 3000–3500 cm⁻¹ region.

  • System Calibration: Perform a validation scan using a standard polystyrene film. Verify that the reference peak at 1601 cm⁻¹ is within ±1 cm⁻¹.

  • Background Acquisition: Clean the diamond or ZnSe ATR crystal with high-purity isopropanol and allow it to dry. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) to account for atmospheric CO₂ and water vapor.

  • Sample Application: Place 2–5 mg of this compound powder directly onto the crystal.

  • Pressure Application: Lower the ATR pressure anvil until the software indicates optimal contact (preventing air gaps that reduce signal-to-noise ratio).

  • Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Data Processing: Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the evanescent wave.

G N1 Sample Prep (Desiccation) N2 Background Scan (Blank Crystal) N1->N2 N3 Sample Scan (Monomer Powder) N2->N3 N4 Data Processing (ATR Correction) N3->N4 N5 Peak Assignment (2840 & 1110 cm⁻¹) N4->N5

Workflow for ATR-FTIR solid-state characterization of amino acid monomers.

Protocol B: Solution-Phase FTIR for Conformational Analysis (Peptide Level)

Once 4-methoxy-isovaline is synthesized into a peptide, IR spectroscopy is used to determine its secondary structure by observing the Amide I band (C=O stretch).


-methylated amino acids strongly induce intramolecular hydrogen bonding, which shifts the Amide I band to lower wavenumbers.
  • Solvent Selection: Dissolve the synthesized peptide in D₂O (Deuterium Oxide) at a concentration of ~20 mg/mL. Causality: H₂O possesses a strong bending vibration at ~1640 cm⁻¹ that heavily overlaps with the peptide Amide I band. D₂O shifts this solvent band to ~1200 cm⁻¹, leaving the Amide I region clear[2].

  • Cell Assembly: Inject the solution into a liquid transmission cell equipped with CaF₂ windows (path length ~40–50 µm).

  • Measurement: Collect the IR spectrum. A downshift of the Amide I band to ~1628–1640 cm⁻¹ indicates the successful formation of a stable

    
     or 
    
    
    
    -helical conformation, driven by the steric constraints of the 4-methoxy-isovaline residue[2].

Conclusion

This compound provides a dual-action advantage in peptide drug design: the


-methyl group forces conformational rigidity, while the methoxy group offers tunable lipophilicity and hydrogen-bonding potential. When comparing it to standard amino acids, FTIR spectroscopy serves as the definitive analytical tool. The presence of the methoxy C-H stretch (~2840 cm⁻¹) and the strong asymmetric C-O-C stretch (~1110 cm⁻¹) provide unambiguous, self-validating proof of the molecule's structural integrity before it is committed to expensive solid-phase peptide synthesis (SPPS) workflows.

References

  • Taylor & Francis. (2021). FTIR – Knowledge and References. Retrieved March 1, 2026, from [Link]

  • Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. Retrieved March 1, 2026, from [Link]

  • Journal of the American Chemical Society. (2007). Conformational Manifold of α-Aminoisobutyric Acid (Aib) Containing Alanine-Based Tripeptides in Aqueous Solution Explored by Vibrational Spectroscopy, Electronic Circular Dichroism Spectroscopy, and Molecular Dynamics Simulations. ACS Publications. Retrieved March 1, 2026, from [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 2-Amino-4-methoxy-2-methylbutyric Acid

[1]

Executive Summary & Immediate Directive

This guide defines the standard operating procedure (SOP) for the disposal of 2-Amino-4-methoxy-2-methylbutyric acid . While amino acids are often perceived as low-risk, modified non-proteinogenic derivatives like this compound require strict adherence to chemical waste protocols to prevent environmental contamination and regulatory non-compliance.[1]

Core Directive: Treat this compound as Regulated Chemical Waste . Do not dispose of via sanitary sewer (drain) or regular trash.[1] Incineration is the required destruction method.[1]

Chemical Hazard Profile & Pre-Disposal Assessment

Before handling waste, you must validate the specific hazards.[1] As a modified amino acid (structurally related to methionine analogs and homoserine derivatives), it presents specific handling requirements.[1]

PropertySpecificationOperational Implication
Chemical Nature Amphoteric (Amine + Carboxylic Acid)Can act as a buffer; generally stable but reactive with strong oxidizers.[1]
Physical State Solid (Powder) / SolutionDetermines waste stream segregation (Solid vs. Liquid).
Hazard Class (GHS) Irritant (Category 2) PPE (Gloves, Goggles, Lab Coat) is mandatory during transfer.[1]
RCRA Status Non-Listed (Typically)Not P- or U-listed, but must be evaluated for Characteristic Corrosivity (D002) if in acidic solution.[1]
Combustibility Low (Solid) / Variable (Solution)Segregate from oxidizers to prevent exothermic reactions.[1]

Critical Safety Note: Always consult the Vendor SDS (Safety Data Sheet) for your specific batch. If the compound is in solution with organic solvents (e.g., Methanol, Acetonitrile), the solvent's hazard profile dictates the waste classification (e.g., Ignitable D001).[1]

Segregation and Accumulation Protocols

Proper segregation is the primary defense against unexpected chemical reactions in waste drums.[1]

A. Solid Waste (Pure Compound)[1]
  • Container: High-Density Polyethylene (HDPE) wide-mouth jar.[1]

  • Labeling: "Hazardous Waste - Solid."[1]

  • Constituents: List "this compound" explicitly. Do not use abbreviations.

  • Compatibility: May be co-packed with other non-reactive solid organic compounds.[1] DO NOT mix with solid oxidizers (e.g., nitrates, permanganates).[1]

B. Liquid Waste (Solutions)
  • Aqueous Solutions:

    • Adjust pH to 5–9 if highly acidic/basic before accumulation (only if permitted by local safety rules).[1]

    • Collect in "Aqueous Waste" carboys.[1]

  • Organic Solvent Solutions:

    • Halogenated: If dissolved in DCM or Chloroform -> "Halogenated Organic Waste."[1]

    • Non-Halogenated: If dissolved in Methanol, Ethanol, or DMSO -> "Non-Halogenated Organic Waste."[1]

Disposal Decision Logic (Visualization)

The following workflow illustrates the decision-making process for categorizing this waste stream to ensure compliance with EPA (RCRA) and local regulations.

DisposalWorkflowStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidPathSolid / PowderStateCheck->SolidPathLiquidPathLiquid / SolutionStateCheck->LiquidPathBinSolidBIN A: Solid Chemical Waste(Incineration)SolidPath->BinSolidPack in HDPESolventCheckSolvent Type?LiquidPath->SolventCheckHaloHalogenated Solvent(DCM, Chloroform)SolventCheck->HaloNonHaloNon-Halogenated Solvent(MeOH, DMSO, Water)SolventCheck->NonHaloBinHaloBIN B: Halogenated Solvent Waste(Fuel Blending/Incineration)Halo->BinHaloBinNonHaloBIN C: Non-Halogenated Organic Waste(High BTU Recovery)NonHalo->BinNonHalo

Figure 1: Decision matrix for segregating amino acid derivative waste based on physical state and solvent matrix.

Spill Management & Decontamination

In the event of a spill, autonomy and speed are critical.[1] This protocol ensures containment without escalating the hazard.[1]

  • Isolate: Evacuate the immediate area if dust is airborne.[1] Mark the zone.

  • Protect: Don PPE (Nitrile gloves, safety glasses, lab coat).[1] If powder is fine, use an N95 dust mask to prevent inhalation.[1]

  • Contain:

    • Solid: Cover with wet paper towels to prevent dust generation.[1]

    • Liquid: Surround with absorbent boom or vermiculite.[1]

  • Clean:

    • Sweep/scoop material into a disposal bag.[1]

    • Wash the surface with 10% aqueous sodium carbonate (soda ash) or a mild detergent to neutralize any acidic residues.[1]

    • Rinse with water.[1][2][3][4]

  • Dispose: All cleanup materials (gloves, paper towels, absorbents) must be treated as Solid Chemical Waste (Bin A).[1]

Regulatory Context & Compliance (The "Why")

EPA Resource Conservation and Recovery Act (RCRA)

While this compound is not explicitly listed on the P-List (Acutely Hazardous) or U-List (Toxic), it falls under the "Cradle-to-Grave" responsibility.[1]

  • Characteristic Waste: If the pH of a solution is < 2.0, it becomes D002 (Corrosive) .[1]

  • Mixture Rule: If mixed with a listed solvent (e.g., Methanol - F003), the entire mixture adopts the F-code.[1]

Environmental Fate

Amino acid derivatives can contribute to High Biological Oxygen Demand (BOD) in waterways, depleting oxygen for aquatic life.[1] Furthermore, synthetic analogs may not biodegrade as rapidly as natural amino acids, leading to persistence.[1] Zero-discharge to sewer is the only scientifically defensible disposal method.[1]

References & Authority

  • [1] U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations."[5] Title 40, Code of Federal Regulations (CFR) Parts 260-273.[1]Link

  • [2] American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories."[1] Prudent Practices in the Laboratory.[1][5]Link

  • [3] Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard."[1] 29 CFR 1910.1200.[1][6]Link

  • [4] PubChem. "Compound Summary: Amino Acid Derivatives."[1] National Library of Medicine.[1] (Used for structural analog hazard inference).[1] Link

A Senior Application Scientist's Guide to Handling 2-Amino-4-methoxy-2-methylbutyric Acid

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. However, the introduction of any new compound into the laboratory, such as 2-Amino-4-methoxy-2-methylbutyric acid, requires a protocol built on the bedrock of safety. When a specific Safety Data Sheet (SDS) is not available, as is common with research chemicals, we must adopt a conservative approach grounded in established safety principles and an analysis of the compound's structure.

This guide provides a comprehensive operational plan for the safe handling of this compound, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our directive is to treat substances of unknown toxicity as potentially hazardous, ensuring that engineering controls, work practices, and PPE form a multi-layered defense against exposure.[1][2][3]

Hazard Identification and Risk Assessment: A Proactive Stance

Before any handling of this compound, a thorough hazard assessment is mandatory.[4][5] This compound is an α-methylated amino acid derivative containing a methoxy ether and a carboxylic acid functional group. While specific toxicological data is unavailable, analysis of related structures provides critical insight:

  • Carboxylic Acid Moiety: Similar short-chain carboxylic acids, such as 2-methylbutyric acid, are known to cause severe skin burns and eye damage.[6][7]

  • Amino Acid Structure: While natural amino acids are generally low-hazard, synthetic derivatives can have unknown biological effects.[8][9]

  • Unknown Toxicity: For any novel compound, we must assume it could be a skin/eye irritant, toxic if ingested or inhaled, and may have unknown long-term health effects.[3]

Therefore, the risk assessment concludes that this compound must be handled as a substance that is potentially corrosive, irritating, and harmful to health. All work must be conducted within a certified chemical fume hood to minimize inhalation exposure.[10]

Risk Assessment & PPE Selection Workflow

The following diagram illustrates the logical process for determining the necessary level of protection.

RiskAssessment cluster_0 Phase 1: Hazard & Task Analysis cluster_1 Phase 2: Control & Selection cluster_2 Phase 3: PPE Specification A Identify Compound: 2-Amino-4-methoxy- 2-methylbutyric acid B Review Known Data (Structural Analogs) - Potential Corrosive (Acid) - Potential Irritant (Amine) - Unknown Toxicity A->B Analyze E Select PPE Based on Assessed Risk B->E Informs C Define Task - Weighing (solid) - Dissolving (liquid) - Reaction Monitoring C->E Informs D Mandatory Engineering Control: Work inside Chemical Fume Hood D->E Prerequisite F Eye/Face Protection (Goggles + Face Shield) E->F Determines G Hand Protection (Double Nitrile Gloves) E->G Determines H Body Protection (Lab Coat + Apron) E->H Determines I Respiratory Protection (Generally not needed in hood, assess for spills) E->I Determines

Caption: Risk assessment workflow for selecting appropriate PPE.

The PPE Protocol: A Head-to-Toe Defense

The minimum PPE required for any work in a laboratory with hazardous chemicals includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[5][11][12] For this compound, an enhanced level of protection is mandated.

Eye and Face Protection

The eyes are particularly vulnerable to chemical splashes, which can cause irreversible damage.[13]

  • Mandatory: Chemical splash goggles (conforming to ANSI Z87.1 standard) are required at all times.[5][11] Safety glasses are insufficient as they do not provide a seal around the eyes.

  • High-Risk Tasks: When handling larger volumes (>50 mL) or performing tasks with a significant splash potential (e.g., preparing corrosive baths, transferring solutions under pressure), a face shield must be worn in addition to chemical splash goggles.[4][5][13]

Hand Protection

Hands are the most likely part of the body to come into direct contact with the chemical.[13]

  • Glove Type: Disposable nitrile gloves provide a good barrier for incidental contact with a wide range of chemicals.[13] Due to the unknown permeation characteristics of this specific compound, double-gloving is strongly recommended. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination occurs.

  • Inspection and Removal: Always inspect gloves for holes or signs of degradation before use. If a glove is contaminated, remove it immediately using the proper technique to avoid skin contact, and wash your hands thoroughly.[13] Never wear gloves outside of the laboratory or use them to touch "clean" surfaces like doorknobs, phones, or computer keyboards.[13]

Body Protection

Standard lab coats protect personal clothing and underlying skin from minor splashes and spills.[4][12]

  • Lab Coat: A flame-resistant (FR) lab coat should be worn, fully buttoned, with sleeves rolled down.

  • Chemical Apron: Due to the potential corrosivity inferred from the butyric acid structure, a chemically resistant apron (e.g., rubber or neoprene) should be worn over the lab coat when handling significant quantities or when there is a risk of substantial splashes.[13]

Respiratory Protection

Proper use of a chemical fume hood is the primary engineering control to prevent inhalation of vapors or powders.[10]

  • Standard Operations: Under normal handling conditions within a functioning fume hood, a respirator is not typically required.

  • Emergency Situations: In the event of a large spill outside of the fume hood, or if engineering controls fail, respiratory protection will be necessary. The specific type (e.g., a full-face respirator with an organic vapor cartridge) will depend on the nature and scale of the spill and should be detailed in your laboratory's specific Chemical Hygiene Plan (CHP).[4][14] All personnel who may need to wear a respirator must be part of the institution's formal Respiratory Protection Program.[2]

Task/Condition Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Chemical Splash GogglesDouble Nitrile GlovesLab CoatNot Required (in hood)
Preparing Solutions Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemical ApronNot Required (in hood)
Small-Scale Reaction Chemical Splash GogglesDouble Nitrile GlovesLab CoatNot Required (in hood)
Large Spill (outside hood) Full-Face RespiratorHeavy-Duty Chemical GlovesChemical Resistant SuitRequired (as per CHP)

Operational Plan: PPE Donning and Doffing

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

DonDoff cluster_don Donning Sequence (Clean Area) cluster_doff Doffing Sequence (At Exit of Work Area) D1 1. Lab Coat D2 2. Goggles / Face Shield D1->D2 D3 3. Gloves (Inner then Outer) D2->D3 F1 1. Outer Gloves (Contaminated) F2 2. Face Shield / Goggles F1->F2 F3 3. Lab Coat F2->F3 F4 4. Inner Gloves F3->F4 F5 Wash Hands Thoroughly F4->F5

Caption: Standard sequence for donning and doffing PPE.

Disposal Plan: Handling Contaminated PPE

All disposable PPE used while handling this compound must be considered hazardous waste.

  • Gloves and Disposables: Upon completion of work, remove the outer gloves and dispose of them in a designated hazardous waste container within the fume hood. The inner gloves should be removed just before leaving the lab and placed in the same container.[13]

  • Contaminated Lab Coats: If a lab coat becomes grossly contaminated, it must be carefully removed and placed in a sealed, labeled bag for professional decontamination or disposal according to your institution's EHS guidelines. Do not take contaminated lab coats home.

  • Chemical Waste: The chemical itself, and any solutions containing it, must be disposed of as hazardous chemical waste.[15] Follow all local and institutional regulations for hazardous waste collection, ensuring the waste container is properly labeled and stored in a secondary containment vessel.[10]

Emergency Procedures: In Case of Exposure

Immediate and correct action is vital in the event of an exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[6][7][16] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6][16] Use an emergency eyewash station. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[16]

  • Ingestion: Do not induce vomiting. Clean the mouth with water and seek immediate medical attention.[16]

By adhering to this comprehensive PPE and handling plan, you can effectively mitigate the risks associated with handling novel compounds like this compound, ensuring a safe and productive research environment.

References

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Available from: [Link]

  • Proper Use of Personal Protective Equipment (PPE). Today's Clinical Lab. Available from: [Link]

  • Personal Protective Equipment. Division of Research Safety - University of Illinois. Available from: [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available from: [Link]

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety - University of Washington. Available from: [Link]

  • Personal Protective Equipment for Laboratories. Environmental Health and Safety - Dartmouth College. Available from: [Link]

  • How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals. UK - SDS Manager. Available from: [Link]

  • Personal Protective Equipment. Department of Chemistry and Biochemistry - University of Arizona. Available from: [Link]

  • Required Personal Protective Equipment Use in Campus Research Laboratories. Office of Environmental Health and Safety - Princeton University. Available from: [Link]

  • Chemical Safety in the Workplace. National Institute for Occupational Safety and Health (NIOSH). Available from: [Link]

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). Available from: [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention (CDC). Available from: [Link]

  • NIOSH Pocket Guide to Chemical Hazards. Labelmaster. Available from: [Link]

  • Pocket Guide to Chemical Hazards Introduction. National Institute for Occupational Safety and Health (NIOSH) - CDC. Available from: [Link]

  • Amino acids: Key Safety & Patient Guidance. Drugs.com. Available from: [Link]

  • Amino Acid Catabolism and Nitrogen Disposal. MED_NESS | MEDICAL BOOKS SIMPLIFIED via YouTube. Available from: [Link]

  • Safety Data Sheet for 2-Methylbutyric acid. DC Fine Chemicals. Available from: [Link]

  • Safety Data Sheet: Amino acid. Carl ROTH. Available from: [Link]

  • Safety Data Sheet: Amino acid. Carl ROTH. Available from: [Link]

  • Amino Acids: Disposal of Nitrogen. Pharmacy 180. Available from: [Link]

  • Safety Data Sheet for 2-Methylbutyric acid. CPAChem. Available from: [Link]

  • Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. MDPI. Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-methoxy-2-methylbutyric acid
Reactant of Route 2
2-Amino-4-methoxy-2-methylbutyric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.